5-Bromo-2-((trimethylsilyl)ethynyl)pyridine
Description
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNSi/c1-13(2,3)7-6-10-5-4-9(11)8-12-10/h4-5,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNXITICOVAGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451380 | |
| Record name | 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111770-80-0 | |
| Record name | 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90451380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-[2-(trimethylsilyl)ethynyl]pyridine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine via Sonogashira Coupling
Introduction
In the landscape of modern drug discovery and development, nitrogen-containing heterocycles, particularly substituted pyridines, represent a cornerstone of molecular design. Their prevalence in pharmaceuticals and agrochemicals underscores the continuous need for robust and efficient synthetic methodologies to access novel analogues. The Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, has emerged as a premier strategy for the alkynylation of aryl and heteroaryl halides.[1] This guide provides an in-depth technical overview of the synthesis of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine from 2,5-dibromopyridine, a versatile building block for further molecular elaboration. Through a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and comprehensive characterization, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to successfully implement this pivotal transformation.
Reaction Overview
The synthesis of this compound is achieved through a selective Sonogashira coupling of 2,5-dibromopyridine with (trimethylsilyl)acetylene. The reaction leverages the differential reactivity of the bromine atoms on the pyridine ring, with the bromine at the 2-position being more susceptible to oxidative addition to the palladium catalyst due to its electronic environment.
Overall Reaction Scheme:
Mechanistic Insights: The Sonogashira Catalytic Cycles
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding these cycles is paramount to optimizing reaction conditions and troubleshooting potential issues.
The Palladium Cycle
-
Reductive Elimination and Catalyst Activation: The reaction is typically initiated with a Pd(II) precatalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂). In the presence of a base and a phosphine ligand, this is reduced in situ to the active Pd(0) species, [Pd(PPh₃)₂].
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (2,5-dibromopyridine). This is often the rate-determining step. The C-Br bond at the 2-position of the pyridine ring is more electron-deficient and thus more reactive towards oxidative addition than the C-Br bond at the 5-position. This results in the formation of a square planar Pd(II) complex.
-
Transmetalation: The organopalladium(II) complex then undergoes transmetalation with a copper(I) acetylide species, which is generated in the copper cycle. This step involves the transfer of the alkynyl group from copper to palladium, forming a new Pd(II)-alkynyl complex and regenerating the copper(I) catalyst.
-
Reductive Elimination: The final step of the palladium cycle is reductive elimination, where the desired product, this compound, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
The Copper Cycle
-
π-Alkyne Complex Formation: Copper(I) iodide (CuI) coordinates with the terminal alkyne, (trimethylsilyl)acetylene, to form a π-alkyne complex. This coordination increases the acidity of the terminal proton.
-
Deprotonation: A base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA), deprotonates the terminal alkyne to form a copper(I) acetylide intermediate.
-
Transmetalation: This copper acetylide is the key species that participates in the transmetalation step with the palladium complex, delivering the alkynyl moiety to the palladium center.[3]
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
2,5-Dibromopyridine
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), distilled
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of nitrogen, add 2,5-dibromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the solids. To this stirred solution, add triethylamine (2.0 eq) followed by the dropwise addition of (trimethylsilyl)acetylene (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to 60-65 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting 2,5-dibromopyridine spot indicates the completion of the reaction.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues, washing the pad with additional diethyl ether.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). Collect the fractions containing the desired product, as identified by TLC analysis.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid or oil.
Characterization of this compound
Accurate characterization is crucial to confirm the identity and purity of the synthesized compound.
Molecular Formula: C₁₀H₁₂BrNSi[1] Molecular Weight: 254.20 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the trimethylsilyl group.
-
A singlet at approximately δ 0.25 ppm corresponding to the nine equivalent protons of the trimethylsilyl (TMS) group.
-
Three aromatic protons on the pyridine ring, which will appear as a doublet, a doublet of doublets, and a doublet in the region of δ 7.30-8.60 ppm . The exact chemical shifts and coupling constants will be influenced by the electronic effects of the bromo and alkynyl substituents.
-
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon framework.
-
A signal at approximately δ 0.0 ppm for the methyl carbons of the TMS group.
-
Two signals for the alkyne carbons in the region of δ 90-105 ppm .
-
Five distinct signals for the pyridine ring carbons, with their chemical shifts influenced by the substituents. The carbon bearing the bromine atom will appear in the region of δ 115-125 ppm , while the other aromatic carbons will resonate between δ 120-155 ppm .
-
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected [M+H]⁺: 253.9995[1]
-
The mass spectrum will also exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).
Data Summary Table
| Parameter | Value |
| Starting Material | 2,5-Dibromopyridine |
| Reagent | (Trimethylsilyl)acetylene |
| Palladium Catalyst | Bis(triphenylphosphine)palladium(II) dichloride |
| Copper Cocatalyst | Copper(I) iodide |
| Base | Triethylamine |
| Solvent | Tetrahydrofuran |
| Reaction Temperature | 60-65 °C |
| Reaction Time | 4-6 hours |
| Product Molecular Formula | C₁₀H₁₂BrNSi |
| Product Molecular Weight | 254.20 g/mol |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Sonogashira Catalytic Cycle
Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.
References
- Sonogashira, K. Development of Pd-Catalyzed Cross-Coupling of Organoboron Compounds: The 2010 Nobel Prize in Chemistry. Angewandte Chemie International Edition, 2011, 50(30), 6996-7001.
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107(3), 874-922. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
PubChem. 5-bromo-2-[2-(trimethylsilyl)ethynyl]pyridine. [Link]
Sources
An In-Depth Technical Guide to the NMR Spectroscopic Characterization of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine
A Senior Application Scientist's Perspective on Structure Elucidation and Spectral Interpretation
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery and materials science, the precise structural characterization of novel organic molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous elucidation of molecular architecture in solution. This technical guide provides an in-depth exploration of the ¹H and ¹³C NMR spectroscopic features of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine, a versatile building block in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed analysis of its NMR spectra but also the underlying principles that govern the observed chemical shifts and coupling constants.
Molecular Structure and NMR-Active Nuclei
The structure of this compound incorporates several key functionalities that influence its electronic environment and, consequently, its NMR signature. The pyridine ring, an aromatic heterocycle, possesses a unique electron distribution due to the electronegative nitrogen atom. This is further modulated by the presence of a bromine atom at the 5-position and a trimethylsilylethynyl group at the 2-position. Both substituents exert significant electronic and steric effects, which are reflected in the chemical shifts of the pyridine ring protons and carbons.
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Caption: Sonogashira coupling workflow for the synthesis of the title compound.
Experimental Protocol: A Representative Sonogashira Coupling
While a specific protocol for the title compound was not found in the searched literature, a general procedure for the Sonogashira coupling of a bromo-pyridine with a terminal alkyne is as follows. This protocol is based on established methodologies and serves as a guiding framework[1][2][3].
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromopyridine (1.0 eq.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 eq.), and a copper(I) co-catalyst like CuI (0.04-0.10 eq.).
-
Solvent and Reagent Addition: Add a degassed solvent, typically an amine base like triethylamine or a mixture of THF and triethylamine. To this mixture, add trimethylsilylacetylene (1.1-1.5 eq.).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Potential impurities that could be observed in the NMR spectra include unreacted starting materials (2,5-dibromopyridine and trimethylsilylacetylene), the isomeric product (2-bromo-5-((trimethylsilyl)ethynyl)pyridine), and homocoupled alkyne (bis(trimethylsilyl)acetylene).
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and a singlet in the aliphatic region for the trimethylsilyl (TMS) group protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) H-3 ~7.3 - 7.5 d ~8.0 H-4 ~7.7 - 7.9 dd ~8.0, ~2.0 H-6 ~8.5 - 8.7 d ~2.0 -Si(CH₃)₃ ~0.2 - 0.3 s -
Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.
Interpretation of the ¹H NMR Spectrum:
-
The Trimethylsilyl (TMS) Protons: The nine equivalent protons of the TMS group will appear as a sharp singlet at a high field (upfield), typically around 0.25 ppm. This is due to the electropositive nature of silicon, which results in increased shielding of the methyl protons.
-
The Pyridine Ring Protons:
-
H-6: This proton, being ortho to the electronegative nitrogen, is expected to be the most deshielded of the ring protons and will appear at the lowest field (downfield), likely as a doublet due to coupling with H-4.
-
H-4: This proton will be a doublet of doublets due to coupling with both H-3 and H-6.
-
H-3: This proton will appear as a doublet due to coupling with H-4.
The observed coupling constants are crucial for confirming the substitution pattern. The ortho coupling (³J) between H-3 and H-4 is typically in the range of 7-9 Hz, while the meta coupling (⁴J) between H-4 and H-6 is smaller, around 2-3 Hz.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. We expect to see signals for the five distinct carbons of the pyridine ring, the two acetylenic carbons, and the methyl carbons of the TMS group.
Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon Predicted Chemical Shift (δ, ppm) C-2 ~143 - 145 C-3 ~127 - 129 C-4 ~140 - 142 C-5 ~118 - 120 C-6 ~151 - 153 -C≡C-Si ~100 - 105 -C≡C-Si ~95 - 100 -Si(CH₃)₃ ~ -1 - 1
Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.
Interpretation of the ¹³C NMR Spectrum:
-
TMS Carbon: The carbon atoms of the methyl groups in the TMS moiety will appear at a very high field, close to 0 ppm.
-
Acetylenic Carbons: The two sp-hybridized carbons of the ethynyl group will resonate in the region of 95-105 ppm.
-
Pyridine Ring Carbons:
-
C-2 and C-6: The carbons adjacent to the nitrogen (C-2 and C-6) are the most deshielded and will appear at the lowest field.
-
C-5: The carbon bearing the bromine atom (C-5) will be significantly shielded due to the "heavy atom effect" of bromine.
-
C-3 and C-4: These carbons will have intermediate chemical shifts.
The prediction of ¹³C NMR chemical shifts for substituted pyridines can be approached using empirical methods based on substituent chemical shift (SCS) effects, or through computational (ab initio or DFT) calculations[4][5].
The Influence of Substituents on Chemical Shifts: A Deeper Dive
The chemical shifts observed in the NMR spectra of this compound are a direct consequence of the electronic environment of each nucleus.
-
The Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon, leading to a general deshielding of the ring protons and carbons, particularly at the α-positions (C-2 and C-6).
-
The Bromine Atom: Bromine is an electronegative atom that withdraws electron density through the σ-bond (inductive effect). However, it can also donate electron density to the aromatic ring through its lone pairs (resonance effect). For halogens, the inductive effect generally dominates, leading to a net deshielding of the ring. The "heavy atom effect" of bromine, however, causes an upfield shift for the directly attached carbon (C-5).
-
The Trimethylsilylethynyl Group: The ethynyl group is sp-hybridized and is more electronegative than the sp²-hybridized carbons of the pyridine ring, leading to some deshielding of the adjacent C-2. The trimethylsilyl group is electropositive and can act as a π-acceptor through d-p back-bonding, which can also influence the electron density of the pyridine ring.
Trustworthiness of NMR Data: A Self-Validating System
The power of NMR spectroscopy lies in its self-validating nature. The combination of chemical shifts, coupling constants, and peak multiplicities provides a highly constrained dataset that must be consistent with only one molecular structure. For this compound, the following cross-checks ensure the trustworthiness of the spectral assignment:
-
¹H-¹H COSY: A Correlation Spectroscopy experiment will show correlations between coupled protons, confirming the connectivity of the pyridine ring protons (H-3 with H-4, and H-4 with H-6).
-
¹H-¹³C HSQC: A Heteronuclear Single Quantum Coherence spectrum will correlate each proton with its directly attached carbon, allowing for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.
-
¹H-¹³C HMBC: A Heteronuclear Multiple Bond Correlation spectrum will reveal long-range couplings between protons and carbons (typically over 2-3 bonds). This is invaluable for assigning quaternary carbons and confirming the overall connectivity of the molecule. For instance, the TMS protons should show a correlation to the two acetylenic carbons.
Caption: Key 2D NMR correlations for structural validation.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a rich source of information for its structural elucidation. A thorough analysis of the chemical shifts and coupling constants, supported by 2D NMR experiments, allows for an unambiguous assignment of all protons and carbons. Understanding the electronic effects of the pyridine nitrogen and the bromo and trimethylsilylethynyl substituents is key to interpreting the observed spectral patterns. This guide provides a comprehensive framework for researchers to confidently characterize this important synthetic building block and similar molecules, ensuring the scientific integrity of their work.
References
-
Stenutz, R. NMR chemical shift prediction of pyridines. [Link]
- Kleinpeter, E., et al. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
-
Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
This journal is © The Royal Society of Chemistry 2015. [Link]
-
PubChemLite. 5-bromo-2-[2-(trimethylsilyl)ethynyl]pyridine (C10H12BrNSi). [Link]
-
RSC Publishing. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. [Link]
-
ResearchGate. Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach | Request PDF. [Link]
Sources
A Technical Guide to the Physicochemical Properties and Applications of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine
Introduction:
5-Bromo-2-((trimethylsilyl)ethynyl)pyridine is a highly functionalized heterocyclic compound of significant interest to the scientific research community, particularly those in drug discovery and materials science. Its structure, featuring a pyridine ring substituted with both a bromine atom and a trimethylsilyl (TMS)-protected alkyne, renders it a versatile and valuable synthetic building block. The bromine atom serves as a handle for a wide array of cross-coupling reactions, while the TMS-ethynyl group provides a stable yet readily deprotectable precursor to a terminal alkyne, a key functional group for "click" chemistry and further carbon-carbon bond formations.[1][2] This guide provides an in-depth analysis of its core physical properties, spectroscopic signature, synthesis, and reactivity, offering field-proven insights for researchers and drug development professionals.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound determine its handling, storage, and application in various experimental setups. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 111770-80-0 | [3][4][5] |
| Molecular Formula | C₁₀H₁₂BrNSi | [4][6] |
| Molecular Weight | 254.20 g/mol | [4] |
| Appearance | Yellow solid | |
| Melting Point | 56-60 °C (recrystallized from hexane) | [4] |
| Boiling Point | 252.9 ± 40.0 °C (Predicted) | [4] |
| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [4] |
| Refractive Index | 1.544 (Predicted) | |
| pKa | 1.93 ± 0.29 (Predicted) | [4] |
The compound's solid state at room temperature simplifies handling and weighing. Its melting point range suggests a good degree of purity when properly prepared. Solubility has not been quantitatively reported, but its recrystallization from hexane indicates solubility in non-polar organic solvents.[4] For long-term viability, it should be stored in a dry, dark environment, preferably under refrigeration at 2-8°C, to prevent degradation.[4]
Spectroscopic Characterization: A Validating Signature
Accurate characterization is paramount for confirming the identity and purity of any chemical intermediate. The following sections detail the expected spectroscopic data for this compound.
Infrared (IR) Spectroscopy
The IR spectrum provides a rapid diagnostic for the presence of key functional groups. The vibrations of the triple bond and the silicon-carbon bonds are particularly informative.
-
C≡C Stretch: A sharp, medium-intensity absorption is expected in the range of 2150-2160 cm⁻¹. This is characteristic of a disubstituted alkyne. A similar compound, 2,3,3-Trimethyl-5-((trimethylsilyl)ethynyl)-3H-indole, shows this peak at 2147 cm⁻¹.[7]
-
C-Si Vibrations: The trimethylsilyl group will exhibit characteristic absorptions, notably a strong C-Si stretch around 1250 cm⁻¹.[7]
-
Pyridine Ring: Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the TMS methyl groups will appear just below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information. Below are the predicted chemical shifts and coupling patterns for ¹H and ¹³C NMR in a standard solvent like CDCl₃.
-
¹H NMR:
-
TMS Protons: A sharp singlet integrating to 9 protons is expected at approximately δ 0.25 ppm . This upfield shift is characteristic of silicon's electropositive nature.
-
Pyridine Protons: The three protons on the pyridine ring will appear in the aromatic region (δ 7.0-9.0 ppm). Based on the substitution pattern, one would expect three distinct signals, likely two doublets and a doublet of doublets, with coupling constants typical for pyridine systems.
-
-
¹³C NMR:
-
TMS Carbons: A signal for the methyl carbons will appear far upfield, typically around δ 0 ppm .
-
Alkynyl Carbons: Two distinct signals for the alkyne carbons are expected between δ 90-110 ppm . The carbon attached to the silicon will be at a slightly different shift than the one attached to the pyridine ring.
-
Pyridine Carbons: Five signals are expected in the aromatic region (δ 120-155 ppm), corresponding to the five carbons of the pyridine ring. The carbon bearing the bromine atom will be shifted due to the halogen's influence.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. For this compound, a key feature is the isotopic signature of bromine.
-
Molecular Ion (M⁺): The spectrum will show two peaks of nearly equal intensity for the molecular ion, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope, at approximately m/z 253 and 255, respectively.
-
Predicted Adducts: High-resolution mass spectrometry can identify various adducts, such as [M+H]⁺ at m/z 253.99951 and [M+Na]⁺ at m/z 275.98145.[6]
Synthesis and Strategic Reactivity
The utility of this compound stems from its efficient synthesis and the orthogonal reactivity of its key functional groups.
Experimental Protocol: Sonogashira Coupling
The synthesis is typically achieved via a Sonogashira cross-coupling reaction. The following protocol is adapted from established procedures for similar couplings.[7]
-
Inert Atmosphere: To a dry Schlenk flask, add 2,5-dibromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.03 eq).
-
Solvent and Base: Add degassed triethylamine (NEt₃) as both the solvent and the base.
-
Alkyne Addition: Add trimethylsilylacetylene (1.5-2.0 eq) to the stirred mixture.
-
Reaction: Heat the mixture under reflux (or at a suitable temperature like 60-80°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. Rationale: The inert atmosphere and degassed solvent are critical to prevent the deactivation of the palladium catalyst and the oxidative homocoupling of the alkyne.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate. Wash the solution with water and brine to remove the triethylamine hydrobromide salt.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Key Reactivity and Applications
The compound's design as a bifunctional building block is its primary advantage.
-
TMS Deprotection: The TMS group serves as a robust protecting group for the acidic terminal alkyne proton. This prevents unwanted side reactions during manipulations at the bromine position. The TMS group can be cleanly removed using mild conditions, such as potassium carbonate in methanol or a fluoride source like tetrabutylammonium fluoride (TBAF), to unmask the terminal alkyne.[8] This terminal alkyne is then available for subsequent reactions like another Sonogashira coupling or, crucially, copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[1]
-
Cross-Coupling at the Bromine Position: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups via Suzuki, Stille, Negishi, or Buchwald-Hartwig amination reactions, providing a powerful tool for library synthesis in drug discovery programs.
Role in Drug Discovery and Materials Science
The pyridine nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[2] Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties make it a desirable core structure. This compound provides a direct route to novel pyridine-based molecules. The alkyne functionality, especially after deprotection, is invaluable for linking the pyridine core to other molecules or biomolecules using highly efficient and bioorthogonal click chemistry, a cornerstone of modern drug discovery.[1] Furthermore, the rigid, linear nature of the ethynyl group makes this compound a candidate for constructing conjugated organic materials with potential applications in electronics and photonics.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, prudent laboratory practices should be followed based on its constituent functional groups.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Hazards: As with many organobromine compounds, it may cause skin, eye, and respiratory irritation.[9] The toxicological properties have not been fully investigated.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents, as recommended by suppliers.
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Chemsrc. (n.d.). CAS#:111770-80-0 | 5-Bromo-2-[(trimethylsilyl)ethynyl]pyridine. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine. Retrieved from [Link]
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Pure Chemistry Scientific Inc. (n.d.). 5-Bromo-2-[2-(trimethylsilyl)ethynyl]pyridine CAS NO.111770-80-0. Retrieved from [Link]
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Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Vol. 11, No.3, 447-452. Retrieved from [Link]
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The Royal Society of Chemistry. (2023). Supporting Information: The Effect of Bromine Substitution on Blue Phosphorescent trans-(N-Heterocyclic Carbene)Pt(II) Acetylide. Retrieved from [Link]
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PubMed. (2020). Recent applications of click chemistry in drug discovery. Retrieved from [Link]
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MDPI. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]
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A Technical Guide to the Synthesis of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine: Core Starting Materials and Optimized Protocols
Abstract
This technical guide provides an in-depth analysis of the synthesis of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine, a critical building block in the development of pharmaceuticals and advanced organic materials. The primary focus is on the selection of starting materials and the practical implementation of the Sonogashira cross-coupling reaction, which is the predominant method for its preparation. We will explore the causality behind experimental choices, present a detailed and validated protocol, and offer insights grounded in established chemical principles to ensure reproducibility and high yield. This document is intended for researchers, chemists, and professionals in the field of drug development and materials science.
Introduction: Significance of the Target Compound
This compound is a highly versatile bifunctional molecule. The pyridine core is a common scaffold in medicinal chemistry, while the bromine atom and the protected alkyne group offer orthogonal handles for subsequent functionalization. The bromine can participate in a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the trimethylsilyl (TMS) protected ethynyl group provides a stable yet readily deprotected terminal alkyne for further couplings, click chemistry, or conversion to other functional groups. Its applications are notable in the synthesis of nicotinic receptor agonists, treatments for psoriasis, and the creation of conjugated organic materials.[1]
Core Synthetic Strategy: The Sonogashira Cross-Coupling Reaction
The formation of the C(sp²)-C(sp) bond required for the target molecule is most efficiently achieved via the Sonogashira cross-coupling reaction.[1][2] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[2][3]
The general transformation is as follows:
R¹-X + H-≡-R² ---[Pd(0) cat., Cu(I) cat., Base]--> R¹-≡-R²[1]
Understanding the catalytic cycles is crucial for optimizing the reaction. The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne.[3]
Selection of Starting Materials and Reagents
The success of the synthesis hinges on the appropriate selection of the core reactants and the catalytic system.
The Pyridine Backbone: 2,5-Dibromopyridine
The most common and commercially available starting material for the pyridine core is 2,5-dibromopyridine .
-
Rationale for Selection: This substrate contains two bromine atoms at positions suitable for the desired transformation. The key to a successful synthesis is achieving selective mono-alkynylation.
-
Reactivity Considerations: In di-halogenated aromatic systems, the relative reactivity of the halide positions dictates the outcome. For 2,5-dibromopyridine, the C-Br bond at the 2-position is generally more reactive towards palladium-catalyzed cross-coupling than the one at the 5-position. This enhanced reactivity is attributed to the electronic influence of the nitrogen atom, making the 2-position more electrophilic and susceptible to oxidative addition by the Pd(0) catalyst. This inherent selectivity allows for the targeted formation of the 2-alkynylated product. While aryl iodides are more reactive than bromides (I > Br > Cl), the cost-effectiveness and availability of 2,5-dibromopyridine make it the preferred starting material.[1][3]
The Alkyne Component: (Trimethylsilyl)acetylene
Ethynyltrimethylsilane , also known as (Trimethylsilyl)acetylene or TMS-acetylene, is the ideal alkyne source.
-
Role of the Trimethylsilyl (TMS) Group: The TMS group serves as a crucial protecting group for the terminal alkyne.[4][5] Using unprotected acetylene gas would be technically challenging and could lead to uncontrolled double-addition on both sides of the acetylene. The bulky and stable TMS group ensures that the coupling occurs only once.[1][5]
-
Physical Properties: TMS-acetylene is a volatile liquid, making it significantly easier and safer to handle and measure compared to gaseous acetylene.[1]
-
Deprotection: The TMS group can be easily removed post-synthesis using mild conditions, such as treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) or a base like potassium carbonate in methanol, to reveal the terminal alkyne for subsequent reactions.[1][4]
The Catalytic System and Base
-
Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is a common, air-stable, and effective pre-catalyst.[3][6] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also frequently used.[2][6] Typically, catalyst loading is kept low, in the range of 2-5 mol%.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst, facilitating the formation of the key copper acetylide intermediate. Its loading is generally around half that of the palladium catalyst.
-
Base and Solvent: An amine base is required to neutralize the HX acid formed during the reaction and to deprotonate the alkyne. Diisopropylamine (DIPA) or triethylamine (Et₃N) are excellent choices as they can also serve as the solvent.[3][7] Anhydrous tetrahydrofuran (THF) is often used as a co-solvent to ensure solubility of all reactants.[3][8]
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis from starting materials to the final, purified product.
Caption: Workflow for the Sonogashira synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a synthesized representation of common procedures found in the literature.[3][8] Researchers should adapt it based on their specific laboratory conditions and scale.
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE). The reaction is sensitive to air and moisture, requiring the use of an inert atmosphere.
Reagents & Equipment:
-
Schlenk flask or three-necked round-bottomed flask
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for workup and chromatography
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Typical Mass/Volume |
| 2,5-Dibromopyridine | 236.89 | 1.0 | 1.0 | 237 mg |
| (Trimethylsilyl)acetylene | 98.22 | 1.2 | 1.2 | 0.17 mL (118 mg) |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 0.03 | 21 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.03 | 0.03 | 5.7 mg |
| Diisopropylamine (DIPA) | 101.19 | 7.0 | 7.0 | 1.0 mL |
| Anhydrous THF | - | - | - | 5 mL |
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2,5-dibromopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.03 eq).
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL) followed by diisopropylamine (7.0 eq). Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 3 to 16 hours.[7]
-
Workup:
-
Once the reaction is complete, dilute the mixture with diethyl ether (Et₂O) and filter it through a pad of Celite® to remove the catalyst residues and amine salts.[3]
-
Wash the Celite® pad thoroughly with additional Et₂O.
-
Transfer the combined filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a solid.[3] The expected melting point is in the range of 56-59 °C.[9]
Conclusion
The synthesis of this compound is a robust and reproducible process when approached with a clear understanding of the underlying Sonogashira coupling mechanism. The strategic selection of 2,5-dibromopyridine as the aryl halide precursor leverages its inherent regioselectivity, while the use of (trimethylsilyl)acetylene provides a safe and effective method for introducing the protected alkyne moiety. The protocol detailed herein, grounded in established literature, serves as a reliable starting point for researchers aiming to produce this valuable chemical intermediate with high purity and yield.
References
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Wikipedia. Sonogashira coupling. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
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Al-Amin, M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(9), 12053–12060. [Link]
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PubChemLite. 5-bromo-2-[2-(trimethylsilyl)ethynyl]pyridine (C10H12BrNSi). [Link]
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Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Vol. 11, No.3, 447-452. [Link]
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Semantic Scholar. Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. [Link]
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-
ResearchGate. (2020). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
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Organic Syntheses. SYNTHESIS OF POLYYNES BY IN SITU DESILYLATIVE BROMINATION AND PALLADIUM-CATALYZED COUPLING. [Link]
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Organic Syntheses. SYNTHESIS OF 2-ARYL PYRIDINES BY PALLADIUM-CATALYZED DIRECT ARYLATION OF PYRIDINE N-OXIDES. [Link]
-
ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]
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CAS number 111770-80-0 spectroscopic data
An In-Depth Technical Guide to the Spectroscopic Data of CAS Number 111770-80-0: β-Sitosterol-3-O-β-D-glucoside
Introduction
The Chemical Abstracts Service (CAS) registry number 111770-80-0 has been associated with β-Sitosterol-3-O-β-D-glucoside. This phytosterol glucoside is a naturally occurring compound found in a wide variety of plants and is of significant interest to researchers in the fields of phytochemistry, pharmacology, and drug development.[1][2][3][4][5] β-Sitosterol and its glycosides are known for their cholesterol-lowering properties and are investigated for a range of other biological activities, including anti-inflammatory and immunomodulatory effects.[6]
This guide provides a comprehensive overview of the spectroscopic data for β-Sitosterol-3-O-β-D-glucoside. As a Senior Application Scientist, the aim is to not only present the data but also to provide insights into the experimental choices and the interpretation of the spectra, thereby offering a practical resource for researchers working with this compound. The structural elucidation of natural products relies heavily on the synergistic use of various spectroscopic techniques, and this guide will delve into the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Chemical Structure
β-Sitosterol-3-O-β-D-glucoside consists of a β-sitosterol aglycone linked to a glucose moiety at the 3-position via a β-glycosidic bond. The steroidal backbone features a double bond between carbons 5 and 6, and a chiral center at C-3 where the glycosidic linkage occurs.
Caption: Chemical Structure of β-Sitosterol-3-O-β-D-glucoside.
Spectroscopic Analysis
The structural elucidation of β-Sitosterol-3-O-β-D-glucoside is achieved through a combination of one- and two-dimensional NMR experiments, IR spectroscopy, mass spectrometry, and UV-Vis spectroscopy.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides valuable information about the chemical environment of protons in the molecule.
Experimental Protocol: The ¹H NMR spectrum is typically recorded on a 400 MHz or higher field spectrometer.[7] Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents, with tetramethylsilane (TMS) used as an internal standard.[7][8]
Data Interpretation: The ¹H NMR spectrum of β-Sitosterol-3-O-β-D-glucoside shows characteristic signals for the steroidal aglycone and the glucose moiety.
-
Steroidal Protons: A characteristic olefinic proton signal appears as a doublet at approximately δ 5.35 ppm, corresponding to the proton at C-6.[7] The presence of angular methyl groups is indicated by signals around δ 0.85 and 1.24 ppm.[7] Signals for secondary methyl groups at positions 26 and 27 are observed as upfield signals.[7]
-
Glucosyl Protons: The anomeric proton of the glucose unit (H-1') typically appears as a doublet, confirming the β-configuration of the glycosidic linkage.
Table 1: Key ¹H NMR Chemical Shift Assignments for β-Sitosterol-3-O-β-D-glucoside
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-6 | ~ 5.35 | d |
| Angular Methyls | ~ 0.85, 1.24 | s |
| Secondary Methyls | ~ 0.87, 0.88 | d |
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy is crucial for determining the carbon framework of the molecule.
Experimental Protocol: The ¹³C NMR spectrum is recorded on the same instrument as the ¹H NMR, typically at a frequency of 100 MHz or higher. The same deuterated solvents and internal standards are used.
Data Interpretation: The ¹³C NMR spectrum reveals the presence of 35 carbon signals, corresponding to the 29 carbons of the β-sitosterol aglycone and the 6 carbons of the glucose unit.[8]
-
Aglycone Carbons: The olefinic carbons C-5 and C-6 are observed in the downfield region at approximately δ 140.41 and 121.20 ppm, respectively.[1] The carbon C-3, attached to the glycosidic oxygen, is shifted downfield to around δ 76.85 ppm.[1] The quaternary carbons C-10 and C-13 appear at approximately δ 36.18 and 41.82 ppm.[1] The methyl carbons of the steroidal nucleus and the side chain appear in the upfield region.[1][8]
-
Glucosyl Carbons: The anomeric carbon (C-1') of the glucose moiety is found at approximately δ 101.32 ppm.[8] The other five carbons of the glucose unit resonate in the range of δ 61-78 ppm.[8]
Table 2: Key ¹³C NMR Chemical Shift Assignments for β-Sitosterol-3-O-β-D-glucoside
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-3 | ~ 76.85 |
| C-5 | ~ 140.41 |
| C-6 | ~ 121.20 |
| C-10 | ~ 36.18 |
| C-13 | ~ 41.82 |
| C-18 | ~ 11.64 |
| C-19 | ~ 19.07 |
| C-1' | ~ 101.32 |
| C-2', C-3', C-4', C-5' | ~ 70-78 |
| C-6' | ~ 61.58 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrophotometer. The sample is prepared as a potassium bromide (KBr) pellet.
Data Interpretation: The IR spectrum of β-Sitosterol-3-O-β-D-glucoside shows characteristic absorption bands for the hydroxyl groups, C-H bonds, the C=C double bond, and the C-O glycosidic linkage.
-
A broad absorption band in the region of 3450 cm⁻¹ indicates the presence of hydroxyl (-OH) groups from the glucose moiety.[1]
-
Absorptions in the range of 2958-2850 cm⁻¹ are assigned to the asymmetric aliphatic C-H stretching of methyl (CH₃) and methylene (CH₂) groups.[1]
-
An absorption peak around 1640-1650 cm⁻¹ is indicative of the C=C stretching vibration of the double bond in the steroidal ring.
-
The C-O stretching vibrations of the glycosidic linkage and the hydroxyl groups appear in the fingerprint region between 1200 and 1000 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for β-Sitosterol-3-O-β-D-glucoside
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3450 | -OH stretching (broad) |
| ~ 2958-2850 | Aliphatic C-H stretching |
| ~ 1645 | C=C stretching |
| ~ 1200-1000 | C-O stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Experimental Protocol: High-resolution mass spectrometry (HRMS) is often performed using electrospray ionization (ESI) as the ionization source.
Data Interpretation: The mass spectrum of β-Sitosterol-3-O-β-D-glucoside helps to confirm its molecular formula (C₃₅H₆₀O₆). The molecular weight of the compound is 576 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ is often observed at m/z 577. Adducts with sodium [M+Na]⁺ or water may also be present.[8] Fragmentation typically involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the β-sitosterol aglycone.
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule.
Experimental Protocol: The UV-Vis spectrum is recorded using a spectrophotometer, with the sample dissolved in a suitable solvent like methanol or ethanol.
Data Interpretation: β-Sitosterol-3-O-β-D-glucoside exhibits a maximum absorption (λₘₐₓ) at approximately 256 nm.[1] This absorption is attributed to the isolated double bond within the steroidal nucleus.
Experimental Workflow for Isolation and Characterization
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of β-Sitosterol-3-O-β-D-glucoside from a plant source.
Caption: A generalized workflow for the isolation and spectroscopic characterization of natural products.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of β-Sitosterol-3-O-β-D-glucoside. The combination of NMR, IR, MS, and UV-Vis spectroscopy allows for the unambiguous determination of its complex structure. This information is essential for researchers in natural product chemistry, pharmacology, and drug discovery who are investigating the properties and potential applications of this bioactive phytosterol glucoside. The detailed interpretation of the spectral data, grounded in established principles of spectroscopy, serves as a valuable reference for both novice and experienced scientists in the field.
References
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Rahman, S. M. M., Mukta, Z. A., & Hossain, M. A. (2009). Isolation and characterization of β-sitosterol-D-glycoside from petroleum extract of the leaves of Ocimum sanctum L. Asian Journal of Food and Agro-Industry, 2(01), 39-43. [Link]
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Peshin, T., & Kar, H. K. (2017). Isolation and Characterization of β-Sitosterol-3-O-β-D-glucoside from the Extract of the Flowers of Viola odorata. British Journal of Pharmaceutical Research, 16(4), 1-8. [Link]
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Kumar, A. S., et al. (2018). β-Sitosterol Glucoside from Pisonia grandis R.Br. Stem Bark in Ethyl Acetate Extract. International Journal of Green Pharmacy, 12(1). [Link]
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Das, N., & Radzali, M. (2015). Scopoletin and β-sitosterol glucoside from roots of Ipomoea digitata. Journal of Pharmacognosy and Phytochemistry, 4(1), 161-164. [Link]
-
López-Bautista, F., et al. (2022). Identification and Quantification of β-Sitosterol β-d-Glucoside of an Ethanolic Extract Obtained by Microwave-Assisted Extraction from Agave angustifolia Haw. Molecules, 27(15), 4933. [Link]
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Chemsrc. (n.d.). CAS#:111770-80-0 | 5-Bromo-2-[(trimethylsilyl)ethynyl]pyridine. Retrieved from [Link]
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Peshin, T., & Kar, H. K. (2017). Isolation and Characterization of β-Sitosterol-3-O-β-D-glucoside from the Extract of the Flowers of Viola odorata. Journal of Pharmaceutical Research International, 16(4), 1-8. [Link]
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Pokhrel, B., et al. (2021). Bioassay Guided Phyto-chemical Investigation of Bergenia ciliata (Haw) Sternb: A Rocky Himalayan Medicinal Plant of Nepal. ResearchGate. [Link]
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A Technical Guide to the Solubility of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine. As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This document elucidates the theoretical principles governing its solubility, predicts its behavior in a range of common organic solvents, and provides a detailed, field-proven protocol for its experimental determination.
Introduction: The Significance of Solubility for a Versatile Building Block
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the presence of three key functional moieties: a pyridine ring, a bromo substituent, and a trimethylsilyl-protected ethynyl group. These features allow for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex molecules.
The solubility of this compound is a critical physicochemical parameter that influences its handling, reactivity, and purification. Inefficient dissolution can lead to poor reaction kinetics, side product formation, and challenges in chromatographic separation. Conversely, a thorough understanding of its solubility profile enables the rational selection of solvents for synthesis, crystallization, and formulation, ultimately leading to more efficient and scalable processes.
Theoretical Underpinnings of Solubility: A Molecular Perspective
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the intermolecular forces at play.[1][2][3][4] The dissolution process involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[1] For a substance to dissolve, the energy released from the formation of solute-solvent bonds must be comparable to the energy required to break the existing bonds.
The key intermolecular forces influencing the solubility of this compound are:
-
Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that arise from temporary fluctuations in electron density. They are present in all molecules and are the primary forces of attraction between nonpolar molecules.
-
Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles. The pyridine ring and the carbon-bromine bond in the target molecule introduce polarity.
-
Hydrogen Bonding: While the parent molecule cannot self-hydrogen bond as a donor, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor from protic solvents.[5]
Physicochemical Properties and Predicted Solubility
An analysis of the molecular structure of this compound provides insights into its expected solubility.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrNSi | |
| Molecular Weight | 254.20 g/mol | |
| Physical State | Solid | |
| Melting Point | 56-60 °C | |
| Predicted Boiling Point | 252.9 ± 40.0 °C | |
| Predicted Density | 1.28 ± 0.1 g/cm³ |
The molecule possesses both nonpolar and polar characteristics. The trimethylsilyl group and the hydrocarbon portion of the ethynyl group contribute to its nonpolar nature. Conversely, the pyridine nitrogen and the bromine atom introduce polarity. This amphiphilic character suggests that the compound will exhibit a range of solubilities in different organic solvents.
Predicted Solubility Profile:
-
High Solubility: Expected in moderately polar to nonpolar aprotic solvents that can engage in dipole-dipole interactions and have sufficient nonpolar character to solvate the trimethylsilyl and ethynyl groups. Examples include dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone.
-
Moderate Solubility: Likely in nonpolar solvents such as toluene and hexanes, where van der Waals forces will be the primary mode of interaction. Solubility may be limited by the energy required to overcome the crystal lattice forces of the solid.
-
Low Solubility: Expected in highly polar protic solvents like water and methanol. While the pyridine nitrogen can act as a hydrogen bond acceptor, the large nonpolar portion of the molecule will hinder its dissolution in a highly hydrogen-bonded network.[1]
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol provides a reliable method for the qualitative and semi-quantitative determination of the solubility of this compound.
4.1. Safety and Handling Precautions
Handle this compound and all organic solvents in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8] Refer to the Safety Data Sheet (SDS) for detailed safety information.[6][9]
4.2. Materials and Equipment
-
This compound
-
Selection of common organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, water)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
-
Graduated pipettes or syringes
4.3. Experimental Workflow
Caption: Experimental workflow for determining solubility.
4.4. Detailed Procedure [10][11][12]
-
Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Weighing the Solute: Accurately weigh a small, consistent amount of this compound (e.g., 10 mg) into each test tube.
-
Solvent Addition: Add a small, measured volume of the first solvent (e.g., 0.5 mL) to the corresponding test tube.
-
Mixing: Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes) at a constant temperature (e.g., room temperature).
-
Observation: Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Incremental Solvent Addition (for semi-quantitative analysis): If the compound is insoluble, add another measured volume of the solvent and repeat the mixing and observation steps. Continue this process until the solid dissolves or a maximum solvent volume is reached.
-
Data Recording: Record the results in a structured table, noting the amount of solute, the volume of solvent required for complete dissolution, and the qualitative assessment (soluble, partially soluble, or insoluble).
Interpreting the Results: The Interplay of Molecular Interactions
The experimentally determined solubility data should be interpreted in the context of the molecular interactions between the solute and the various solvents.
Caption: Molecular interactions governing solubility.
A high solubility in solvents like dichloromethane and tetrahydrofuran would confirm the significant contribution of dipole-dipole interactions in the solvation process. Solubility in nonpolar solvents like toluene, even if moderate, would highlight the role of the nonpolar trimethylsilyl and ethynyl groups. Conversely, poor solubility in highly polar protic solvents like water would underscore the dominance of the compound's nonpolar character in such systems.
Conclusion
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An In-Depth Technical Guide to 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine
Abstract
5-Bromo-2-((trimethylsilyl)ethynyl)pyridine is a versatile heterocyclic building block of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional structure—comprising a pyridine ring, a bromine atom, and a protected alkyne—offers multiple reaction sites for orthogonal chemical modifications. This guide provides a comprehensive overview of its molecular structure, details its synthesis via palladium-catalyzed cross-coupling reactions, outlines methods for its structural characterization, and discusses its applications as a key intermediate in the development of novel therapeutics and functional materials.
Introduction: The Strategic Value of a Trifunctional Pyridine
The pyridine scaffold is a privileged structure in drug discovery, present in numerous FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with the phenyl ring make it a cornerstone of modern medicinal chemistry.[2] The compound this compound capitalizes on this core structure by incorporating two highly versatile functional groups: a bromine atom and a trimethylsilyl (TMS)-protected ethynyl group.
This strategic arrangement offers researchers significant synthetic flexibility:
-
The Bromine Atom: Serves as a classical handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Stille), allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.
-
The Trimethylsilyl (TMS) Ethynyl Group: The TMS group acts as a robust protecting group for the terminal alkyne. Upon selective deprotection (typically with a fluoride source like TBAF or a base like K₂CO₃ in methanol), the resulting terminal alkyne becomes available for further transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and further Sonogashira couplings.[3][4]
-
The Pyridine Nitrogen: The lone pair of the pyridine nitrogen atom can be used for quaternization, N-oxide formation, or to modulate the electronic properties and solubility of the final molecule.
This guide will delve into the core structural and chemical aspects of this compound, providing researchers with the foundational knowledge required for its effective utilization in synthesis.
Molecular Structure and Physicochemical Properties
The fundamental identity of this compound is established by its unique combination of atoms and their spatial arrangement.
2.1. Chemical Structure
Caption: 2D representation of this compound.
2.2. Key Identifiers and Properties
A summary of the key physicochemical properties and identifiers for this compound is presented below for easy reference.[5][6][7]
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 111770-80-0 | [5][6] |
| Molecular Formula | C₁₀H₁₂BrNSi | [5][6][7] |
| Molecular Weight | 254.20 g/mol | [6] |
| Physical State | Yellow Solid | |
| Melting Point | 56-60 °C | |
| Boiling Point | 252.9 ± 40.0 °C (Predicted) | [6] |
| SMILES | C(C)C#CC1=NC=C(C=C1)Br | [7] |
| InChI | InChI=1S/C10H12BrNSi/c1-13(2,3)7-6-10-5-4-9(11)8-12-10/h4-5,8H,1-3H3 | [7] |
Synthesis and Mechanistic Insights
The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction .[8] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide.[8]
3.1. The Sonogashira Coupling Approach
The synthesis typically involves the reaction of a di-substituted pyridine, such as 2,5-dibromopyridine, with trimethylsilylacetylene. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[8][9]
Causality Behind Experimental Choices:
-
Substrate: 2,5-dibromopyridine is an ideal starting material. The C-Br bond at the 2-position is generally more reactive towards oxidative addition to the palladium catalyst than the C-Br bond at the 5-position due to the electronic influence of the adjacent nitrogen atom. This inherent reactivity difference allows for a selective mono-coupling reaction.
-
Catalyst System: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like PdCl₂(PPh₃)₂, is the active catalyst. The phosphine ligands (PPh₃) stabilize the palladium center and facilitate the catalytic cycle. Copper(I) iodide (CuI) is used as a co-catalyst to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the reaction.[8][10][11]
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves to neutralize the hydrogen halide (HBr) produced during the reaction and also acts as the solvent in many cases.[11]
3.2. Synthetic Workflow Diagram
The following diagram illustrates the key steps and components of the Sonogashira coupling reaction for the synthesis of the title compound.
Caption: Workflow for the Sonogashira synthesis of the target compound.
3.3. Detailed Experimental Protocol
This protocol is a representative example based on established methodologies and should be adapted and optimized by the end-user.[11][12]
-
Preparation: To an oven-dried Schlenk flask, add 2,5-dibromopyridine (1.0 eq), copper(I) iodide (0.03 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxygen from deactivating the palladium catalyst.
-
Solvent and Reagent Addition: Add degassed triethylamine (Et₃N, ~3-4 mL per mmol of halide) via syringe. Stir the mixture to dissolve the solids. Then, add trimethylsilylacetylene (1.1 eq) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 16-24 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material. Gentle heating (40-50°C) can be applied to accelerate the reaction if necessary.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter it through a pad of celite to remove the catalyst residues and ammonium salts.
-
Purification: Concentrate the filtrate in vacuo. The resulting crude residue is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a yellow solid.
Spectroscopic and Structural Characterization
Confirming the identity and purity of the synthesized product is a non-negotiable step in any synthetic workflow. This is achieved through a combination of spectroscopic techniques.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected chemical shifts (δ) for the pyridine protons are influenced by the electronic effects of the bromine, nitrogen, and alkyne substituents.
-
¹H NMR: The proton NMR spectrum will provide distinct signals for the three aromatic protons on the pyridine ring and a sharp singlet for the nine equivalent protons of the TMS group.
-
The pyridine protons will appear in the aromatic region (typically δ 7.0-9.0 ppm). Due to the deshielding effect of the nitrogen, the proton at the 6-position (adjacent to N) is expected to be the furthest downfield. The protons at positions 3 and 4 will also have characteristic chemical shifts and coupling patterns (doublets or doublets of doublets).[13]
-
The TMS protons will appear as a sharp singlet far upfield, typically around δ 0.25 ppm.
-
-
¹³C NMR: The carbon NMR will show ten distinct signals corresponding to each carbon atom in the molecule.
-
The two quaternary carbons of the alkyne will appear in the δ 90-105 ppm range.
-
The pyridine carbons will resonate in the aromatic region (δ 120-155 ppm).
-
The TMS methyl carbons will appear as a single peak at approximately δ 0 ppm.
-
4.2. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using a high-resolution mass spectrometer (HRMS), one would expect to observe the molecular ion peak [M+H]⁺ with a characteristic isotopic pattern for bromine (a near 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes).[12]
Expected Spectroscopic Data Summary
| Technique | Expected Observation |
| ¹H NMR (CDCl₃) | δ ~8.6 (d, 1H, H-6), ~7.8 (dd, 1H, H-4), ~7.4 (d, 1H, H-3), ~0.25 (s, 9H, Si(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ ~152 (C-6), ~141 (C-4), ~130 (C-3), ~145 (C-2), ~120 (C-5), ~102 (Alkyne-C), ~98 (Alkyne-C), ~0.0 (Si(CH₃)₃) |
| HRMS (ESI) | Calculated m/z for C₁₀H₁₃BrNSi [M+H]⁺, showing characteristic Br isotope pattern. |
Note: The exact chemical shifts can vary depending on the solvent and instrument used. The values provided are predictive based on similar structures.[13][14]
Applications in Research and Drug Development
This compound is not an end-product but a valuable intermediate. Its utility stems from the ability to perform sequential, selective reactions at its functional handles.
5.1. Scaffold for "Click Chemistry"
After TMS deprotection, the resulting terminal alkyne is a perfect substrate for CuAAC reactions with organic azides. This allows for the rapid and efficient assembly of complex molecules, including potential bioactive compounds, by linking the pyridine core to other fragments through a stable triazole linker.[4] This approach is widely used in drug discovery to generate libraries of compounds for high-throughput screening.
5.2. Intermediate for Complex Heterocycles
The compound serves as a precursor for more complex, polycyclic aromatic systems. For instance, the bromine can be functionalized via a Suzuki coupling, followed by deprotection of the alkyne and an intramolecular cyclization reaction to build fused heterocyclic systems, which are of great interest in materials science and medicinal chemistry.
5.3. Precursor for Kinase Inhibitors
The pyridine core is a common feature in many kinase inhibitors used in oncology.[15] By using this compound, medicinal chemists can build out complex structures from the 2- and 5-positions to target the specific pockets of protein kinases, potentially leading to the development of new anti-cancer agents.[15][16]
Conclusion
This compound is a high-value synthetic intermediate whose molecular architecture is ideally suited for modern organic synthesis. Its reliable preparation via the Sonogashira coupling and the orthogonal reactivity of its functional groups provide a robust platform for the construction of diverse and complex molecular targets. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of next-generation chemical entities.
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African Rock Art. 111770-80-0 | this compound. Available from: [Link]
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PubChemLite. 5-bromo-2-[2-(trimethylsilyl)ethynyl]pyridine (C10H12BrNSi). Available from: [Link]
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ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. Available from: [Link]
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MDPI. 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Available from: [Link]
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Soton Eprints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information The Effect of Bromine Substitution on Blue Phosphorescent trans-(N-Heterocyclic Carbene)Pt(II) Acetylid. Available from: [Link]
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ResearchGate. Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one | Request PDF. Available from: [Link]
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PubMed Central. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]
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An In-depth Technical Guide to the Chemical Stability and Storage of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-((trimethylsilyl)ethynyl)pyridine is a versatile building block in modern organic synthesis, finding significant application in the development of novel pharmaceuticals, functional materials, and agrochemicals. Its unique trifunctional structure, featuring a pyridine ring, a bromo substituent, and a trimethylsilyl-protected ethynyl group, allows for a wide array of subsequent chemical transformations. However, the very features that make this molecule synthetically attractive also contribute to its potential chemical instability. A thorough understanding of its stability profile is therefore paramount for ensuring the integrity of research findings, the robustness of manufacturing processes, and the safety and efficacy of final products.
This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for this compound. We will delve into the intrinsic reactivity of its constituent functional groups, predict potential degradation pathways, and provide field-proven methodologies for assessing its stability under various stress conditions. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle, store, and utilize this valuable compound effectively.
Molecular Structure and Intrinsic Stability
The chemical stability of this compound is a direct consequence of the interplay between its three key structural motifs: the electron-deficient pyridine ring, the reactive carbon-bromine bond, and the sterically hindered yet labile trimethylsilylethynyl group.
The Pyridine Ring
The pyridine ring is an electron-deficient aromatic system, which renders it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. The presence of the electron-withdrawing bromine atom at the 5-position further enhances this electron deficiency, though its meta-positioning relative to the nitrogen has a less pronounced effect than substituents at the ortho or para positions.
The Carbon-Bromine Bond
The C-Br bond on the pyridine ring is a potential site for both nucleophilic aromatic substitution (SNAr) and radical-mediated reactions. The electron-deficient nature of the pyridine ring activates the C-Br bond towards nucleophilic attack.
The Trimethylsilylethynyl Group
The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne. While it offers considerable steric hindrance, the Si-C bond is known to be labile under both acidic and basic conditions. This susceptibility to cleavage is a key consideration in the stability of the molecule.
Predicted Degradation Pathways
Based on the intrinsic reactivity of its functional groups, several degradation pathways can be postulated for this compound. A foundational understanding of these pathways is critical for designing appropriate stability studies and for the identification of potential impurities.
Figure 1: Predicted Degradation Pathways for this compound.
Hydrolytic Degradation
The most probable degradation pathway under aqueous acidic or basic conditions is the cleavage of the trimethylsilyl group to yield 5-bromo-2-ethynylpyridine. This reaction is well-documented for silyl-protected alkynes.
-
Acid-Catalyzed Hydrolysis: Protonation of the ethynyl group, followed by nucleophilic attack by water, can lead to the cleavage of the Si-C bond.
-
Base-Catalyzed Hydrolysis: Nucleophilic attack of a hydroxide ion on the silicon atom can initiate the cleavage. The use of bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been shown to chemoselectively cleave acetylenic TMS groups.[1]
Oxidative Degradation
The pyridine ring and the ethynyl group are both susceptible to oxidation. Common laboratory oxidizing agents or atmospheric oxygen over prolonged periods could lead to the formation of various oxidation products, including pyridine N-oxides or cleavage of the triple bond.
Photodegradation
Exposure to light, particularly UV radiation, can induce photochemical reactions. Brominated aromatic compounds are known to undergo photodebromination via a radical mechanism.[2][3][4][5] This could lead to the formation of 2-((trimethylsilyl)ethynyl)pyridine or other photoproducts. The ethynyl group may also participate in photochemical reactions.
Thermal Degradation
While generally stable at room temperature, elevated temperatures can lead to decomposition. The specific decomposition products will depend on the temperature and the presence of other reactive species.
Recommended Storage and Handling Procedures
To minimize degradation and ensure the long-term integrity of this compound, the following storage and handling procedures are recommended based on safety data sheets and general chemical principles:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended. | Minimizes thermal degradation and slows down other potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidative degradation from atmospheric oxygen and moisture-induced hydrolysis. |
| Container | Keep container tightly closed. | Prevents ingress of moisture and oxygen. |
| Light | Protect from light. | Avoids potential photodegradation. |
| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases. | These can catalyze or directly participate in degradation reactions. |
Experimental Protocols for Stability Assessment
A comprehensive assessment of the chemical stability of this compound requires a systematic approach involving forced degradation studies and long-term stability testing. These studies are crucial for identifying potential degradants and establishing a reliable shelf-life.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a compound to predict its stability and identify potential degradation products.[6] These studies are typically conducted under more severe conditions than those used for accelerated stability testing.[6] The goal is to achieve a target degradation of 5-20%.[7]
Figure 2: Experimental Workflow for Forced Degradation Studies.
Protocol for Forced Degradation Studies:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Treat an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Maintain the solution at room temperature and an elevated temperature (e.g., 60 °C). Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Maintain the solution at room temperature and an elevated temperature (e.g., 60 °C). Sample at appropriate time points.
-
Oxidative Degradation: Treat an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Maintain the solution at room temperature and sample at appropriate time points.
-
Photostability: Expose an aliquot of the stock solution and a sample of the solid compound to light conditions as specified in ICH guideline Q1B. A control sample should be protected from light.
-
Thermal Degradation: Expose the solid compound and an aliquot of the stock solution to an elevated temperature (e.g., 80 °C). Sample at appropriate time points.
-
Sample Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base). Analyze the samples using a validated stability-indicating HPLC method.
Long-Term Stability Testing
Long-term stability studies are performed under recommended storage conditions to determine the shelf-life of the compound.[2]
Protocol for Long-Term Stability Testing:
-
Sample Preparation: Package multiple samples of this compound in containers that mimic the proposed storage and distribution packaging.
-
Storage Conditions: Store the samples under the recommended long-term storage conditions (e.g., 5 °C ± 3 °C or 25 °C ± 2 °C / 60% RH ± 5% RH).
-
Testing Frequency: Test the samples at appropriate time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, analyze the samples for appearance, purity (using a stability-indicating HPLC method), and any other relevant physical or chemical properties.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is essential for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation and can separate it from its degradation products.[8][9]
Key Steps in Method Development:
-
Column Selection: A reversed-phase column (e.g., C18) is typically a good starting point.
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate the parent compound from its more polar or less polar degradants.
-
Detector Selection: A UV detector is suitable as the pyridine ring is chromophoric. The detection wavelength should be chosen to maximize the response for both the parent compound and potential degradants.
-
Method Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity of the method is confirmed by its ability to resolve the parent peak from all degradation product peaks generated during forced degradation studies.
Characterization of Degradation Products
Identifying the structure of significant degradation products is crucial for understanding the degradation pathways and for assessing their potential toxicological impact.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weights of degradation products. The fragmentation patterns observed in MS/MS can provide valuable structural information.[10][11] For brominated compounds, the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) can aid in the identification of bromine-containing fragments.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for structure elucidation.[12] 1H and 13C NMR can provide detailed information about the connectivity of atoms in the degradation products. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for unambiguous structure assignment.
Conclusion
This compound is a valuable synthetic intermediate whose utility is intrinsically linked to its chemical stability. A proactive approach to understanding and managing its stability is essential for its successful application in research and development. This guide has outlined the key factors influencing its stability, predicted potential degradation pathways, and provided robust methodologies for its storage, handling, and stability assessment. By implementing these principles and protocols, researchers, scientists, and drug development professionals can ensure the quality and reliability of their work involving this important chemical entity.
References
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- BenchChem. (2025).
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- ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?.
- Pearson. (2024). (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine.
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- Yeom, C.-E., Kim, M. J., Choi, W., & Kim, B. M. (2008). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Synlett, 2008(04), 565-568.
- ResearchGate. (2021).
- Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
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- Reddit. (2024). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer.
- Chemistry LibreTexts. (2023).
- NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- ResearchGate. (2025). A Novel and Convenient Chemoselective Deprotection Method for Both Silyl and Acetyl Groups on Acidic Hydroxyl Groups Such as Phenol and Carboxylic Acid by Using a Nitrogen Organic Base, 1,1,3,3-Tetramethylguanidine.
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- ResearchGate. (2021). Photochemical Properties and Stability of BODIPY Dyes.
- NIH. (n.d.).
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- PubMed. (2021). Photochemical Properties and Stability of BODIPY Dyes.
- ResearchGate. (2025). Photonics and photochemical stability of aromatic molecules, family related in π-structure but different in planarity, rigidity and molecule symmetry.
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- NIH. (n.d.). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality.
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- YouTube. (2022).
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Methodological & Application
Application Note: A Modular Approach to Substituted Pyridines Using 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine as a Versatile Synthetic Hub
Abstract
Substituted pyridine scaffolds are foundational components in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1][2][3] Their synthesis, particularly with precise control over substitution patterns, remains a critical focus for research and development professionals. This application note details the strategic use of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine, a uniquely functionalized building block that enables a modular and sequential approach to complex 2,5-disubstituted pyridines. We provide detailed, field-tested protocols for leveraging the orthogonal reactivity of its C-Br and C-C≡C-Si moieties through palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki, Stille) and selective deprotection/functionalization sequences.
Introduction: The Strategic Value of Orthogonal Pyridine Functionalization
The pyridine ring is a privileged heterocycle in medicinal chemistry, ranking as one of the most frequently incorporated scaffolds in FDA-approved drugs.[3][4] Its utility stems from its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a parent molecule. Consequently, robust and flexible synthetic routes to create diverse pyridine analogues are in high demand.[1][2]
This compound emerges as a superior starting material for diversity-oriented synthesis. It possesses two distinct and orthogonally reactive sites:
-
The C5-Bromo Group: An sp²-hybridized carbon-bromine bond, ideal for a wide range of palladium-catalyzed cross-coupling reactions.
-
The C2-((Trimethylsilyl)ethynyl) Group: A trimethylsilyl (TMS)-protected alkyne. The TMS group serves as a robust protecting group that prevents the terminal alkyne from undergoing undesired reactions (like Glaser coupling) while the C5-position is being functionalized.[5] It can be selectively removed under mild conditions to reveal a terminal alkyne, which then becomes available for a second, distinct coupling reaction.[5][6]
This inherent orthogonality allows for a controlled, stepwise elaboration of the pyridine core, providing a powerful platform for building molecular complexity.
Synthetic Workflow Overview
The strategic application of this compound allows for two primary synthetic vectors, enabling the creation of a diverse library of 2,5-disubstituted pyridines from a single starting material.
Sources
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The Strategic Utility of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern drug discovery, the efficient construction of complex molecular architectures with precision and diversity is paramount. Heterocyclic compounds, particularly those containing the pyridine scaffold, are privileged structures in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine has emerged as a highly valuable and versatile building block for the synthesis of novel therapeutics. Its utility stems from the orthogonal reactivity of its two key functional handles: the bromine atom at the 5-position and the trimethylsilyl (TMS)-protected ethynyl group at the 2-position. This strategic arrangement allows for sequential and site-selective functionalization through powerful cross-coupling reactions, enabling the rapid generation of diverse compound libraries for biological screening.
The bromine atom serves as a classical handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.[1][2] Concurrently, the TMS-protected alkyne provides a stable yet readily cleavable functionality. The TMS group can be selectively removed under mild conditions to reveal a terminal alkyne, which can then participate in a second cross-coupling reaction, typically a Sonogashira coupling, or other alkyne-specific transformations.[3] This sequential functionalization capability makes this compound an ideal starting material for creating complex, three-dimensional molecules with potential therapeutic applications, particularly in the realms of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] Consequently, the development of small molecule kinase inhibitors is a major focus of contemporary drug discovery. The pyridine core is a common feature in many approved kinase inhibitors, often serving as a scaffold to orient key pharmacophoric elements within the ATP-binding site of the target kinase.
The strategic use of this compound allows for the synthesis of diverse heterocyclic cores that can be elaborated into potent and selective kinase inhibitors. For instance, the pyridine ring can be functionalized at the 5-position via a Suzuki coupling to introduce an aryl or heteroaryl group that can interact with the hinge region of the kinase. Subsequently, the ethynyl group at the 2-position can be deprotected and coupled with another aromatic system to target the solvent-exposed region of the ATP-binding pocket. This modular approach is highly amenable to the exploration of structure-activity relationships (SAR).
Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic workflow for kinase inhibitor candidates.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-((trimethylsilyl)ethynyl)pyridine.[6]
| Parameter | Typical Range | Notes |
| Temperature | 80-100 °C | Higher temperatures may be required for less reactive boronic acids. |
| Reaction Time | 4-16 hours | Monitor by TLC or LC-MS for completion. |
| Solvent Ratio (Dioxane:Water) | 4:1 to 10:1 | The presence of water is crucial for the catalytic cycle. |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Catalyst choice may need optimization depending on the substrates. |
| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ | The choice of base can influence reaction efficiency. |
Application in the Synthesis of GPCR Modulators
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.[7][8] The development of novel GPCR modulators, including agonists, antagonists, and allosteric modulators, is a key area of pharmaceutical research. The pyridine nucleus is a common scaffold in many GPCR ligands.
The sequential functionalization of this compound provides an excellent platform for the synthesis of diverse libraries of potential GPCR modulators. For example, a Sonogashira coupling can be performed on the TMS-deprotected alkyne to introduce a substituent that interacts with a specific pocket of the receptor. The remaining bromo-substituent can then be used in a subsequent Suzuki or other cross-coupling reaction to introduce a different chemical moiety to probe another region of the receptor, allowing for the fine-tuning of pharmacological properties such as potency and selectivity.
Workflow for GPCR Modulator Synthesis
Caption: Synthetic workflow for GPCR modulator candidates.
Experimental Protocol: TMS Deprotection
This protocol outlines a general procedure for the removal of the trimethylsilyl (TMS) protecting group.
Materials:
-
5-Aryl-2-((trimethylsilyl)ethynyl)pyridine (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq) or Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
Procedure using K₂CO₃ in Methanol:
-
Dissolve the TMS-protected alkyne in methanol.
-
Add potassium carbonate to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected alkyne.
Procedure using TBAF in THF:
-
Dissolve the TMS-protected alkyne in THF.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction mixture for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
| Reagent | Solvent | Temperature | Typical Reaction Time | Notes |
| K₂CO₃ | Methanol | Room Temperature | 1-4 hours | Mild and cost-effective. |
| TBAF | THF | Room Temperature | 30-60 minutes | Faster but can be more basic. |
| CsF | DMF or MeCN | Room Temperature | Varies | Alternative fluoride source. |
| HF·pyridine | Plasticware | 0 °C to RT | Varies | For more resistant silyl groups. |
Experimental Protocol: Sonogashira Coupling of 5-Aryl-2-ethynylpyridine
This protocol describes a general procedure for the Sonogashira coupling of a terminal alkyne with an aryl halide.[10][11]
Materials:
-
5-Aryl-2-ethynylpyridine (1.1 eq)
-
Aryl halide (e.g., aryl iodide or bromide) (1.0 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N or DIPA).
-
Add the 5-Aryl-2-ethynylpyridine to the reaction mixture.
-
Stir the reaction at room temperature to 60 °C for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[12][13]
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its capacity for sequential and regioselective functionalization via well-established cross-coupling methodologies provides a streamlined approach to the synthesis of diverse libraries of complex pyridine-based compounds. The protocols and workflows outlined herein demonstrate its broad applicability in the discovery of novel kinase inhibitors and GPCR modulators. The strategic application of this reagent can significantly accelerate the drug discovery process by enabling the rapid exploration of chemical space around a privileged heterocyclic scaffold.
References
-
Sonogashira Coupling | NROChemistry. (n.d.). Retrieved January 12, 2026, from [Link]
- Wishart, D. S., et al. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(1), 50-101.
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2019).
-
What is the best procedure for Sonogashira coupling? - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
- Yeom, C.-E., Kim, M. J., Choi, W., & Kim, B. M. (2008). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Synlett, 2008(04), 565–568.
- Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (2018). ACS Medicinal Chemistry Letters, 9(10), 1017-1022.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2013). Molecules, 18(6), 6347-6359.
-
Struggling with TMS deprotection for weeks : r/Chempros - Reddit. (2023, May 3). Retrieved January 12, 2026, from [Link]
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Molecules, 26(16), 4978.
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 12, 2026, from [Link]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 190.
- Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (2013). Journal of the Mexican Chemical Society, 57(3), 196-200.
- Designing allosteric modulators to change GPCR G protein subtype selectivity. (2025).
- Compounds from Natural Sources as Protein Kinase Inhibitors. (2020). Molecules, 25(22), 5334.
- Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). Molecules, 28(5), 2125.
- New paradigms in GPCR drug discovery. (2015). British Journal of Pharmacology, 172(11), 2745-2760.
-
Deprotection of Silyl Ethers - Gelest Technical Library. (n.d.). Retrieved January 12, 2026, from [Link]
- New Pipelines for Novel Allosteric GPCR Modulators. (2015). Biophysical Journal, 109(7), 1321-1322.
- Design of allosteric modulators that change GPCR G protein subtype selectivity. (2024). bioRxiv.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). Molecules, 25(18), 4235.
- Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regul
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Application Note and Protocol: Facile and Selective Deprotection of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine
Introduction
In the realm of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the use of protecting groups is a cornerstone of strategic molecular assembly. The trimethylsilyl (TMS) group is a widely employed protecting group for terminal alkynes due to its robustness under various reaction conditions and its facile, selective removal. This application note provides a comprehensive guide to the deprotection of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine, a versatile building block in medicinal chemistry and materials science. We will delve into two primary, field-proven protocols: a mild, base-catalyzed methanolysis using potassium carbonate and a fluoride-mediated cleavage with tetra-n-butylammonium fluoride (TBAF). The causality behind experimental choices, self-validating quality control checkpoints, and in-depth mechanistic insights are provided to empower researchers to confidently and successfully execute this critical transformation.
Chemical Structures and Reaction Scheme
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | ![]() | C10H12BrNSi | 254.19 | 111770-86-6 (analogue) |
| 5-Bromo-2-ethynylpyridine | ![]() | C7H4BrN | 182.02 | 111770-86-6 |
Reaction Scheme:
---Deprotection---> 
PART 1: Mechanistic Underpinnings and Reagent Selection
The choice of deprotection method is contingent upon the substrate's sensitivity to reaction conditions and the desired purity profile of the final product. Here, we explore the mechanisms of the two most prevalent methods for TMS-alkyne deprotection.
Base-Catalyzed Methanolysis with Potassium Carbonate (K₂CO₃)
This method is often favored for its mildness, cost-effectiveness, and straightforward workup.[1][2] The reaction proceeds via a base-catalyzed mechanism where the methoxide ion, generated in situ from the reaction of potassium carbonate with methanol, acts as the nucleophile.
Mechanism: The methoxide ion attacks the silicon atom of the TMS group, forming a pentacoordinate silicon intermediate.[3] This intermediate is unstable and collapses, with the acetylide anion acting as a leaving group. The acetylide anion is then protonated by methanol to yield the terminal alkyne and regenerates the methoxide catalyst.[3]
Caption: Mechanism of base-catalyzed TMS deprotection.
Fluoride-Mediated Cleavage with TBAF
Tetrabutylammonium fluoride (TBAF) is a highly effective reagent for cleaving silicon-carbon bonds due to the high affinity of fluoride for silicon.[4][5] This method is particularly useful when the substrate is sensitive to basic conditions or when a faster reaction is desired.
Mechanism: The fluoride ion directly attacks the silicon atom, forming a hypervalent silicon species.[5] The strong Si-F bond that is formed drives the reaction forward, leading to the cleavage of the Si-C bond and the formation of the terminal alkyne after protonation during workup.[4]
Caption: Mechanism of fluoride-mediated TMS deprotection.
PART 2: Experimental Protocols
The following protocols are designed to be self-validating, with integrated checkpoints for monitoring reaction progress and ensuring product purity.
Protocol 1: Base-Catalyzed Deprotection using Potassium Carbonate
This protocol is recommended for its mild conditions and cost-effectiveness.[1]
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (0.2-0.5 equiv)[1]
-
Anhydrous Methanol (MeOH)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous methanol (0.1-0.2 M concentration).[1]
-
Reagent Addition: To the stirred solution, add anhydrous potassium carbonate (0.2-0.5 equiv).[1]
-
Reaction Monitoring (Self-Validation Checkpoint): Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., 10% EtOAc in hexanes). The product, 5-Bromo-2-ethynylpyridine, will have a lower Rf value than the starting material due to its increased polarity.[6] The reaction is typically complete within 1-4 hours.
-
Workup: a. Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture in vacuo to remove the methanol.[7] b. Dilute the residue with diethyl ether or ethyl acetate and wash with deionized water (2x) to remove any remaining potassium carbonate and other inorganic salts.[7] c. Wash the organic layer with brine (1x) to remove residual water.[7] d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.[7]
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Fluoride-Mediated Deprotection using TBAF
This protocol is advantageous for its speed and high efficiency.[8]
Materials:
-
This compound (1.0 equiv)
-
Tetra-n-butylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringe for reagent addition
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF (0.1-0.2 M concentration).
-
Reagent Addition: To the stirred solution at room temperature, add TBAF solution (1.0 M in THF, 1.1 equiv) dropwise via syringe.[8]
-
Reaction Monitoring (Self-Validation Checkpoint): Monitor the reaction by TLC as described in Protocol 1. The reaction is typically complete within 30-60 minutes.
-
Workup: a. Upon completion, quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). c. Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove TBAF residues.[8] Note that TBAF workups can sometimes be challenging due to emulsions; careful and patient separation is key.[9][10] d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography on silica gel as described in Protocol 1.
PART 3: Data Analysis and Characterization
Analytical Methods for Reaction Monitoring and Product Validation:
| Technique | Parameter Monitored | Observation (Starting Material) | Observation (Product) | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Polarity | Higher Rf value | Lower Rf value | Fast, simple, requires minimal sample.[6] | Not quantitative, resolution may be poor for complex mixtures. |
| ¹H NMR Spectroscopy | Chemical Shift (δ) | Presence of TMS protons (singlet at ~0.25 ppm). | Absence of TMS protons; appearance of acetylenic proton (singlet at ~3.2 ppm). | Provides structural confirmation and purity assessment. | Requires deuterated solvents and specialized equipment. |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) | Presence of TMS carbons. | Absence of TMS carbons; characteristic shifts for the alkyne carbons. | Confirms carbon framework. | Longer acquisition times. |
| FTIR Spectroscopy | Vibrational Frequency | C-H stretch of TMS group. | Appearance of a sharp C≡C-H stretch at ~3300 cm⁻¹ and a C≡C stretch at ~2100 cm⁻¹. | Confirms the presence of the terminal alkyne. | May not be sensitive enough for reaction monitoring. |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | Molecular ion peak corresponding to the TMS-protected compound. | Molecular ion peak corresponding to the deprotected product. | Confirms molecular weight. | Does not provide structural information on its own. |
PART 4: Safety and Handling
General Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.[11][12]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[12][13][14]
-
Avoid inhalation, ingestion, and skin contact with all chemicals.[11][13]
Specific Chemical Hazards:
-
This compound and 5-Bromo-2-ethynylpyridine: These are halogenated aromatic compounds and should be handled with care. Assume they are toxic and irritants.
-
TBAF: Tetrabutylammonium fluoride is corrosive and a source of fluoride ions, which are toxic. Handle with extreme care.
-
Potassium Carbonate: Can cause skin and eye irritation.
-
Organic Solvents (Methanol, THF, Diethyl Ether, Ethyl Acetate): These are flammable and can be harmful if inhaled or absorbed through the skin.
PART 5: Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reagent, poor quality reagents (e.g., wet solvent), or low reaction temperature. | Add more deprotection reagent, use freshly dried solvents, or gently warm the reaction mixture. |
| Low Yield | Product loss during workup (e.g., emulsions with TBAF), or product degradation. | For TBAF workups, consider alternative procedures like filtration through a plug of silica gel.[10] If degradation is suspected, ensure the reaction is not left for extended periods.[7] |
| Side Reactions | Presence of other sensitive functional groups. | Choose the milder deprotection method (K₂CO₃/MeOH). For substrates with multiple silyl protecting groups, TBAF may offer some selectivity based on steric hindrance.[15][16] |
References
- Benchchem. (n.d.). Application Notes and Protocols: 1-(Trimethylsilyl)-1-propyne as a Protecting Group for Alkynes.
- Soscia, M. (2001). Deprotection of trimethylsilyl group of an alkyne. ChemSpider Synthetic Pages, SyntheticPage 100. DOI: 10.1039/SP100.
- Benchchem. (n.d.). Confirming Complete Silyl Ether Deprotection with TMSBr: A Comparative Guide to Analytical Methods.
- Reddit. (2024, January 1). TMS Deprotection low yields :(. r/chemhelp.
- YouTube. (2020, July 23). TBAF Deprotection Mechanism | Organic Chemistry.
- Reddit. (2023, November 19). Deprotection mechanism. r/chemistry.
- CymitQuimica. (n.d.). 5-Bromo-2-(trifluoromethyl)pyridine-3-carbaldehyde.
- Royal Society of Chemistry. (2015). Organic & Biomolecular Chemistry.
- Reddit. (2021, May 26). TMS deprotection of acid- and base-sensitive substrate. r/Chempros.
- Chemistry Stack Exchange. (2021, May 6). Mechanism for removal of trimethylsilyl directly bonded to carbons.
- ResearchGate. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives.
- Common Organic Chemistry. (n.d.). Tetra-n-butylammonium Fluoride (TBAF).
- Enamine. (n.d.). Safety Data Sheet.
- ECHEMI. (n.d.). Substitute for TBAF in Desilylation of TMS.
- Santa Cruz Biotechnology. (2023, June 27). 5-Bromo-2-fluoropyridine - SAFETY DATA SHEET.
- ResearchGate. (n.d.). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate.
- Synlett. (2008). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. 2008(4), 565-568. DOI: 10.1055/s-2008-1032078.
- ECHEMI. (n.d.). 2-Bromo-5-(trifluoromethyl)pyridine SDS, 50488-42-1 Safety Data Sheets.
- YouTube. (2016, February 11). Alcohol Protection with TMS (Trimethylsilyl ethers).
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- SciELO México. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-137.
- NIH. (n.d.). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis.
- Reddit. (2024, January 22). TMS deprotection scaleup failure :(. r/chemistry.
- Cayman Chemical. (2024, October 31). 5-Bromo-2'-deoxyuridine - Safety Data Sheet.
- Wiley Online Library. (2025, August 6). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes.
- Benchchem. (n.d.). Application Notes and Protocols: Deprotection of the Trimethylsilyl Group from 1.
- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
- Lab Pro. (n.d.). 5-Bromo-2-ethynylpyridine, 200MG - B5179-200MG.
- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- Indian Academy of Sciences. (n.d.). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals.
- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. 11(3), 447-452.
- ChemicalBook. (n.d.). 5-Bromo-2-nitropyridine synthesis.
- Organic Syntheses. (n.d.). (z)-2-bromo-5-(trimethylsilyl)-2-penten-4-ynoic acid ethyl ester.
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Application Notes & Protocols: 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine as a Cornerstone for Advanced Heterocyclic Synthesis
Introduction: The Strategic Value of a Multifunctional Pyridine Building Block
The pyridine nucleus is a ubiquitous and vital scaffold in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and advanced functional materials.[1][2][3][4] Its unique electronic properties, hydrogen bonding capability, and metabolic stability make it a privileged structure in drug design.[2] 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine (CAS No. 111770-80-0) has emerged as a particularly powerful and versatile building block for the synthesis of complex heterocyclic compounds.[5][6][7][8]
This molecule is strategically designed with three key reactive sites:
-
A Bromo Group at the 5-position, ideal for a wide range of palladium-catalyzed cross-coupling reactions.
-
An Ethynyl Group at the 2-position, a rigid linker that can be used to construct linear molecular architectures or as a precursor for cyclization reactions.
-
A Trimethylsilyl (TMS) Protecting Group on the alkyne, which confers stability during initial coupling steps and can be selectively removed to reveal a terminal alkyne for subsequent transformations.[9]
This application note provides an in-depth guide for researchers, chemists, and drug development professionals on leveraging the unique reactivity of this compound. We will explore core synthetic transformations, provide detailed, field-proven protocols, and explain the causality behind critical experimental choices.
Core Synthetic Transformations and Protocols
The true utility of this reagent lies in its capacity for sequential, site-selective functionalization. The bromine atom provides a handle for building molecular complexity via C-C bond formation, while the protected alkyne awaits its turn for further elaboration.
Protocol 1: Palladium-Catalyzed Sonogashira Coupling
The Sonogashira reaction is a robust and widely used method for forming C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[10][11][12][13] In this context, the bromo-position of our pyridine building block serves as the aryl halide component, enabling the introduction of a diverse range of alkyne-containing fragments.
Causality and Experimental Insight: The reaction is co-catalyzed by palladium and copper(I). The palladium complex (e.g., Pd(PPh₃)₂Cl₂) undergoes oxidative addition into the C-Br bond. Simultaneously, the copper(I) salt (CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, yields the coupled product and regenerates the active Pd(0) catalyst.[11][12] The amine base (e.g., diisopropylamine) is crucial as it scavenges the HBr byproduct and serves as the solvent.[11]
Diagram: Sonogashira Coupling Workflow
Sources
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- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 5-BROMO-2-[2-(TRIMETHYLSILYL)ETHYNYL]PYRIDINE | 111770-80-0 [chemicalbook.com]
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- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
Application Notes & Protocols: Strategic Synthesis of Substituted 2,5-Dialkynylpyridines via Sonogashira Coupling of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2][3] This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the Sonogashira coupling of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine with a variety of terminal alkynes. Pyridine-based structures are prevalent in a vast number of pharmaceuticals, and the ability to introduce alkynyl functionalities provides a powerful tool for generating novel molecular scaffolds.[4][5] This document delves into the reaction mechanism, provides a robust step-by-step protocol, discusses the scope of the reaction with different alkynes, and outlines a subsequent deprotection strategy to unmask the terminal alkyne for further functionalization.
Introduction: The Strategic Value of Alkynylpyridines
The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs.[4] The introduction of rigid, linear alkynyl groups via the Sonogashira reaction allows for the exploration of chemical space in a controlled manner, influencing molecular conformation, solubility, and metabolic stability. The target substrate, this compound, is a particularly versatile building block. The trimethylsilyl (TMS) group serves as a robust protecting group for the 2-ethynyl moiety, preventing self-coupling or other unwanted side reactions.[6][7] This allows the Sonogashira reaction to proceed selectively at the more reactive C-Br bond, a common feature in cross-coupling reactions where the reactivity of halides follows the trend I > Br >> Cl.[1][8] This strategy enables the synthesis of unsymmetrically substituted 2,5-dialkynylpyridines following a subsequent deprotection and second coupling sequence.
The Sonogashira Reaction: A Mechanistic Overview
The Sonogashira reaction is a complex catalytic process that operates through two interconnected, synergistic cycles: a palladium cycle and a copper co-catalyst cycle.[1][9][10] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
-
The Palladium Cycle : This is the primary cross-coupling engine.
-
Oxidative Addition : The active Pd(0) catalyst, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the C-Br bond of this compound. This forms a square planar Pd(II) intermediate and is often the rate-limiting step of the reaction.[1][8][9]
-
Transmetalation : A copper(I) acetylide species, generated in the copper cycle, transfers its alkynyl group to the palladium center. This step regenerates the copper(I) catalyst.[1][8][11]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final C-C bond of the product, regenerating the active Pd(0) catalyst which can then re-enter the cycle.[9][12]
-
-
The Copper Cycle : The role of the copper(I) co-catalyst is to activate the terminal alkyne.
-
π-Alkyne Complex Formation : The copper(I) salt (typically CuI) coordinates to the terminal alkyne.
-
Deprotonation : In the presence of an amine base, the acidity of the alkyne's terminal proton is increased, facilitating deprotonation to form a nucleophilic copper(I) acetylide intermediate.[1][10][12] This species is then ready for the crucial transmetalation step with the palladium complex.
-
While essential for high reactivity at mild conditions, the copper co-catalyst can sometimes promote the undesired oxidative homocoupling of the terminal alkyne (Glaser coupling).[1] In such cases, copper-free Sonogashira protocols may be considered.[13]
Sources
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Application Note & Protocols: Strategic Catalyst Selection for Cross-Coupling Reactions with 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Versatility of a Privileged Building Block
5-Bromo-2-((trimethylsilyl)ethynyl)pyridine is a highly valuable heterocyclic building block in modern synthetic chemistry. Its utility stems from the orthogonal reactivity of its two key functional handles: the C5-bromine atom, which is primed for palladium-catalyzed cross-coupling, and the C2-alkyne, protected by a trimethylsilyl (TMS) group. This arrangement allows for sequential and selective functionalization, making it a powerful precursor for the synthesis of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]
The pyridine core itself is a dominant motif in medicinal chemistry, while the ethynyl linker provides a rigid, linear scaffold for extending molecular structures. The TMS group serves as a robust protecting group for the terminal alkyne, preventing unwanted side reactions like Glaser coupling, yet it can be readily cleaved or, in many cases, removed in situ during a subsequent coupling step.[4][5]
This guide provides a detailed exploration of catalyst system selection for several key palladium-catalyzed cross-coupling reactions involving this substrate. The focus is not merely on procedural steps but on the underlying principles that govern catalyst and ligand choice, enabling researchers to rationally design, optimize, and troubleshoot their synthetic routes.
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira reaction is arguably the most direct method for further functionalizing the alkyne moiety after an initial coupling at the bromide position, or for coupling the bromide itself with another terminal alkyne. A particularly elegant and efficient variation is the "Sila-Sonogashira" coupling, which utilizes the TMS-protected alkyne directly.
Core Principle: In-Situ Desilylation and Coupling
A significant advantage of using this compound is the ability to perform a one-pot desilylation-coupling sequence. This approach circumvents the need to isolate the often volatile and potentially unstable terminal alkyne.[6][7] A fluoride source, such as cesium fluoride (CsF), is commonly used to mediate the in situ cleavage of the Si-C bond, generating the terminal acetylide which is immediately captured in the palladium catalytic cycle.[6][7]
Recommended Catalyst System
| Component | Recommended Reagent | Molar Equiv. / Mol% | Rationale & Expert Insights |
| Pd Precursor | PdCl₂(PPh₃)₂ | 3 mol% | A robust, air-stable Pd(II) precursor. It is readily reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ can also be used.[6] |
| Cu(I) Co-catalyst | Copper(I) Iodide (CuI) | 6 mol% | Crucial for the traditional Sonogashira mechanism. It forms a copper acetylide intermediate, facilitating the transmetalation step to the palladium center.[8][9] |
| Ligand | Triphenylphosphine (PPh₃) | 6 mol% | Added to supplement the ligands from the precursor, ensuring the Pd(0) center remains stabilized and preventing precipitation of palladium black.[6] |
| Base | Triethylamine (Et₃N) | 9 vol equiv | Acts as both the base to neutralize the HBr generated and as a solvent. Its use in excess drives the reaction forward.[6] |
| Desilylation Agent | Cesium Fluoride (CsF) | 2.0 equiv | The fluoride ion has a high affinity for silicon, enabling mild and efficient cleavage of the TMS group to reveal the terminal alkyne in situ.[6][7] |
| Solvent System | PEG-200 / H₂O | 1 / 0.5 vol equiv | Poly(ethylene glycol) and water create a polar medium that can enhance reaction rates and facilitate the solubility of the fluoride salt.[6] |
Detailed Protocol: CsF-Mediated Sila-Sonogashira Coupling
This protocol is adapted from a high-yielding procedure for heteroaryl bromides.[6]
-
Reaction Setup: To a 40 mL pressure vial equipped with a magnetic stir bar, add copper(I) iodide (6 mol%), bis(triphenylphosphine)palladium(II) dichloride (3 mol%), triphenylphosphine (6 mol%), and cesium fluoride (2.0 equiv).
-
Reagent Addition: Add the aryl halide partner (1.0 equiv), followed by poly(ethylene glycol) 200 MW (1 vol equiv), triethylamine (9 vol equiv), and water (0.5 vol equiv).
-
Inerting: Cap the vial and sparge the mixture with a gentle stream of nitrogen or argon for 15 minutes while stirring at room temperature. This step is critical to remove oxygen, which can deactivate the catalyst.
-
Substrate Addition: Add this compound (1.5 equiv) to the reaction vessel using a syringe.
-
Reaction: Stir the reaction mixture at 80 °C using a heating block for 16 hours or until completion, as monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer twice with water and once with brine. Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualization: Sonogashira Catalytic Cycle
Sources
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Troubleshooting & Optimization
minimizing homocoupling in Sonogashira reactions of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine
Technical Support Center: Sonogashira Reactions of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine
Welcome to the technical support center for optimizing Sonogashira reactions, with a specific focus on the coupling of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance yield and purity by minimizing the formation of homocoupling byproducts. Here, we will delve into the mechanistic nuances of the reaction and provide practical, field-tested troubleshooting advice.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings that leads to the dimerization of the terminal alkyne.[1][2] This is particularly problematic as it consumes the valuable alkyne starting material and complicates the purification of the desired cross-coupled product.[3] The following Q&A section addresses specific issues you might encounter and provides actionable solutions.
Q1: My reaction is producing a significant amount of the 1,4-bis((trimethylsilyl)ethynyl)buta-1,3-diyne byproduct. What is the primary cause of this?
A1: The primary culprit for alkyne homocoupling is the presence of oxygen in your reaction system, which facilitates the oxidative dimerization of copper acetylides.[2][3] The copper(I) co-catalyst, while accelerating the desired cross-coupling, can also promote this unwanted side reaction.[1][4] When exposed to air, the copper acetylide intermediate can undergo homocoupling, reducing the efficiency of the cross-coupling with the aryl bromide.[3]
Troubleshooting Steps:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[3]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.[1]
-
Slow Addition: Consider the slow addition of the alkyne to the reaction mixture. This keeps the instantaneous concentration of the alkyne low, which can disfavor the bimolecular homocoupling pathway.[5]
Q2: I've tried degassing, but I'm still observing homocoupling. Could other reaction parameters be at fault?
A2: Absolutely. Several other factors can influence the extent of homocoupling. The choice of base, solvent, temperature, and even the catalyst system itself plays a crucial role.
-
Base Selection: The amine base is not just a proton scavenger; it also complexes with the palladium catalyst.[1] Secondary amines like piperidine, morpholine, or diisopropylamine are often effective.[1] However, if homocoupling persists, consider a bulkier, less coordinating base or an inorganic base like K₂CO₃ or Cs₂CO₃ in a copper-free protocol.
-
Solvent Effects: The solvent can influence the solubility of reactants and intermediates. While DMF and ethers are common, a solvent system of toluene and an amine base (e.g., 3:1 toluene:triethylamine) can be effective.[5] Acetonitrile has also been shown to be a good solvent for some pyridine-containing substrates.[2]
-
Temperature Control: While your substrate, this compound, likely requires heating to react efficiently, excessively high temperatures can promote side reactions.[6] Aim for the lowest temperature that provides a reasonable reaction rate. For aryl bromides, heating is often necessary, whereas more reactive aryl iodides can sometimes react at room temperature.[1][7]
Q3: Should I consider a copper-free Sonogashira protocol to eliminate homocoupling?
A3: Yes, transitioning to a copper-free protocol is a highly effective strategy to prevent Glaser-type homocoupling.[1][8] While the copper co-catalyst increases the reaction rate, it is also the primary driver of the undesired dimerization.[1][4]
Copper-Free Protocol Considerations:
-
Catalyst Loading: Copper-free reactions may require a higher palladium catalyst loading (e.g., 1-5 mol%) to achieve comparable reaction rates.[9]
-
Ligand Choice: The choice of phosphine ligand becomes even more critical in the absence of copper. Bulky, electron-rich phosphine ligands can enhance the efficiency of the catalytic cycle.[10] For instance, using a catalyst like [DTBNpP]Pd(crotyl)Cl has been shown to be effective for room-temperature, copper-free couplings of aryl bromides.[11]
-
Base and Solvent: Stronger bases or different solvent systems may be required to facilitate the deprotonation of the alkyne and the subsequent steps in the catalytic cycle.[12]
Visualizing the Competing Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired Sonogashira catalytic cycle and the competing Glaser homocoupling pathway.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
challenges in the purification of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine reaction products
Technical Support Center: Purification of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound. It is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating this key synthetic intermediate.
Troubleshooting Guide
This section addresses specific problems encountered during the purification of this compound, which is commonly synthesized via a Sonogashira coupling reaction.[1][2][3]
Question 1: My flash column chromatography is providing poor separation between my product and a less polar impurity. What is happening and how can I fix it?
Answer: This is a common issue often caused by the presence of the homocoupled byproduct, 1,4-bis(trimethylsilyl)buta-1,3-diyne. This byproduct forms when the trimethylsilylacetylene starting material couples with itself, a reaction promoted by oxygen and the copper(I) co-catalyst.[3][4]
-
Causality: The homocoupled dimer is non-polar and often has an Rf value very close to the desired product in standard solvent systems like hexanes/ethyl acetate, making baseline separation difficult.
-
Troubleshooting Protocol:
-
Reaction Conditions: The best solution is preventative. Ensure your Sonogashira reaction is thoroughly deaerated by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes before adding the palladium catalyst and copper iodide.[3] Running the reaction under a positive pressure of inert gas is crucial.
-
Chromatography Optimization:
-
Use a Long Column: Increase the length of your silica gel column to improve theoretical plates and enhance separation.
-
Solvent System: Switch to a solvent system with a different selectivity. Toluene/hexanes or dichloromethane/hexanes can sometimes resolve compounds that co-elute in ethyl acetate/hexanes.
-
Isocratic Elution: Use a very shallow gradient or, ideally, a carefully optimized isocratic elution. Find a solvent mixture where the product has an Rf of 0.25-0.3 and the impurity is visibly separate on the TLC plate.[5]
-
-
Question 2: I'm observing a new, more polar spot on my TLC plate after running a column, and my overall yield is low. What is this new compound?
Answer: You are likely observing the premature deprotection of your product, yielding 5-bromo-2-ethynylpyridine. The trimethylsilyl (TMS) group is labile and can be cleaved under certain conditions.[6][7]
-
Causality: Standard silica gel is slightly acidic (pH ~4-5) due to the presence of surface silanol groups. These acidic sites can catalyze the hydrolysis of the TMS-alkyne bond, especially if polar, protic solvents (like methanol) are used in the eluent.[8]
-
Troubleshooting Protocol:
-
Neutralize the Silica: Prepare a slurry of your silica gel in the column eluent and add 0.5-1% triethylamine (TEA) by volume. Let it stand for an hour before packing the column. This deactivates the acidic silanol sites.
-
Modify the Mobile Phase: Add 0.1-0.5% triethylamine or pyridine to your eluent (e.g., 95:5 Hexanes:EtOAc + 0.5% TEA).[5][9] The amine will preferentially interact with the acidic sites on the silica, preventing your product from doing so and minimizing degradation.[9]
-
Use Neutral or Basic Alumina: As an alternative to silica, consider using neutral or basic alumina for your stationary phase, which is less likely to cleave the TMS group.
-
Avoid Protic Solvents: Do not use methanol or ethanol in your eluent, as they can facilitate solvolytic cleavage of the TMS group, especially in the presence of a base.[8]
-
Question 3: My product streaks badly during flash chromatography, making separation from starting materials impossible. Why?
Answer: Peak tailing or streaking with pyridine-containing compounds is a classic sign of strong, undesirable interactions between the basic nitrogen of your analyte and the acidic silanol groups on the silica surface.[9]
-
Causality: The lone pair on the pyridine nitrogen forms a strong hydrogen bond or an acid-base interaction with surface silanols (Si-OH). This results in a secondary retention mechanism that broadens and streaks the elution band.[9]
-
Troubleshooting Protocol:
-
Add a Competing Base: As detailed in the previous answer, the most effective solution is to add a small amount of a competing base like triethylamine (0.1-1.0%) to your mobile phase.[5][9] The TEA will saturate the active sites, allowing your pyridine derivative to elute symmetrically.
-
Dry Loading: If your crude product is a solid or viscous oil, consider dry loading it onto the column. Dissolve the crude material in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to dryness. This dry powder can then be carefully added to the top of your packed column. This often results in sharper bands.[5][10]
-
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent system for flash chromatography of this compound? A: A common starting point is a mixture of hexanes and ethyl acetate. Typically, a ratio between 98:2 and 90:10 (Hexanes:EtOAc) will provide an appropriate Rf value. The key is to perform TLC analysis first to find a composition that gives your product an Rf of approximately 0.3.[5] Crucially, always add 0.1-0.5% triethylamine (TEA) to the eluent to prevent streaking and on-column decomposition.
Q: Is recrystallization a viable method for purifying this compound? A: Recrystallization can be effective if the crude product is relatively pure (>90%). The product is a solid at room temperature.[11] Suitable solvent systems for recrystallization often involve a non-polar solvent in which the compound is sparingly soluble at room temperature but fully soluble when hot, such as hexanes, heptane, or a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate or dichloromethane. However, for removing closely related impurities like the homocoupled dimer, chromatography is generally superior.
Q: What are the key NMR peaks to identify the product and common impurities? A: Identifying your product and potential impurities by ¹H NMR is critical.
-
This compound (Product):
-
TMS protons: A sharp, large singlet (9H) around δ 0.25 ppm .[12]
-
Pyridine protons: Three aromatic protons in the region of δ 7.5-8.6 ppm . The exact shifts and coupling patterns will depend on the deuterated solvent used.
-
-
5-Bromo-2-ethynylpyridine (Desilylated Impurity):
-
The large 9H singlet at ~0.25 ppm will be absent .
-
A new singlet (1H) for the acetylenic proton will appear, typically around δ 3.0-3.5 ppm .
-
-
1,4-bis(trimethylsilyl)buta-1,3-diyne (Homocoupled Impurity):
-
A single, sharp singlet (18H) around δ 0.2 ppm . No aromatic protons will be present.
-
-
Unreacted 5-bromo-2-iodopyridine:
-
Will show its own characteristic set of pyridine proton signals, which will differ from the product.
-
Key Protocols & Data
Protocol 1: Optimized Flash Chromatography
-
Slurry Preparation: In a beaker, mix your required amount of silica gel with your chosen eluent (e.g., 95:5 Hexanes:EtOAc + 0.5% TEA) to form a free-flowing slurry.
-
Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.[13] Do not let the solvent level drop below the top of the silica.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Carefully apply the solution to the top of the silica bed.
-
Elution: Fill the column with the eluent and apply positive pressure. Maintain a steady flow rate and collect fractions.
-
Monitoring: Monitor the elution process by collecting small fractions and analyzing them by TLC. Combine the fractions that contain the pure product.
Table 1: Summary of Purification Challenges and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation | Co-elution with non-polar byproducts (e.g., homocoupled dimer). | Use a longer column; try a different solvent system (e.g., Toluene/Hexanes); ensure the reaction is fully anaerobic.[3] |
| On-Column Degradation | Cleavage of the TMS group on acidic silica gel. | Add 0.5-1% triethylamine to the eluent and/or pre-treat silica with TEA.[5][9] |
| Peak Streaking/Tailing | Strong interaction of the pyridine nitrogen with acidic silanol sites. | Add 0.1-1% triethylamine to the mobile phase to act as a competing base.[5][9] |
| Low Yield | Product loss during workup; on-column degradation; incomplete reaction. | Optimize workup procedure; use modified chromatography conditions; monitor reaction to completion by TLC/LC-MS. |
| Oily Product | Residual solvent or persistent impurities. | Co-evaporate with toluene under high vacuum; re-purify via chromatography or attempt recrystallization from hexanes. |
Visual Workflow for Purification Troubleshooting
The following diagram outlines the decision-making process for purifying the crude reaction mixture of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
- Some Aspects of the Chemistry of Alkynylsilanes - PMC - NIH. (n.d.).
- Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes | Request PDF. (2005). European Journal of Organic Chemistry.
- A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (2018). European Journal of Chemistry.
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Deprotection of trimethylsilyl group of an alkyne - ChemSpider Synthetic Pages. (n.d.).
- Trimethylsilyl group - Wikipedia. (n.d.).
- 2,3,3-Trimethyl-5-((trimethylsilyl)ethynyl)-3H-indole Synthesis. (2015). The Royal Society of Chemistry.
- Sonogashira Coupling | NROChemistry. (n.d.).
- Sonogashira coupling - Wikipedia. (n.d.).
- Purification: How to Run a Flash Column - University of Rochester. (n.d.).
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Modern Research in Catalysis.
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. (n.d.).
- 3,5-Dibromo-2-pyrone Synthesis. (n.d.). Organic Syntheses.
- Purification by Flash Column Chromatography | MIT OpenCourseWare. (n.d.).
- Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters.
- Purification of Organic Compounds by Flash Column Chromatography. (2019). Organic Syntheses.
- 5-bromo-2-[2-(trimethylsilyl)ethynyl]pyridine (C10H12BrNSi) - PubChemLite. (n.d.).
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Purification [chem.rochester.edu]
- 6. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. PubChemLite - 5-bromo-2-[2-(trimethylsilyl)ethynyl]pyridine (C10H12BrNSi) [pubchemlite.lcsb.uni.lu]
- 12. rsc.org [rsc.org]
- 13. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
Sonogashira Coupling with Substituted Pyridines: A Technical Troubleshooting Guide
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of the Sonogashira cross-coupling reaction, particularly when working with substituted pyridine substrates. The unique electronic and coordinating properties of the pyridine ring can present specific challenges not encountered with simpler aryl halides. This resource provides in-depth, experience-driven answers to common problems, helping you optimize your reaction yields and achieve your synthetic goals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Sonogashira reaction with a bromopyridine substrate is sluggish or fails completely. What are the most likely causes?
This is a very common issue. The nitrogen atom in the pyridine ring can act as a ligand and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is especially problematic with pyridines that are not sterically hindered around the nitrogen.[1]
Troubleshooting Workflow:
-
Evaluate the Substrate:
-
2- and 4-Substituted Pyridines: These are particularly prone to catalyst inhibition due to the accessibility of the nitrogen lone pair.
-
3-Substituted Pyridines: Generally less problematic, but issues can still arise.[2]
-
-
Increase Catalyst Loading: A straightforward, though less elegant, first step is to increase the palladium catalyst loading. This can sometimes overcome partial catalyst deactivation. Try increasing from a typical 1-2 mol% to 5 mol%.
-
Ligand Selection is Crucial: The choice of phosphine ligand can significantly impact the reaction's success by modulating the electron density and steric environment of the palladium center, potentially reducing its affinity for the pyridine nitrogen.
-
Copper Co-catalyst Considerations: While the "copper-free" Sonogashira is popular, the classic Cu(I) co-catalyst (typically CuI) can be highly effective for challenging substrates.[5][6] However, it can also lead to the formation of diynes (Glaser coupling). If you observe significant homocoupling of your terminal alkyne, consider a copper-free version.[7]
Experimental Protocol: Ligand Screening for a Challenging 2-Bromopyridine Coupling
A workflow for parallel ligand screening.
Q2: I'm observing significant homocoupling of my alkyne (Glaser coupling). How can I minimize this side reaction?
Glaser coupling is a copper-catalyzed oxidative homocoupling of terminal alkynes and is a very common side reaction in Sonogashira couplings, particularly in the presence of oxygen.[7][8]
Mitigation Strategies:
-
Go Copper-Free: The most direct solution is to switch to a copper-free Sonogashira protocol.[7][8] This often requires a more sophisticated palladium/phosphine ligand system and may necessitate higher temperatures.
-
Rigorous Degassing: Oxygen is the oxidant for Glaser coupling.[8] Ensure your reaction mixture is thoroughly degassed. The freeze-pump-thaw method (at least three cycles) is generally more effective than simply bubbling an inert gas through the solvent.
-
Use a Hindered Base: A bulky amine base, such as diisopropylethylamine (DIPEA) or diisopropylamine (DIPA), can sometimes disfavor the homocoupling pathway compared to less hindered bases like triethylamine (TEA).[8]
-
Control Alkyne Stoichiometry: Adding the alkyne slowly via a syringe pump over the course of the reaction can help maintain a low instantaneous concentration, which disfavors the bimolecular homocoupling reaction.
Data-Driven Solvent & Base Selection:
| Solvent | Base | Typical Temperature (°C) | Suitability for Pyridines | Notes |
| Toluene | Et₃N | 80-110 | Good | Standard, but can be prone to Glaser coupling. |
| THF | Et₃N / i-Pr₂NH | 65 (reflux) | Moderate | Lower boiling point limits temperature range.[7] |
| DMF / DMAc | K₂CO₃ / Cs₂CO₃ | 100-130 | Good for less soluble substrates | Can be difficult to remove post-reaction.[9] |
| Acetonitrile | Et₃N | 80 (reflux) | Use with caution | Can sometimes coordinate to the catalyst.[9] |
Q3: My reaction works, but the yield is inconsistent. What factors should I investigate for improving reproducibility?
Inconsistent yields often point to subtle variations in reaction setup and reagent quality.
-
Reagent Purity:
-
Alkyne: Ensure your alkyne is pure. The presence of even small amounts of diynes can complicate purification and affect yield calculations.
-
Solvent and Base: Use freshly distilled, anhydrous solvents and bases. Water can hydrolyze phosphine ligands and interfere with the catalytic cycle.
-
Palladium Catalyst: The activity of palladium catalysts can degrade over time, especially if not stored properly under an inert atmosphere. Pd(0) sources like Pd(PPh₃)₄ are particularly sensitive to air.[10]
-
-
Inert Atmosphere: The Sonogashira catalytic cycle involves Pd(0) species, which are sensitive to oxidation. Maintaining a strict inert atmosphere (Argon or Nitrogen) throughout the entire setup and reaction is critical.[10]
-
Stirring Rate: For heterogeneous mixtures (e.g., with inorganic bases like K₂CO₃), ensure the stirring is vigorous enough to maintain good mixing.
Troubleshooting Logic Diagram:
A logical flow for troubleshooting inconsistent yields.
Q4: Can I use iodopyridines or chloropyridines instead of bromopyridines?
Yes, but the reaction conditions will need to be adjusted based on the reactivity of the C-X bond, which generally follows the order I > Br >> Cl.[7][11]
-
Iodopyridines: These are the most reactive substrates. Reactions often proceed at lower temperatures and with lower catalyst loadings.[5][6][7] They are an excellent choice if available.
-
Chloropyridines: These are the least reactive and most challenging. Successful coupling of chloropyridines almost always requires:
-
Highly active catalysts: Systems based on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often necessary.[3]
-
Higher temperatures: Expect to use temperatures in the range of 100-140 °C.
-
Stronger bases: Inorganic bases like K₃PO₄ or Cs₂CO₃ may be required.[8]
-
References
- BenchChem. Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine. BenchChem Technical Support. Accessed January 12, 2026.
- Chemistry LibreTexts. Sonogashira Coupling. Accessed January 12, 2026.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Wikipedia. Sonogashira coupling. Accessed January 12, 2026.
- Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Publishing. Accessed January 12, 2026.
- Sergei_Eisenstein, & Shaddy. (2007). Potential Sonogashira Reaction Problems? Sciencemadness Discussion Board.
- BenchChem. Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem Technical Support. Accessed January 12, 2026.
- KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Accessed January 12, 2026.
- Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. Pubs.rsc.org. Accessed January 12, 2026.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Sonogashira troubleshooting help needed. Reddit. Accessed January 12, 2026.
- Synthetic Methods in Drug Discovery: Volume 1.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Optimization of reaction conditions for the Sonogashira reaction a.
- Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process. PubMed. Accessed January 12, 2026.
Sources
- 1. Sciencemadness Discussion Board - Potential Sonogashira Reaction Problems? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach [open.metu.edu.tr]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removal of Copper and Palladium Catalysts from Sonogashira Reactions
Welcome to the Technical Support Center for post-reaction purification of Sonogashira couplings. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing residual copper and palladium catalysts from their reaction mixtures. As a Senior Application Scientist, I understand that achieving the stringent purity levels required, especially in pharmaceutical applications, is a critical final step. This resource provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.
I. Frequently Asked Questions (FAQs)
Q1: Why is the removal of palladium and copper catalysts from Sonogashira reaction products so critical, especially in drug development?
The removal of residual palladium and copper is paramount for several reasons:
-
Toxicity and Regulatory Compliance: Both palladium and copper are heavy metals with inherent toxicity.[1] Regulatory bodies like the FDA and EMA have strict limits on the permissible levels of these metals in Active Pharmaceutical Ingredients (APIs).[2][3] For instance, palladium is often limited to levels below 10 ppm in final drug products.[2]
-
Catalytic Activity in Final Product: Residual catalysts can continue to exhibit catalytic activity, potentially degrading the final product or promoting unwanted side reactions during storage, thus affecting drug stability and shelf-life.
-
Interference with Downstream Processes: Metal residues can interfere with subsequent synthetic steps or biological assays, leading to unreliable results.[4][5]
-
Environmental Concerns: Disposing of metal-contaminated waste is an environmental concern, making efficient removal and recovery desirable.[6]
Q2: What are the common challenges encountered when trying to remove these catalysts?
Researchers often face several hurdles:
-
Complexation with Product: The catalysts can form stable complexes with the desired product, especially if it contains coordinating functional groups (e.g., nitrogen or sulfur heterocycles), making separation difficult.[7]
-
Multiple Catalyst Species: The reaction mixture may contain various forms of the metals (e.g., Pd(0), Pd(II), different ligand complexes), each requiring a different removal strategy.
-
Low Concentration, High Impact: Even trace amounts of catalysts can be problematic, requiring highly efficient purification methods.
-
Product Solubility and Stability: The choice of purification method is often constrained by the solubility and stability of the target molecule.
Q3: What are the primary strategies for removing palladium and copper catalysts?
The main approaches can be broadly categorized as:
-
Chromatography: Utilizes stationary phases like silica gel or celite to adsorb the metal catalysts.[8]
-
Scavenging: Employs solid-supported or solution-phase agents (scavengers) that selectively bind to the metal, which can then be removed by filtration.[9][10]
-
Crystallization/Recrystallization: A classic purification technique that can be effective, but often insufficient on its own to reach very low ppm levels.[2]
-
Extraction: Using aqueous solutions of chelating agents to wash the organic phase containing the product.
-
Preventative Measures: Modifying the reaction to be "copper-free" can eliminate the need for copper removal and its associated side reactions.[11][12][13]
II. Troubleshooting Guide
This section addresses specific issues you might be facing during your purification process.
Issue 1: Standard silica gel chromatography is not sufficiently removing the palladium catalyst.
Q: I've run a silica gel column, but my product is still contaminated with palladium. What's going wrong and what can I do?
A: This is a common issue. Standard silica gel may not have a strong enough affinity for all palladium species present. Here’s a breakdown of the causality and potential solutions:
-
Causality: The palladium catalyst may exist in different forms. For example, Pd(0) species might be less polar and co-elute with your product. Additionally, if your product is polar, you might be using a polar solvent system that also elutes the palladium complexes.
-
Troubleshooting Steps:
-
Pre-treatment with Celite: Before chromatography, try filtering the crude reaction mixture through a pad of Celite. This can help remove some of the insoluble palladium black and other inorganic salts.[8]
-
Solvent System Modification: Experiment with different solvent systems for your column. Sometimes, a less polar eluent can retain the palladium on the column more effectively, assuming your product still elutes.[8]
-
Use of Scavengers Pre-Chromatography: This is a highly effective strategy. Before loading your crude product onto the column, treat the solution with a suitable palladium scavenger. This will form a complex that is more easily separated by chromatography.
-
Issue 2: Significant alkyne homocoupling (Glaser coupling) is observed.
Q: My reaction is producing a lot of the alkyne dimer, which is difficult to separate from my desired product. How can I prevent this?
A: Alkyne homocoupling is a classic side reaction in Sonogashira couplings, primarily caused by the copper(I) co-catalyst in the presence of oxygen.[12][14]
-
Causality: The copper acetylide intermediate can undergo oxidative dimerization, leading to the formation of a 1,3-diyne. This is often exacerbated by an oxygen-rich environment.[14]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira homocoupling.
-
Ensure a Rigorously Inert Atmosphere: This is the first and most critical step. Use degassed solvents and ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[14]
-
Minimize Copper Catalyst Loading: Use the minimum amount of copper(I) salt necessary for the reaction to proceed efficiently.
-
Consider Copper-Free Sonogashira Protocols: Numerous copper-free methods have been developed to circumvent the issue of homocoupling.[6][11][12][13] These often require slightly different reaction conditions, such as different ligands or bases, but can be highly effective.
Issue 3: Choosing the right scavenger for palladium and copper removal.
Q: There are many scavengers available. How do I select the most appropriate one for my specific application?
A: The choice of scavenger depends on the nature of your product, the solvent system, and the specific metal species you are targeting.
-
Causality: Different scavengers have different functional groups that exhibit varying affinities for different metals and their oxidation states. For example, thiol-based scavengers are generally effective for Pd(II).[9]
-
Scavenger Selection Guide:
| Scavenger Type | Functional Group | Primary Target | Notes |
| Thiol-based (e.g., SiliaMetS Thiol) | -SH | Pd(II), Cu, Ag, Hg | Versatile and widely used in the pharmaceutical industry.[9] |
| Thiourea-based (e.g., SiliaMetS Thiourea) | -C(=S)N₂ | All forms of Pd, Ru | Also effective for Ag, Pt, Rh, and Hg.[9][15] |
| Amine-based (e.g., SiliaMetS Triamine) | -NH₂ | Cu | Can be effective for copper removal. |
| DMT (Dimercaptotriazine) | Triazine-thiol | Ru, hindered Pd complexes | A versatile scavenger for a broad range of metals.[15] |
| Cysteine-based | -SH, -COOH, -NH₂ | Pd, Sn, Ru, Pt, Cu | The silica-bound equivalent of the amino acid cysteine.[15] |
| EDTA-based (e.g., SiliaMetS TAAcONa) | Ethylenediaminetetraacetic acid | Pd(II), Ni(II), Cu | Effective for metals in higher oxidation states.[15] |
-
Experimental Protocol: Small-Scale Scavenger Screening
-
Sample Preparation: After the reaction is complete, take a small, representative sample of the crude reaction mixture.
-
Parallel Screening: In separate vials, treat aliquots of the sample with different scavengers (e.g., 5-10 equivalents relative to the catalyst loading).
-
Incubation: Stir the vials at room temperature or slightly elevated temperature for a set period (e.g., 2-24 hours).
-
Analysis: Filter the scavengers and analyze the filtrate for residual metal content using methods like ICP-MS to determine the most effective scavenger.[16]
-
Caption: Experimental workflow for scavenger screening.
Issue 4: Difficulty in quantifying low levels of residual catalysts.
Q: I've performed a purification step, but I'm unsure if I've met the required low ppm levels. How can I accurately quantify the residual palladium and copper?
A: Accurate quantification is crucial for process validation and quality control.
-
Causality: Visual inspection or TLC analysis is insufficient to determine ppm or ppb levels of metal contamination. Specialized analytical techniques are required.
-
Recommended Analytical Methods:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis due to its high sensitivity and ability to detect metals at parts-per-billion (ppb) levels.[16]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Another robust technique, though generally less sensitive than ICP-MS.
-
Atomic Absorption Spectroscopy (AAS): A well-established method for quantifying metals.[3]
-
Fluorimetric/Colorimetric Methods: Newer, rapid screening methods are becoming available that use fluorescent probes to detect palladium, which can be useful for in-process monitoring.[2][17]
-
III. Preventative Strategies: The Copper-Free Sonogashira Reaction
A proactive approach to catalyst removal is to avoid using copper altogether.
Q: What are the advantages of a copper-free Sonogashira reaction, and what are the key considerations?
A: The primary advantage is the elimination of copper-related issues, most notably alkyne homocoupling.[12][13] This simplifies purification and can lead to higher yields of the desired product.
-
Key Considerations:
-
Reaction Mechanism: The mechanism of the copper-free reaction is different. It typically involves direct reaction of the palladium-acetylide complex with the aryl halide.[6]
-
Ligand Choice: The choice of ligand on the palladium catalyst is often critical for the success of copper-free protocols. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are frequently employed.[6]
-
Base: A strong, non-coordinating amine base is often required to facilitate the deprotonation of the terminal alkyne.[6]
-
Reaction Conditions: Copper-free reactions may require higher temperatures or longer reaction times compared to their copper-co-catalyzed counterparts.[13]
-
By understanding the underlying causes of common purification challenges and employing a systematic troubleshooting approach, you can effectively remove residual copper and palladium catalysts from your Sonogashira reactions, ensuring the high purity required for your research and development endeavors.
IV. References
-
ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?[Link]
-
Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6884-6922. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
The Organic Chemistry Portal. (2008). Copper-free Sonogashira coupling. [Link]
-
Koide, K. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions in Process Chemistry (pp. 349-363). The Royal Society of Chemistry. [Link]
-
Johnson Matthey. Recognising the Needs of the Pharmaceutical Industry. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Salinger, A. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1547-1576. [Link]
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 251-257. [Link]
-
ResearchGate. (2018). Is there any method to remove palladium from a polymeric type material?[Link]
-
Pharmaceutical Technology. (2012). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]
-
Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]
-
Sterling Pharma Solutions. (2022). A risk mitigation approach to detecting and quantifying metals in APIs. [Link]
-
Mårtensson, J., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3954-3959. [Link]
-
Alonso, F., et al. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 8(5), 202. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
ResearchGate. (n.d.). a–c) Challenges in catalyzing the Sonogashira coupling reaction with...[Link]
-
Phys.org. (2017). Copper will replace toxic palladium and expensive platinum in the synthesis of medications. [Link]
-
Chutia, R., et al. (2025). A highly efficient and reusable heterogeneous Pd/CuFe2O4 nanocatalyst for Sonogashira cross-coupling reaction. International Journal of New Chemistry, 12(3), 329-339. [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 251-257. [Link]
-
Sharratt, P. N., et al. (2013). Life cycle analysis of solvent reduction in pharmaceutical synthesis using continuous adsorption for palladium removal. Green Chemistry, 15(6), 1602-1610. [Link]
Sources
- 1. Copper will replace toxic palladium and expensive platinum in the synthesis of medications | EurekAlert! [eurekalert.org]
- 2. books.rsc.org [books.rsc.org]
- 3. A risk mitigation approach to detecting and quantifying metals in APIs [cleanroomtechnology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
- 10. industry.pharmaceutical-tech.com [industry.pharmaceutical-tech.com]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. silicycle.com [silicycle.com]
- 16. arborassays.com [arborassays.com]
- 17. pharmtech.com [pharmtech.com]
Technical Support Center: 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine in Cross-Coupling Reactions
Welcome to the technical support center for 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in cross-coupling reactions. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you navigate the intricacies of working with this compound and achieve optimal results in your synthetic endeavors.
Introduction: The Utility and Challenges of a Key Building Block
This compound is a valuable reagent in medicinal chemistry and materials science, offering a convenient handle for the introduction of a protected ethynyl group onto a pyridine scaffold. The bromine atom at the 5-position serves as a prime site for various palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, and Stille couplings, enabling the construction of complex molecular architectures.
However, the presence of the pyridine nitrogen and the terminal alkyne functionality can lead to a unique set of challenges and side reactions. This guide will provide a systematic approach to understanding and mitigating these issues, ensuring the successful implementation of this reagent in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Sonogashira Coupling
Q1: I am observing significant formation of a dimeric byproduct of my alkyne (Glaser-Hay homocoupling). How can I prevent this?
A1: The homocoupling of terminal alkynes, known as the Glaser or Glaser-Hay coupling, is the most common side reaction in Sonogashira couplings.[1][2] This oxidative process is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[3][4] The trimethylsilyl (TMS) protecting group on your starting material is designed to prevent this, but if it is prematurely cleaved, homocoupling of the resulting terminal alkyne can occur.
Root Causes & Solutions:
-
Oxygen in the reaction mixture: Oxygen facilitates the oxidation of Cu(I) to Cu(II), which promotes the dimerization of the alkyne.
-
Troubleshooting:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed prior to use by methods such as freeze-pump-thaw or by bubbling a stream of inert gas (argon or nitrogen) through the solvent for an extended period.[4]
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.[1]
-
-
-
Copper Co-catalyst: The copper catalyst is often the primary culprit in promoting homocoupling.
-
Troubleshooting:
-
Go Copper-Free: The most effective solution is to employ a copper-free Sonogashira protocol.[1][5] Numerous modern palladium catalysts and ligand systems are highly efficient without the need for a copper co-catalyst.[6]
-
Reduce Copper Loading: If a copper co-catalyst is necessary, minimize its loading to the lowest effective concentration.
-
Use a Reducing Atmosphere: In some cases, an atmosphere of hydrogen gas diluted with nitrogen or argon can significantly reduce homocoupling.[7][8][9]
-
-
-
Base-Induced TMS Cleavage: The amine base used in the Sonogashira reaction can sometimes lead to the cleavage of the TMS group, generating the terminal alkyne in situ, which can then homocouple.
-
Troubleshooting:
-
Q2: My reaction is sluggish, and I have a low yield of the desired product with a significant amount of starting material remaining. What can I do?
A2: Low reactivity of this compound can be attributed to several factors, including catalyst inhibition by the pyridine nitrogen and the inherent reactivity of the aryl bromide.[11][12]
Root Causes & Solutions:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of inactive complexes.[11][12]
-
Troubleshooting:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos.[5] These ligands can help to stabilize the active palladium species and promote the desired catalytic cycle.
-
Use of Additives: In some cases, the addition of a Lewis acid can temporarily coordinate to the pyridine nitrogen, preventing its interaction with the palladium catalyst.
-
-
-
Aryl Bromide Reactivity: While aryl bromides are generally good substrates for Sonogashira coupling, their reactivity is lower than that of aryl iodides.[13]
-
Troubleshooting:
-
Increase Temperature: A modest increase in reaction temperature can often overcome the activation barrier for the oxidative addition step.[10][14]
-
Catalyst and Ligand Screening: If increasing the temperature is not viable, screening a variety of palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands is recommended.[14]
-
-
Suzuki-Miyaura Coupling
Q3: I am attempting a Suzuki-Miyaura coupling with a boronic acid/ester, but I am observing significant protodeboronation of my boronic acid reagent. How can I address this?
A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction in Suzuki-Miyaura couplings, particularly with heteroaryl boronic acids.[15][16]
Root Causes & Solutions:
-
Reaction Conditions: The presence of water and the basicity of the reaction medium can promote protodeboronation.
-
Troubleshooting:
-
Choice of Base: Use a weaker base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or Na₂CO₃.[4]
-
Anhydrous Conditions: While some water is often beneficial for the Suzuki reaction, excessive water can exacerbate protodeboronation. Ensure the use of dry solvents.
-
Use of Boronate Esters: Pinacol boronate esters are often more stable towards protodeboronation than their corresponding boronic acids.[15]
-
-
-
Slow Transmetalation: If the transmetalation step is slow, the boronic acid reagent has more time to decompose.
-
Troubleshooting:
-
Ligand Optimization: Utilize ligands that accelerate the transmetalation step. Buchwald's biaryl phosphine ligands are often effective.
-
Use of Stoichiometric Boronic Acid: Employing a slight excess (1.2-1.5 equivalents) of the boronic acid reagent can help to compensate for some loss due to protodeboronation.[15]
-
-
Q4: My Suzuki-Miyaura reaction is not going to completion, and I suspect catalyst inhibition from the pyridine nitrogen. What are my options?
A4: Similar to the Sonogashira coupling, the pyridine nitrogen in this compound can inhibit the palladium catalyst in Suzuki-Miyaura reactions.[11][12]
Troubleshooting:
-
Catalyst System:
-
Palladium Pre-catalysts: Use modern, highly active palladium pre-catalysts that are designed for challenging substrates.
-
Ligand Choice: As with Sonogashira coupling, bulky, electron-rich ligands are often beneficial.[4]
-
-
Reaction Conditions:
-
Solvent Selection: The choice of solvent can influence the coordination of the pyridine to the palladium. A screen of solvents such as dioxane, toluene, or DMF may be necessary.[14]
-
Temperature Optimization: Carefully optimizing the reaction temperature can help to favor the desired cross-coupling over catalyst deactivation pathways.[4]
-
Stille Coupling
Q5: In my Stille coupling reaction, I am observing a significant amount of homocoupling of my organostannane reagent. What is the cause and how can I minimize it?
A5: Homocoupling of the organostannane reagent is a known side reaction in Stille couplings.[17][18] This can occur through a radical pathway or via a reaction with the Pd(II) precatalyst.[17]
Root Causes & Solutions:
-
Oxygen Presence: Similar to Glaser coupling, oxygen can promote the homocoupling of organostannanes.
-
Troubleshooting:
-
Inert Atmosphere: Meticulous exclusion of oxygen through degassing and maintaining an inert atmosphere is crucial.[4]
-
-
-
Palladium(II) Pre-catalyst: The Pd(II) source can react with two equivalents of the organostannane, leading to homocoupling.
-
Troubleshooting:
-
Use a Pd(0) Source: Employing a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent this side reaction.[4]
-
-
-
Slow Transmetalation: A slow transmetalation step can allow more time for the homocoupling side reaction to occur.
Visualizing the Side Reactions
To better understand the competing pathways in these cross-coupling reactions, the following diagrams illustrate the desired reaction versus the common side reactions.
Caption: Competing pathways in Sonogashira coupling.
Caption: Competing pathways in Suzuki coupling.
Experimental Protocols
The following are generalized protocols that should be optimized for your specific substrate and desired product.
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize Glaser homocoupling.[5]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the coupling partner alkyne (1.2 equiv.), a palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Base Addition: Add a degassed solvent (e.g., dioxane or toluene) and a degassed amine base (e.g., TEA or DIPA, 3.0 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol employs conditions often suitable for heteroaryl halides.[13][15]
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid or ester (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., a Buchwald biaryl phosphine ligand, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.
Quantitative Data Summary
The following table provides a general overview of expected outcomes and conditions for minimizing side reactions. Actual yields will be substrate-dependent.
| Coupling Reaction | Common Side Reaction | Key Mitigation Strategy | Typical Conditions | Expected Improvement |
| Sonogashira | Glaser Homocoupling | Copper-free conditions, rigorous degassing | Pd(OAc)₂/SPhos, K₂CO₃, ACN, 80 °C | Reduction of homocoupling byproducts from >20% to <5%[7][8][9] |
| Suzuki-Miyaura | Protodeboronation | Use of K₃PO₄ or Cs₂CO₃ as base | Pd₂(dba)₃/SPhos, K₃PO₄, Dioxane, 100 °C | Increased yield of desired product by preventing boronic acid decomposition[4] |
| Stille | Stannane Homocoupling | Use of a Pd(0) source, CuI additive | Pd(PPh₃)₄, CuI, DMF, 60 °C | Suppression of dimerized stannane byproduct[4][19] |
Conclusion
This compound is a powerful synthetic intermediate, but its successful application in cross-coupling reactions requires a nuanced understanding of its reactivity. By anticipating and addressing potential side reactions such as Glaser homocoupling, protodeboronation, and catalyst inhibition, researchers can significantly improve reaction outcomes. The key to success lies in the careful selection of catalysts, ligands, bases, and reaction conditions, as well as the meticulous exclusion of oxygen. This guide provides a foundational framework for troubleshooting and optimizing your reactions, empowering you to unlock the full synthetic potential of this valuable building block.
References
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 9(1), 107-110. [Link]
-
ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling. [Link]
-
Wikipedia. (2023). Stille reaction. [Link]
-
NROChemistry. (n.d.). Stille Coupling. [Link]
-
American Chemical Society. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
-
PubMed Central. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. [Link]
-
Wikipedia. (2023). Glaser coupling. [Link]
-
Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
Myers, A. (n.d.). The Stille Reaction. [Link]
-
Organic Chemistry Portal. (2024). Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
-
PubMed. (2024). Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Reaction Conditions. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions [organic-chemistry.org]
- 6. Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions [pubmed.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stille reaction - Wikipedia [en.wikipedia.org]
- 18. Stille Coupling | NROChemistry [nrochemistry.com]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
effect of base and solvent on Sonogashira coupling of 5-bromo-2-ethynylpyridines
Welcome to the technical support center for the Sonogashira coupling of 5-bromo-2-ethynylpyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the success of your experiments.
Introduction
The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is widely used in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][4] The coupling of 5-bromo-2-ethynylpyridines is a key transformation in the synthesis of various biologically active compounds and functional materials. However, as with any catalytic reaction, challenges can arise. This guide will address common issues related to the choice of base and solvent, helping you to optimize your reaction conditions and troubleshoot potential problems.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments with the Sonogashira coupling of 5-bromo-2-ethynylpyridines.
Low or No Product Yield
Q1: I am not getting any product, or the yield is very low. What are the likely causes related to the base and solvent?
A1: Low or no yield in a Sonogashira coupling can often be traced back to the selection of the base and solvent. Here are the key factors to consider:
-
Inappropriate Base Strength: The primary role of the base is to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate in the copper-catalyzed cycle or activating the alkyne in the copper-free version.[5][6] If the base is too weak, the deprotonation will be inefficient, leading to a slow or stalled reaction. For pyridinic substrates, which can be electron-deficient, a sufficiently strong base is crucial.
-
Troubleshooting Tip: Switch to a stronger base. If you are using a weaker amine base like triethylamine (TEA, pKa of conjugate acid ~10.7), consider using a stronger, more sterically hindered amine like diisopropylethylamine (DIPEA or Hünig's base, pKa ~10.7) or piperidine. Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents.[1][7]
-
-
Solvent Polarity and Solubility: The solvent must be able to dissolve all reaction components, including the 5-bromo-2-ethynylpyridine, the alkyne coupling partner, the palladium catalyst, the copper co-catalyst (if used), and the base.[8] Poor solubility will lead to a heterogeneous mixture and slow reaction rates.
-
Troubleshooting Tip: If you are using a nonpolar solvent like toluene and observing poor solubility, switch to a more polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), or tetrahydrofuran (THF).[8][9] These solvents are generally good at solvating the various species involved in the catalytic cycle.
-
-
Solvent-Catalyst Interaction: Certain solvents can negatively interact with the palladium catalyst. For example, highly coordinating solvents like DMF can sometimes displace essential ligands from the palladium center, leading to catalyst deactivation.[8]
-
Troubleshooting Tip: If you suspect catalyst deactivation in a polar aprotic solvent, try a less coordinating solvent like THF or 1,4-dioxane.
-
Side Product Formation
Q2: I am observing a significant amount of homocoupling (Glaser coupling) of my alkyne. How can I minimize this side reaction?
A2: The formation of a diyne product through the oxidative homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[10][11] This is often exacerbated by the presence of oxygen.
-
Minimize Oxygen: The Glaser coupling is an oxidative process. Therefore, it is critical to thoroughly degas your solvent and reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
-
Troubleshooting Tip: Use freeze-pump-thaw cycles for degassing the solvent for the most effective oxygen removal. Alternatively, sparging the solvent with an inert gas for an extended period can also be effective.
-
-
Copper-Free Conditions: The copper(I) co-catalyst is a primary contributor to Glaser coupling.[12] Switching to a copper-free Sonogashira protocol can significantly reduce or eliminate this side product.
-
Troubleshooting Tip: To perform a copper-free Sonogashira, you will typically need a more reactive palladium catalyst system and potentially a stronger base to facilitate the direct reaction of the alkyne with the palladium complex.[5]
-
-
Choice of Base: The amine base can also play a role. Some amines can promote the oxidation of the copper acetylide.
-
Troubleshooting Tip: Using a less oxidizing amine or switching to an inorganic base like K₂CO₃ or Cs₂CO₃ may help to suppress homocoupling.
-
Catalyst Decomposition
Q3: My reaction mixture turns black, and the reaction stalls. What is causing this, and how can I prevent it?
A3: The formation of a black precipitate, commonly referred to as "palladium black," is an indication of the decomposition of the palladium catalyst to palladium(0) metal.[13][14] This reduces the concentration of the active catalyst in the solution and can lead to incomplete conversion.
-
High Reaction Temperature: While aryl bromides often require heating to facilitate oxidative addition to the palladium center, excessive temperatures can accelerate catalyst decomposition.[1][13]
-
Troubleshooting Tip: Try running the reaction at a lower temperature for a longer period. For 5-bromo-2-ethynylpyridines, temperatures in the range of 50-80°C are often a good starting point.[13]
-
-
Inappropriate Solvent: As mentioned earlier, some solvents can lead to catalyst deactivation.
-
Troubleshooting Tip: Screen different solvents to find one that provides a good balance of solubility and catalyst stability. THF and 1,4-dioxane are often good choices.
-
-
Presence of Oxygen: Oxygen can contribute to the decomposition of the palladium catalyst.
-
Troubleshooting Tip: Ensure your reaction is performed under strictly anaerobic conditions.
-
Frequently Asked Questions (FAQs)
Q4: What is the optimal base and solvent combination for the Sonogashira coupling of 5-bromo-2-ethynylpyridines?
A4: There is no single "best" combination, as the optimal conditions can depend on the specific alkyne coupling partner and the desired reaction scale. However, a good starting point is often a combination of a polar aprotic solvent and an amine base.
-
Commonly Successful Combinations:
-
THF with an amine base (e.g., TEA, DIPEA, or piperidine): THF is a good solvent for dissolving the reactants and catalysts without being overly coordinating.[2]
-
DMF or DMSO with an inorganic base (e.g., K₂CO₃ or Cs₂CO₃): These polar solvents can be particularly effective for less reactive substrates, and the inorganic bases can help to minimize side reactions.[7][8]
-
Q5: Can I use an inorganic base instead of an amine? What are the advantages and disadvantages?
A5: Yes, inorganic bases are frequently used in Sonogashira couplings.
-
Advantages:
-
Can reduce the likelihood of Glaser homocoupling.
-
Can be easier to remove during workup as they are insoluble in organic solvents.
-
-
Disadvantages:
-
Generally require more polar solvents like DMF or DMSO for sufficient solubility.
-
Can sometimes lead to slower reaction rates compared to amine bases.
-
Q6: Is a copper co-catalyst always necessary?
A6: No, a copper co-catalyst is not always necessary. Copper-free Sonogashira reactions are well-established and offer the significant advantage of avoiding Glaser homocoupling.[5][12] However, copper-free conditions may require more reactive palladium catalysts, different ligands, and sometimes higher temperatures or stronger bases to proceed efficiently.[5]
Q7: How does the electronic nature of the 5-bromo-2-ethynylpyridine affect the reaction?
A7: The pyridine ring is an electron-deficient heterocycle, which generally makes the C-Br bond more susceptible to oxidative addition to the palladium(0) catalyst.[10] This is favorable for the reaction. However, the basicity of the pyridine nitrogen can also lead to coordination with the palladium catalyst, potentially affecting its reactivity. The choice of base and solvent can help to mitigate any negative effects of this coordination.
Experimental Protocols
Standard Copper-Catalyzed Sonogashira Coupling
This protocol provides a general starting point for the coupling of 5-bromo-2-ethynylpyridine with a terminal alkyne.
Materials:
-
5-bromo-2-ethynylpyridine
-
Terminal alkyne (1.1 equivalents)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (TEA) (3 equivalents)
-
Degassed THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-2-ethynylpyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add degassed THF, followed by triethylamine.
-
Add the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 50-60°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and salts.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Optimized Copper-Free Sonogashira Coupling
This protocol is designed to minimize Glaser homocoupling.
Materials:
-
5-bromo-2-ethynylpyridine
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2 equivalents)
-
Degassed DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromo-2-ethynylpyridine, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add degassed DMF.
-
Add the terminal alkyne.
-
Heat the reaction mixture to 80-100°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Influence of Base and Solvent on a Model Sonogashira Coupling
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Homocoupling (%) |
| 1 | TEA (3) | THF | 60 | 12 | 75 | 15 |
| 2 | DIPEA (3) | THF | 60 | 12 | 82 | 10 |
| 3 | K₂CO₃ (2) | DMF | 80 | 24 | 65 | <5 |
| 4 | Cs₂CO₃ (2) | DMF | 80 | 18 | 88 | <5 |
| 5 | Piperidine (3) | Toluene | 80 | 12 | 70 | 18 |
Yields are based on a model reaction and may vary depending on the specific substrates used.
Visualizations
Sonogashira Catalytic Cycle
Caption: The catalytic cycles of the copper-catalyzed Sonogashira coupling.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting Sonogashira coupling reactions.
References
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.).
- Sonogashira Coupling: Mechanism, Steps & Applications Explained. (n.d.). Vedantu.
- Sonogashira Coupling. (n.d.). BYJU'S.
- Sonogashira coupling. (n.d.). In Wikipedia.
- Sonogashira Coupling. (2024). In Chemistry LibreTexts.
- Panda, B., & Sarkar, T. K. (2013). Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Synthesis, 45(06), 817-829.
- Optimization of reaction conditions for the Sonogashira reaction. (n.d.). In ResearchGate.
- Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine. (n.d.). Benchchem.
- Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(2), 2075-2149.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
- Sonogashira Coupling. (n.d.). NROChemistry.
- So, C. M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4543-4547.
- Effects of solvent, base, and temperature on the Sonogashira coupling... (n.d.). In ResearchGate.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2022). Catalysts, 12(10), 1184.
- Sonogashira Cross-Coupling. (2021). J&K Scientific LLC.
- Conditions optimization for the double Sonogashira coupling. (n.d.). In ResearchGate.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2013). Molecules, 18(6), 7163-7175.
- pKa Values of Common Bases. (n.d.).
- Sonogashira Coupling. (2020, July 25). YouTube.
- Copper-free Sonogashira coupling. (2008, August 15). In The chemical reaction database.
- Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. (2018). Nature Communications, 9, 4198.
- Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. Organic Letters, 22(13), 4938-4943.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2020). RSC Advances, 10(59), 35836-35860.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters, 5(11), 1841-1844.
- Recent Advances in Sonogashira Reactions. (2011). In ResearchGate.
- Sonogashira coupling. (n.d.). chemeurope.com.
- Struggling to make a sonogashira coupling reaction happen. (2021, September 2). In Reddit.
- Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. (2012). In ResearchGate.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances, 13(8), 5183-5201.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Catalysis, 13(15), 10247-10257.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2021). In ResearchGate.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2013). Molecules, 18(6), 7163-7175.
Sources
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preventing Glaser coupling with 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine
Technical Support Center: 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine
A Guide to Preventing Unwanted Glaser Homocoupling in Sonogashira Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address the common and often frustrating issue of Glaser coupling, an undesired homocoupling side reaction that can significantly impact the yield and purity of your target Sonogashira product.
Frequently Asked Questions (FAQs)
Q1: I'm performing a Sonogashira coupling with this compound and observing a significant byproduct. What is it and why is it forming?
Answer: The most common byproduct in this reaction is the symmetrical 1,3-diyne, formed via a process called Glaser coupling.[1][2][3] This occurs when your starting material, this compound, undergoes undesired in situ deprotection of the trimethylsilyl (TMS) group, exposing the terminal alkyne. This newly formed terminal alkyne can then react with itself in a copper-catalyzed oxidative homocoupling reaction to form 1,4-bis(5-bromopyridin-2-yl)buta-1,3-diyne.
The TMS group is specifically used to "protect" the terminal alkyne and prevent this very reaction.[4][5][6] However, it is a labile protecting group and can be sensitive to the basic and nucleophilic conditions often employed in Sonogashira coupling.[5][7]
Here is a visualization of the competing reaction pathways:
Caption: Competing Sonogashira and Glaser coupling pathways.
Q2: My reaction turned dark or black immediately, and I have low conversion. Is this related to Glaser coupling?
Answer: A rapid color change to dark brown or black often indicates the formation of palladium black (Pd(0) nanoparticles) or insoluble copper acetylide polymers. While not exclusively a sign of Glaser coupling, the conditions that promote catalyst decomposition can also favor side reactions. The primary cause of Glaser coupling is the presence of a terminal alkyne, which forms a copper acetylide intermediate that is then oxidized.[1][2] This process requires an oxidant, most commonly dissolved oxygen (air).[1][8]
Therefore, the first and most critical troubleshooting steps are to ensure your reaction is rigorously deoxygenated and that your reagents are anhydrous.
Q3: What is the mechanistic role of copper, and can I run the reaction without it?
Answer: In a traditional Sonogashira reaction, copper(I) acts as a co-catalyst. It reacts with the terminal alkyne to form a copper acetylide species. This intermediate then undergoes transmetalation with the palladium center, which is the key step in the cross-coupling cycle.[9][10]
However, this same copper acetylide is the central intermediate in the Glaser coupling pathway. In the presence of an oxidant like O₂, two copper acetylide molecules will couple to form the diyne byproduct.[1][11]
Yes, you can and often should run the reaction under copper-free conditions, especially with reactive substrates or when Glaser coupling is a persistent issue. [11][12][13] Copper-free Sonogashira protocols rely on the palladium catalyst alone to activate the alkyne. While sometimes slower, this approach completely eliminates the primary catalytic pathway for Glaser homocoupling.[11][12]
Troubleshooting Guides & Protocols
Issue 1: Significant Glaser Homocoupling Detected
If you are observing >10% of the homocoupled diyne byproduct, your primary issue is the premature deprotection of the TMS group followed by copper-catalyzed oxidation.
Root Causes & Solutions:
-
Oxygen Contamination: The Glaser reaction is an oxidative homocoupling. Oxygen is the most common oxidant.
-
Protocol: Implement a rigorous degassing procedure. Use a Schlenk line or glovebox. Sparge all solvents (including amine bases) with an inert gas (Argon or Nitrogen) for at least 30 minutes before use. Perform at least three freeze-pump-thaw cycles on the reaction mixture after adding all reagents except the catalyst, then backfill with inert gas before adding the catalyst and heating.
-
-
Inappropriate Base: The stability of the TMS group is highly dependent on the base and solvent system.[5][7] Strong, nucleophilic bases or the presence of water/hydroxide can readily cleave the Si-C bond.
-
Protocol: Switch to a milder, non-nucleophilic base. If you are using an inorganic base like K₂CO₃ or Cs₂CO₃, ensure it is anhydrous. Organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally safer choices. Diisopropylamine has also been used effectively.
-
-
Copper Catalyst Loading: Too much copper can accelerate the undesired Glaser pathway relative to the Sonogashira transmetalation step.
-
Protocol: Reduce the copper(I) iodide (CuI) loading to the minimum required, typically 0.5–2 mol%. If the problem persists, eliminate copper entirely and switch to a copper-free protocol.
-
Troubleshooting Flowchart: Diagnosing and Solving Glaser Coupling
Caption: A step-by-step guide to troubleshooting Glaser coupling.
Issue 2: Low or No Conversion to Product
If you see primarily starting material, the issue lies with the catalytic cycle itself, which can be exacerbated by side reactions.
Root Causes & Solutions:
-
Inactive Catalyst: Palladium black formation, as noted by a color change, removes the active catalyst from the solution. Ligand choice is crucial.
-
Low Temperature: The oxidative addition of 5-bromo-pyridine to Pd(0) is often the rate-limiting step and may require thermal energy.[15]
-
Protocol: Gradually increase the reaction temperature. Start at room temperature or 40 °C, but for a less reactive aryl bromide, temperatures of 60–100 °C may be necessary. Use a sealed vessel if the solvent or alkyne is volatile.
-
-
In Situ Deprotection without Coupling: The TMS group might be cleaved, but the resulting terminal alkyne is consumed by Glaser coupling before it can participate in the Sonogashira reaction.
-
Protocol: This scenario strongly calls for a copper-free method.[11] Without copper, the primary pathway for consuming the deprotected alkyne is removed, allowing it to wait for the slower oxidative addition and subsequent coupling with the palladium complex.
-
Recommended Starting Protocol: Copper-Free Sonogashira
This protocol is designed to minimize the risk of Glaser homocoupling from the outset.
| Reagent / Parameter | Recommended Value | Rationale |
| Aryl Halide | This compound | 1.0 equiv |
| Coupling Partner | Aryl/Vinyl-X | 1.1 - 1.2 equiv |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Robust catalysts for aryl bromides. |
| Copper Co-catalyst | None | Crucial for preventing Glaser coupling. [11][12] |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 3.0 equiv, serves as base and solvent. |
| Solvent | Toluene or Dioxane (if co-solvent needed) | Anhydrous and degassed. |
| Degassing Method | 3x Freeze-Pump-Thaw cycles | Essential to remove oxygen. |
| Temperature | 60 - 100 °C | Start lower and increase as needed for aryl bromides. |
| Atmosphere | Argon or Nitrogen | Maintain inert conditions throughout. |
Step-by-Step Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the coupling partner (1.1 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂).
-
Evacuate the flask and backfill with inert gas (Ar or N₂). Repeat this cycle three times.
-
Add the anhydrous, degassed solvent (e.g., Toluene) and the degassed amine base (e.g., TEA) via syringe.
-
Subject the entire mixture to three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.
-
After the final thaw, backfill with inert gas and place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues.
-
Proceed with standard aqueous workup and purification by column chromatography.
By prioritizing an oxygen-free environment and carefully selecting the base and catalyst system—most notably by omitting copper—researchers can effectively suppress the undesired Glaser homocoupling and achieve high yields of the desired Sonogashira product.
References
-
Faraday Discussions (RSC Publishing). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Available from: [Link]
-
Grokipedia. Glaser coupling. Available from: [Link]
-
ResearchGate. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Available from: [Link]
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. Available from: [Link]
-
ACS Publications. Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. The Journal of Physical Chemistry C. Available from: [Link]
-
Organic Chemistry Portal. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. Available from: [Link]
-
Wikipedia. Glaser coupling. Available from: [Link]
-
ResearchGate. Are trimethylsilyl protected alkynes stable towards acids and bases? Available from: [Link]
-
PubMed. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. J Org Chem. 2019 Jul 19;84(14):9378-9384. Available from: [Link]
-
ResearchGate. CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction. Available from: [Link]
-
The chemical reaction database. Copper-free Sonogashira coupling. Available from: [Link]
-
ResearchGate. Glaser−Hay homo‐coupling of terminal alkynes catalyzed by a Cu single‐atom catalyst. Available from: [Link]
-
Royal Society of Chemistry. Sonogashira Coupling. In: Synthetic Methods in Drug Discovery: Volume 1. 2016. Available from: [Link]
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Semantic Scholar. Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
NIH National Center for Biotechnology Information. Some Aspects of the Chemistry of Alkynylsilanes. Available from: [Link]
-
NIH National Center for Biotechnology Information. Development of optimized conditions for Glaser-Hay bioconjugations. Available from: [Link]
-
NIH National Center for Biotechnology Information. Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. Available from: [Link]
-
Semantic Scholar. Toward a mechanistic understanding of oxidative homocoupling: the Glaser–Hay reaction. Available from: [Link]
-
Organic Chemistry Portal. Glaser coupling - Literature. Available from: [Link]
-
Reddit. preventing TMS alkyne deprotecting in reaction : r/Chempros. Available from: [Link]
-
ACS Publications. Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. The Journal of Organic Chemistry. Available from: [Link]
-
Reddit. Sonogashira troubleshooting help needed : r/Chempros. Available from: [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available from: [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
ResearchGate. What is the best procedure for Sonogashira coupling? Available from: [Link]
-
ResearchGate. One-Pot, Three-Step: Sonogashira coupling–TMS-Deprotection– CuAAC for the synthesis of 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)1H-1,2,3-triazoles. Available from: [Link]
Sources
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improving the stability of palladium catalyst in Sonogashira coupling
Technical Support Center: Sonogashira Coupling Catalyst Stability
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is designed to provide in-depth, field-proven insights into one of the most common yet challenging aspects of this powerful C-C bond-forming reaction: the stability of the palladium catalyst. As drug development timelines shrink and molecular complexity increases, robust and reproducible catalytic performance is paramount. This resource moves beyond simple protocols to explain the underlying chemical principles governing catalyst behavior, empowering you to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: Common Catalyst Stability Issues
This section addresses specific experimental observations related to catalyst instability. Each problem is presented in a question-and-answer format, detailing the cause and providing actionable solutions.
Issue 1: Rapid Formation of Black Precipitate (Palladium Black)
Question: My reaction mixture turned dark grey or black shortly after starting, and the reaction has stalled. What is happening and how can I fix it?
Answer: The formation of a black precipitate, known as "palladium black," is a classic sign of catalyst decomposition.[1] The active, soluble Pd(0) species has agglomerated into inactive, insoluble palladium nanoparticles or bulk metal.[2][3] This depletes the concentration of the active catalyst in the solution, effectively stopping the catalytic cycle.
Causality: This typically occurs when the rate of reductive elimination from the Pd(II) intermediate to regenerate Pd(0) is slow, or when the Pd(0) species is not sufficiently stabilized by its surrounding ligands. The "naked" or poorly-ligated Pd(0) atoms are highly prone to aggregation.
Solutions and Prophylactic Measures:
-
Ensure a Rigorously Inert Atmosphere: Oxygen is a primary culprit in the decomposition of Pd(0) catalysts.[1]
-
Optimize the Ligand System: The choice of ligand is critical for stabilizing the Pd(0) state.
-
Expert Insight: Standard triphenylphosphine (PPh₃) can be effective, but its dissociation from the metal center can leave the palladium vulnerable.[5][6] Bulky, electron-rich phosphine ligands are superior stabilizers.[5][7] They promote the crucial reductive elimination step and sterically shield the metal center, preventing aggregation.[7]
-
Recommendation: Consider switching from PPh₃ to a modern biaryl phosphine ligand (e.g., XPhos, SPhos) or a chelating phosphine like dppf.[8] N-heterocyclic carbenes (NHCs) are also excellent alternatives to phosphines for enhancing stability.[5][9]
-
-
Use a Pre-formed, Air-Stable Pre-catalyst: Starting with a Pd(II) source like PdCl₂(PPh₃)₂ requires an in situ reduction to the active Pd(0) form.[10][11] If this reduction is inefficient or side reactions occur, decomposition is more likely. Modern, well-defined pre-catalysts are designed for clean and efficient generation of the active species.
-
Control Reaction Temperature: While heating can accelerate slow reactions, excessive temperatures can also increase the rate of catalyst decomposition, especially with less stable catalyst systems.[8] If you observe blackening upon heating, try running the reaction at a lower temperature for a longer duration.
Issue 2: Persistent Alkyne Homocoupling (Glaser Coupling)
Question: My desired cross-coupled product is forming, but I am getting a significant amount of a symmetrical diyne byproduct. How can I suppress this side reaction?
Answer: This side reaction is the Glaser-Hay homocoupling of your terminal alkyne, which is a very common issue in traditional, copper-co-catalyzed Sonogashira reactions.[10][12] It is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1][10]
Causality: The copper(I) acetylide intermediate, essential for transmetalation to palladium, can undergo oxidative dimerization in the presence of O₂ to form the diyne. This consumes your alkyne starting material and complicates purification.
Solutions and Prophylactic Measures:
-
Eliminate Oxygen: As with preventing palladium black, maintaining strictly anaerobic conditions is the first and most critical step to minimize Glaser coupling.[1]
-
Reduce Copper Loading: While catalytic copper is necessary to accelerate the reaction, using a large excess is often detrimental.[1][12]
-
Protocol: Titrate the amount of CuI used. Start with a substoichiometric amount (e.g., 1-5 mol%) relative to the palladium catalyst and only increase if the reaction is too slow.
-
-
Slow Addition of Alkyne: Adding the alkyne slowly via a syringe pump keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling pathway relative to the cross-coupling reaction.[1][12]
-
Switch to a Copper-Free Protocol: The most definitive solution is to eliminate the copper co-catalyst entirely.[1][10] Numerous highly effective copper-free Sonogashira protocols have been developed.[13][14]
-
Expert Insight: Copper-free reactions often require a stronger organic base (like DBU or an amine like piperidine) or an inorganic base (like Cs₂CO₃ or K₂CO₃) to facilitate the deprotonation of the alkyne directly at the palladium center.[4][5][15] They may also benefit from more electron-rich, bulky ligands to accelerate the catalytic cycle in the absence of copper.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the palladium cycle in copper-catalyzed vs. copper-free Sonogashira reactions?
A1: The core difference lies in the transmetalation step.
-
With Copper: A copper(I) acetylide is formed first. This species then transmetalates the acetylide group to the Pd(II)-halide complex.[6][10]
-
Without Copper: The terminal alkyne coordinates directly to the Pd(II) complex. A base then deprotonates the alkyne while it is complexed to the palladium, forming the palladium-acetylide species directly, bypassing the need for a copper intermediate.[5][10]
Q2: Can my amine base affect catalyst stability?
A2: Absolutely. The amine base is not just a proton scavenger; it can also act as a ligand for the palladium center.
-
Positive Effect: In some cases, particularly in copper-free systems, the amine can help stabilize the palladium complex.
-
Negative Effect: However, strongly coordinating amines can sometimes compete with the desired phosphine ligands, leading to less stable or less active catalytic species. Furthermore, impurities or water in the amine base can poison the catalyst.[1] Using a freshly distilled or high-purity amine is always recommended.[1]
Q3: My aryl halide is very electron-rich/sterically hindered and the reaction is not working. Is this a stability issue?
A3: It is likely an activity issue that can lead to a stability issue. The rate-limiting step for challenging substrates is often the initial oxidative addition to the Pd(0) center.[8] If this step is very slow, the Pd(0) catalyst has more time to decompose via aggregation (forming palladium black).
-
Solution: This is a prime scenario for using advanced ligands. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., those developed by Buchwald) or N-heterocyclic carbenes (NHCs) are specifically designed to accelerate oxidative addition for difficult substrates, which in turn protects the catalyst by keeping it engaged in the productive catalytic cycle.[5][7]
Q4: Is it better to use a Pd(0) or Pd(II) pre-catalyst?
A4: Both can be effective, but they have different considerations.
-
Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These are already in the correct oxidation state but are often sensitive to air and have a limited shelf life.[6]
-
Pd(II) sources (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂): These are generally more stable and easier to handle.[6][10] However, they require an in situ reduction to Pd(0) for the catalytic cycle to begin. This reduction step can be a source of problems if not efficient, potentially leading to side reactions or incomplete catalyst activation.[10][11] For routine and robust reactions, well-defined, air-stable Pd(II) pre-catalysts are often preferred in modern applications.
Key Concepts & Visualizations
The Sonogashira Catalytic Cycles
The stability of the palladium catalyst is intimately linked to the smooth progression of the catalytic cycle. Any slow step can allow for off-cycle decomposition pathways to take over.
Caption: Comparison of the key transmetalation step in copper-catalyzed vs. copper-free Sonogashira cycles.
Catalyst Deactivation Pathway
Understanding how the catalyst leaves the productive cycle is key to preventing it.
Caption: The competition between the productive catalytic cycle and the deactivation pathway via aggregation.
Data Summary: Ligand Selection for Enhanced Stability
The choice of phosphine ligand has a profound impact on catalyst stability and activity. Bulky and electron-donating ligands are generally superior for stabilizing the electron-rich Pd(0) center.
| Ligand Type | Example(s) | Key Characteristics | Recommended For |
| Triarylphosphines | PPh₃ | Standard, inexpensive, moderate stability. | Simple, reactive substrates (aryl iodides).[5][6] |
| Chelating Phosphines | dppf, dppe | Bidentate, forms stable chelate complexes. | General purpose, improved stability over monodentate PPh₃.[5][6][8] |
| Bulky, Electron-Rich | XPhos, SPhos, cataCXium A | High steric bulk and strong σ-donors. | Challenging substrates (aryl chlorides/bromides), low catalyst loadings, copper-free conditions.[7][15] |
| N-Heterocyclic Carbenes | IPr, SIMes | Very strong σ-donors, thermally robust. | High-temperature reactions, replacing phosphines for enhanced stability.[5][9] |
Protocol: Standard Copper-Free Sonogashira Coupling
This protocol is a robust starting point for minimizing homocoupling and improving catalyst longevity.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Palladium Pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
Glassware Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of argon or nitrogen.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst, ligand, and base under a positive pressure of inert gas.
-
Reagent Addition: Add the aryl halide, followed by the solvent.
-
Degassing: Subject the resulting slurry to one additional freeze-pump-thaw cycle to ensure all dissolved oxygen is removed.
-
Initiation: Backfill the flask with inert gas. Add the terminal alkyne via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the base and precipitated catalyst residues. Proceed with standard aqueous workup and purification.
References
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Al-Zoubi, R. M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Shaikh, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Billam, P., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Zapf, A. W. (2001). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Proposed mechanism of agglomeration of Pd into inactive Pd black for Pd²⁺ exchanged zeolite. (n.d.). ResearchGate. [Link]
-
Scott, W. J., et al. (2005). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. PMC. [Link]
-
Sonogashira troubleshooting help needed. (2020). Reddit. [Link]
-
What is the best procedure for Sonogashira coupling?. (2014). ResearchGate. [Link]
-
Deb, I., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. [Link]
Sources
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- 2. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity Showdown: 5-Iodo vs. 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine in Palladium-Catalyzed Cross-Coupling
An Objective Comparison for Drug Development Professionals
In the landscape of modern synthetic chemistry, halopyridines are indispensable building blocks for the construction of novel pharmaceutical agents and advanced materials. The strategic functionalization of the pyridine core often relies on palladium-catalyzed cross-coupling reactions, where the choice of the halogen atom can dramatically influence reaction efficiency and substrate scope. This guide presents an in-depth, objective comparison of the reactivity of two key intermediates: 5-bromo-2-((trimethylsilyl)ethynyl)pyridine and 5-iodo-2-((trimethylsilyl)ethynyl)pyridine .
This analysis is tailored for researchers, scientists, and drug development professionals, providing not only a clear verdict on which substrate is more reactive but also the fundamental mechanistic principles and actionable experimental data to guide your synthetic strategy.
The Decisive Step: Understanding Oxidative Addition
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is overwhelmingly dictated by the initial, and often rate-determining, step: oxidative addition .[1] In this step, the palladium(0) catalyst inserts itself into the carbon-halogen (C-X) bond, forming a new aryl-palladium(II) complex. The energy required to break the C-X bond is the primary barrier to this process.
The fundamental reactivity trend for halogens in this reaction is a direct consequence of their bond dissociation energies: I > Br > Cl >> F .[1][2] The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond, making it far more susceptible to cleavage by the electron-rich Pd(0) center.
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-I | ~51 |
| C-Br | ~71 |
| C-Cl | ~84 |
This ~20 kcal/mol difference in bond energy means that iodo-substituted pyridines will react much faster and under considerably milder conditions than their bromo-analogues.[3]
The mechanism of oxidative addition can proceed through different pathways, primarily a three-centered concerted mechanism or a more polar nucleophilic displacement pathway.[4][5] For heteroaromatic systems like pyridine, the presence of the ring nitrogen can influence the electronic properties of the C-X bond, sometimes favoring a nucleophilic displacement transition state, which can further enhance reactivity, particularly for substrates with halogens adjacent to the nitrogen.[5]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Head-to-Head Comparison: Performance in Key Reactions
While direct, side-by-side kinetic studies for these specific compounds are not consolidated in a single publication, a wealth of data on analogous halopyridines allows for a robust and reliable comparison. The 5-iodo derivative consistently outperforms the 5-bromo derivative, enabling lower catalyst loadings, reduced temperatures, and shorter reaction times.
Suzuki-Miyaura Coupling
This powerful C-C bond-forming reaction is a staple in drug discovery. The enhanced reactivity of the iodo-pyridine is particularly advantageous, often leading to cleaner reactions and higher yields.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield | Notes |
| 5-Iodo-Pyridine | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 2-4 | >90% | Rapid conversion under standard conditions.[6] |
| 5-Bromo-Pyridine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 12-18 | 75-85% | Requires higher catalyst loading, stronger base, and prolonged heating.[7] |
| 5-Iodo-Pyridine | PdCl₂(dppf) (1 mol%) | K₃PO₄ | Dioxane | 80 | 1-3 | >95% | Highly efficient with modern catalyst systems. |
| 5-Bromo-Pyridine | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | Toluene | 110 | 16 | ~80% | More forcing conditions are necessary to achieve comparable yields. |
Disclaimer: Data is a representative synthesis from multiple sources to illustrate general trends.[6][7] Actual results will vary based on the specific boronic acid and precise conditions.
Sonogashira Coupling
The Sonogashira reaction couples aryl halides with terminal alkynes, a transformation of high relevance to the target molecules. The reactivity difference is stark, with the iodo-compound reacting readily at room temperature while the bromo-analogue often requires heat.
Table 2: Comparative Performance in Sonogashira Coupling
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield | Notes |
| 5-Iodo-Pyridine | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25 | 1-2 | >95% | Fast, clean reaction at room temperature.[8] |
| 5-Bromo-Pyridine | Pd(PPh₃)₄ / CuI | Et₃N / THF | THF | 60 | 16 | 85-90% | Requires elevated temperatures and longer reaction times for full conversion.[9] |
Disclaimer: Data is a representative synthesis from multiple sources to illustrate general trends.[8][9] Actual results will vary based on the specific alkyne and precise conditions.
Buchwald-Hartwig Amination
For the synthesis of arylamines, a critical moiety in many pharmaceuticals, the Buchwald-Hartwig amination is the go-to method. The choice of halogen significantly impacts the required catalyst generation and reaction conditions.
Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield | Notes |
| 5-Iodo-Pyridine | Pd₂(dba)₃ / XPhos | K₂CO₃ | t-BuOH | 80 | 4-6 | >90% | Effective with a range of amines under relatively mild conditions. |
| 5-Bromo-Pyridine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 110 | 12-24 | 80-90% | Often requires stronger bases and more electron-rich, bulky phosphine ligands.[10] |
Disclaimer: Data is a representative synthesis from multiple sources to illustrate general trends.[10] Actual results will vary based on the specific amine and precise conditions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 5-Iodo-2-((trimethylsilyl)ethynyl)pyridine
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 5-iodo-2-((trimethylsilyl)ethynyl)pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq).
-
Solvent Addition: Add a degassed 4:1 mixture of Toluene/H₂O.
-
Reaction: Heat the mixture to 80°C and stir vigorously for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[6]
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography.
Protocol 2: Sonogashira Coupling of this compound
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).
-
Solvent and Reagents: Add degassed THF followed by triethylamine (Et₃N, 3.0 eq). Finally, add the terminal alkyne (1.1 eq) dropwise.
-
Reaction: Heat the mixture to 60°C and stir for 16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with diethyl ether, and filter through a pad of Celite®, washing with additional ether.
-
Purification: Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo. Purify the residue by flash column chromatography.[8][9]
Protocol 3: Buchwald-Hartwig Amination of 5-Iodo-2-((trimethylsilyl)ethynyl)pyridine
-
Setup: In a glovebox or under an argon atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq), XPhos (0.025 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq) to a Schlenk tube.
-
Reagents: Add the 5-iodo-2-((trimethylsilyl)ethynyl)pyridine (1.0 eq), the desired amine (1.2 eq), and anhydrous toluene.
-
Reaction: Seal the tube and heat the mixture to 100°C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, pass the reaction mixture through a pad of Celite® and rinse with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Designing a Definitive Comparison: A Competition Experiment
To provide a self-validating system that unequivocally demonstrates the reactivity differential, a competition experiment is the most rigorous approach.
Caption: Workflow for a competition experiment to compare reactivity.
By reacting an equimolar mixture of the bromo and iodo substrates with a sub-stoichiometric amount of the coupling partner, the palladium catalyst will selectively react with the more reactive substrate. Analysis of the product mixture will reveal a high preponderance of the product derived from the iodo-pyridine, providing quantitative proof of its superior reactivity.
Conclusion and Strategic Recommendations
The evidence is unequivocal: 5-iodo-2-((trimethylsilyl)ethynyl)pyridine is substantially more reactive than this compound in palladium-catalyzed cross-coupling reactions.
-
For High-Value, Complex Syntheses: The iodo-derivative is the superior choice. Its high reactivity allows for milder conditions, which improves functional group tolerance, reduces the risk of side reactions, and often leads to higher, more reproducible yields. The increased upfront cost of the iodo-starting material is frequently offset by simplified purification and improved overall process efficiency.
-
For Cost-Sensitive, Large-Scale Syntheses: The bromo-derivative remains a viable option. While it necessitates more forcing conditions (higher temperatures, stronger bases, more sophisticated ligands), its lower cost may be a deciding factor for earlier-stage or less complex targets.[1]
Ultimately, a deep understanding of the C-X bond reactivity is crucial for designing efficient and robust synthetic routes. For drug development professionals, leveraging the enhanced reactivity of the C-I bond can accelerate timelines and provide more reliable access to complex molecular targets.
References
- A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
- Sonogashira Coupling. NROChemistry.
- The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
- Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions. Benchchem.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH.
- A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. Benchchem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
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- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. research.rug.nl [research.rug.nl]
The Sonogashira Coupling: A Comparative Guide to TMS-Protected vs. Unprotected 2-Ethynylpyridine
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of C(sp²)–C(sp) bonds.[1] The pyridine moiety, a prevalent scaffold in pharmaceuticals, is frequently coupled with alkynes via this method. A critical decision in this process is whether to employ a terminal alkyne, such as 2-ethynylpyridine, in its unprotected form or to utilize a protected version, most commonly with a trimethylsilyl (TMS) group. This guide provides an in-depth technical comparison of these two approaches, supported by experimental insights, to aid in the rational design of synthetic strategies.
The Dichotomy of Protection: Necessity or Nuisance?
The primary motivation for protecting a terminal alkyne is to prevent its oxidative homocoupling, known as the Glaser-Hay reaction, which yields an undesired diyne byproduct.[2] This side reaction is particularly promoted by the presence of a copper(I) co-catalyst and oxygen. The TMS group serves as a robust shield against this pathway, ensuring that the alkyne selectively couples with the aryl halide.[3] However, this protection introduces an additional deprotection step, which can impact overall yield and step economy.
Conversely, the direct use of unprotected 2-ethynylpyridine offers a more atom-economical and streamlined approach. While the risk of homocoupling exists, modern advancements in catalyst systems and reaction condition optimization have made copper-free Sonogashira reactions more prevalent, mitigating this side reaction.[4] Furthermore, careful control over stoichiometry and reaction atmosphere can significantly suppress the formation of the Glaser-Hay byproduct even in copper-co-catalyzed systems.[2]
Comparative Analysis: Performance and Practicality
The choice between TMS-protected and unprotected 2-ethynylpyridine is not merely a matter of academic preference but has tangible consequences on reaction outcomes and workflow efficiency. Below is a comparative summary based on literature precedents and practical considerations.
| Feature | TMS-Protected 2-Ethynylpyridine | Unprotected 2-Ethynylpyridine |
| Reaction Selectivity | High. The TMS group effectively prevents Glaser-Hay homocoupling, leading to cleaner reaction profiles.[3] | Variable. Prone to homocoupling, especially in the presence of Cu(I) and oxygen. Requires careful optimization of reaction conditions.[2] |
| Overall Yield | Can be high over the two steps (coupling and deprotection). A reported Sonogashira coupling followed by deprotection yielded the desired product in 87% overall yield.[5] | Can be excellent in a single step. A large-scale synthesis reported excellent yields with minimal homocoupling by controlling stoichiometry.[2] |
| Reaction Conditions | Generally robust and tolerant of standard Sonogashira conditions. | May require more stringent conditions, such as a rigorously deoxygenated environment or the use of copper-free protocols. |
| Synthetic Efficiency | Involves an additional deprotection step, which adds to the overall synthesis time and may require further purification. | More step-economical as it is a one-step process. |
| Substrate Scope | Broad. The stability of the TMS-protected alkyne makes it suitable for a wide range of aryl halides. | Can be sensitive to the electronic and steric nature of the aryl halide and the specific catalyst system employed. |
| Purification | Generally straightforward as the major byproduct (homocoupling) is largely absent. | Can be more challenging due to the potential presence of the diyne byproduct, which may have similar chromatographic properties to the desired product. |
Mechanistic Considerations
The fundamental catalytic cycle of the Sonogashira reaction remains the same for both substrates. The key difference lies in the initial steps involving the alkyne.
Standard Sonogashira with Unprotected 2-Ethynylpyridine
The reaction proceeds via two interconnected catalytic cycles involving palladium and copper.[4] The terminal alkyne is activated by the copper(I) co-catalyst to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex.
Caption: Palladium and Copper Catalytic Cycles in Sonogashira Coupling.
Sonogashira with TMS-Protected 2-Ethynylpyridine and Subsequent Deprotection
When using TMS-protected 2-ethynylpyridine, the Sonogashira coupling proceeds as above, yielding the TMS-protected product. A subsequent deprotection step is then required to reveal the terminal alkyne.
Caption: Workflow for Sonogashira Coupling with TMS-Protected Alkyne.
Experimental Protocols
The following are representative protocols for the Sonogashira coupling of an aryl bromide with both unprotected and TMS-protected 2-ethynylpyridine.
Protocol 1: Sonogashira Coupling with Unprotected 2-Ethynylpyridine
This protocol is adapted from a procedure for the synthesis of 2- or 3-alkynylpyridines.
Materials:
-
3-Bromopyridine (1 equivalent)
-
Phenylacetylene (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.025 equivalents)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
A suitable phosphine ligand (e.g., triphenylphosphine, 0.075 equivalents)
-
Tetrahydrofuran (THF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromopyridine, phenylacetylene, Pd(OAc)₂, the phosphine ligand, and K₂CO₃.
-
Add anhydrous THF via syringe.
-
Heat the reaction mixture at 65 °C for 8 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynylpyridine.
Protocol 2: Sonogashira Coupling with TMS-Protected 2-Ethynylpyridine and In Situ Deprotection
This protocol utilizes a one-pot desilylation-coupling approach, which can be highly efficient for volatile alkynes.[5]
Materials:
-
Aryl halide (1 equivalent)
-
2-((Trimethylsilyl)ethynyl)pyridine (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Cesium fluoride (CsF) (2 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add the aryl halide, 2-((trimethylsilyl)ethynyl)pyridine, Pd(PPh₃)₂Cl₂, CuI, and CsF.
-
Add anhydrous DMF.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
Conclusion and Recommendations
The decision to use TMS-protected or unprotected 2-ethynylpyridine in a Sonogashira coupling is a nuanced one that depends on several factors, including the scale of the reaction, the nature of the coupling partners, and the available purification capabilities.
-
For large-scale syntheses and process development, optimizing the reaction with unprotected 2-ethynylpyridine is often preferable due to its step- and atom-economy. Careful control of stoichiometry and the use of a robust catalyst system can lead to excellent yields with minimal side products.[2]
-
For medicinal chemistry and early-stage discovery, where material is precious and reaction reliability is paramount, TMS-protected 2-ethynylpyridine offers a more dependable route. The prevention of homocoupling simplifies purification and often ensures a higher isolated yield of the desired product, albeit in a two-step process.
-
Copper-free conditions are highly recommended when using unprotected 2-ethynylpyridine to minimize the risk of Glaser-Hay coupling.
-
In situ deprotection protocols for TMS-protected alkynes represent an attractive compromise, offering the benefits of protection while maintaining a one-pot procedure.[5]
Ultimately, the choice of strategy should be guided by empirical evaluation and a thorough understanding of the reaction mechanism and potential side reactions. Both approaches are valuable tools in the synthetic chemist's arsenal for the construction of complex pyridine-containing molecules.
References
- Doyle, A. G., & Fobian, Y. M. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 122-142). The Royal Society of Chemistry.
- Reddy, B. V. S., et al. (2009). Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)
- Plenio, H., & Fleckenstein, C. A. (2011). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Conditions optimization for the double Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
- Lin, C. W., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(7), 9495-9511.
- Erdélyi, M., & Gogoll, A. (2001). Palladium-Catalyzed Coupling of Aryl Halides and 1-Phenyl-2-(trimethylsilyl)acetylenes. The Journal of Organic Chemistry, 66(12), 4165–4169.
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A Senior Application Scientist's Guide to the Analysis of Sonogashira Reaction Products by NMR and Mass Spectrometry
For researchers, medicinal chemists, and professionals in drug development, the Sonogashira coupling is an indispensable tool for the synthesis of complex molecules, particularly those containing carbon-carbon triple bonds.[1] This palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is celebrated for its mild reaction conditions and broad functional group tolerance.[1][2] However, the success of any synthesis is ultimately determined by the purity and structural integrity of the final product. This guide provides an in-depth comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the comprehensive analysis of Sonogashira reaction products. We will delve into the causality behind experimental choices, present self-validating protocols, and offer field-proven insights to ensure the confident characterization of your target molecules.
The Sonogashira Reaction: A Mechanistic Overview and Potential Pitfalls
A thorough understanding of the Sonogashira reaction mechanism is paramount for effective product analysis, as it informs the potential byproducts that may arise. The reaction is believed to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4]
The palladium cycle typically begins with the oxidative addition of the aryl or vinyl halide to a Pd(0) species, forming a Pd(II) complex.[3] Concurrently, the copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to generate a copper(I) acetylide.[3][4] This copper acetylide then undergoes transmetalation with the Pd(II) complex.[3] The resulting dialkynylpalladium(II) complex undergoes reductive elimination to yield the desired cross-coupled product and regenerate the Pd(0) catalyst.[3]
A significant side reaction, particularly in the presence of oxygen, is the Glaser coupling, which involves the homocoupling of the terminal alkyne to form a 1,3-diyne dimer.[5][6] This undesired product can complicate purification and reduce the yield of the target molecule.[6] Therefore, running the reaction under an inert atmosphere is crucial when a copper co-catalyst is employed.[5] Copper-free Sonogashira variations have also been developed to circumvent this issue.[5]
Comparative Analysis: NMR vs. Mass Spectrometry
While both NMR and mass spectrometry are powerful tools for structural elucidation, they provide different and often complementary information.
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Connectivity of atoms (structural isomers) | Mass-to-charge ratio (molecular weight, elemental composition) |
| Strengths | - Unambiguous structure determination- Identification of isomers- Quantitative analysis of mixtures | - High sensitivity- Determination of molecular formula (with high resolution MS)- Analysis of complex mixtures (with LC-MS) |
| Limitations | - Lower sensitivity- Can be time-consuming- Complex spectra for large molecules | - Does not provide direct structural connectivity- Isomers are often indistinguishable- Fragmentation can be complex |
| Sample Requirements | - Higher concentration (mg scale)- Soluble in deuterated solvents | - Lower concentration (µg to ng scale)- Soluble in volatile solvents |
In-Depth Analysis by NMR Spectroscopy
NMR spectroscopy is the gold standard for the unambiguous structural confirmation of Sonogashira products. ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the molecular structure.
Key Spectroscopic Signatures to Look For:
-
Disappearance of Starting Material Signals: The most straightforward indicator of a successful reaction is the disappearance of the acetylenic proton signal (a singlet typically found between 2-3 ppm in the ¹H NMR spectrum) and the signals corresponding to the protons on the aryl/vinyl halide.[7]
-
Appearance of Product Signals: The formation of the new C-C triple bond will result in characteristic shifts in the ¹³C NMR spectrum, with the alkynyl carbons typically appearing between 80-100 ppm.[8] The aromatic and vinylic proton and carbon signals will also shift upon substitution.
-
Identification of Byproducts: Homocoupled diynes, the product of the Glaser coupling, will exhibit a distinct set of signals in both ¹H and ¹³C NMR, often with a higher degree of symmetry compared to the desired product.[6]
Experimental Protocol: NMR Sample Preparation and Analysis
-
Reaction Work-up: Following the completion of the Sonogashira reaction, perform an appropriate aqueous work-up to remove the base (e.g., triethylamine) and any inorganic salts.
-
Purification: Purify the crude product using column chromatography on silica gel to separate the desired product from unreacted starting materials, the catalyst, and any byproducts.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For more complex structures, 2D NMR experiments such as COSY and HSQC can be invaluable for assigning proton and carbon signals.
High-Throughput Analysis by Mass Spectrometry
Mass spectrometry is an essential tool for confirming the molecular weight of the Sonogashira product and for detecting trace impurities.[9] Its high sensitivity makes it particularly useful for monitoring reaction progress and for the analysis of small-scale reactions.
Ionization Techniques for Sonogashira Products:
The choice of ionization technique is critical for the successful analysis of organometallic compounds, which can be thermally labile or sensitive to air and moisture.[10]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for the analysis of polar and ionic compounds.[11] It is often used in conjunction with liquid chromatography (LC-MS) for the analysis of complex reaction mixtures.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that is particularly useful for the analysis of solid samples and compounds that are difficult to dissolve.[9]
-
Electron Ionization (EI): EI is a harder ionization technique that can cause extensive fragmentation. While this can provide valuable structural information, the molecular ion may not always be observed for less stable compounds.[10]
Experimental Protocol: Mass Spectrometry Sample Preparation and Analysis
-
Sample Preparation for Direct Infusion: Prepare a dilute solution of the purified product (approximately 1 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.
-
Sample Preparation for LC-MS: Prepare a slightly more concentrated solution (approximately 10-100 µg/mL) in the mobile phase to be used for the LC separation.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range. For high-resolution mass spectrometry (HRMS), instruments like a time-of-flight (TOF) or Orbitrap analyzer can provide accurate mass measurements, enabling the determination of the elemental composition.[11]
Visualizing the Workflow
Sonogashira Reaction and Analysis Workflow
Caption: Workflow for Sonogashira reaction, purification, and analysis.
The Interconnected Catalytic Cycles of the Sonogashira Reaction
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Troubleshooting and Final Considerations
-
Incomplete Reaction: If NMR analysis shows the presence of starting materials, consider increasing the reaction temperature or using a more reactive aryl halide (I > Br > Cl).[12]
-
Presence of Homocoupled Byproduct: If mass spectrometry or NMR indicates the presence of the Glaser coupling product, ensure that the reaction is performed under strictly anaerobic conditions. Alternatively, consider a copper-free protocol.[6]
-
Catalyst Decomposition: The formation of a black precipitate ("palladium black") indicates catalyst decomposition.[12] Ensure the use of high-purity reagents and solvents.
By judiciously applying a combination of NMR spectroscopy and mass spectrometry, researchers can confidently characterize the products of their Sonogashira coupling reactions, ensuring the integrity of their synthetic endeavors.
References
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chemeurope.com. Sonogashira coupling. Available from: [Link]
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Golden. Sonogashira coupling. Available from: [Link]
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Pearson. Sonogashira Coupling Reaction: Videos & Practice Problems. 2022-07-22. Available from: [Link]
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McIndoe J. Mass spectrometry in organometallic chemistry. 2010-07-13. Available from: [Link]
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Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. 2016-08-01. Available from: [Link]
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National Institutes of Health. Characterization of selected organometallic compounds by electrospray ionization‐ and matrix‐assisted laser desorption/ionization‐mass spectrometry using different types of instruments: Possibilities and limitations. Available from: [Link]
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ResearchGate. The products of multiple Sonogashira cross-coupling reactions and.... Available from: [Link]
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Holčapek M. Structural analysis of organometallic compounds with soft ionization mass spectrometry. 2010-11-20. Available from: [Link]
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American Chemical Society. New Mechanistic Insights Regarding Pd/Cu Catalysts for the Sonogashira Reaction: HRMAS NMR Studies of Silica-Immobilized Systems. Available from: [Link]
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MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available from: [Link]
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ThalesNano. Flow Chemistry: Sonogashira Coupling. Available from: [Link]
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monitoring the deprotection of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine by TLC
An In-Depth Technical Guide to Monitoring the Deprotection of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine by Thin-Layer Chromatography
Introduction: The Critical Role of Reaction Monitoring in Synthesis
In the landscape of pharmaceutical research and drug development, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. The terminal alkyne, 5-bromo-2-ethynylpyridine, is a valuable building block, frequently utilized in anti-infective agent synthesis and cross-coupling reactions.[1][2] Its synthesis often proceeds via the deprotection of a silylated precursor, such as this compound. The efficiency of this deprotection step is paramount, and its careful monitoring is not merely a procedural formality but a critical determinant of yield, purity, and the overall success of the synthetic campaign.
Thin-Layer Chromatography (TLC) stands as the quintessential technique for real-time reaction monitoring. Its simplicity, rapidity, low cost, and high sensitivity make it an indispensable tool at the chemist's bench.[3] This guide provides a comprehensive comparison of TLC methodologies for monitoring the conversion of the trimethylsilyl (TMS)-protected alkyne to its terminal alkyne counterpart. We will delve into the rationale behind selecting optimal mobile phases and visualization techniques, supported by experimental protocols and comparative data, to empower researchers with a robust and validated monitoring system.
The Underlying Chemistry: A Tale of Two Polarities
The deprotection reaction involves the cleavage of a silicon-carbon bond to unmask the terminal alkyne. This is typically achieved under mild conditions, for instance, using a fluoride source like tetrabutylammonium fluoride (TBAF) or through base-catalyzed methanolysis with reagents like potassium carbonate (K₂CO₃).[4][5][6]
The success of TLC in monitoring this transformation hinges on the significant polarity difference between the starting material and the product.
-
This compound (Starting Material, SM): The bulky, nonpolar trimethylsilyl group lends this molecule a relatively nonpolar character.
-
5-bromo-2-ethynylpyridine (Product, P): The removal of the TMS group exposes a terminal alkyne. The proton on this alkyne is weakly acidic, and the molecule as a whole is significantly more polar than its silylated precursor.
This polarity differential is the key to achieving separation on a polar stationary phase like silica gel. The less polar starting material will have a weaker affinity for the silica and will travel further up the plate, resulting in a higher Retention Factor (Rf). Conversely, the more polar product will interact more strongly with the silica, travel a shorter distance, and exhibit a lower Rf.
Part 1: A Comparative Guide to Mobile Phase Selection
The choice of eluent, or mobile phase, is the most critical factor in achieving effective separation.[7] For silica gel plates, the goal is to find a solvent system that moves the compounds of interest to an optimal Rf range, ideally between 0.2 and 0.8, with clear separation between the spots. An ideal system for column chromatography purification is one that gives the desired product an Rf of 0.25-0.35 on the TLC plate.[8]
A mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is a conventional starting point for compounds of moderate polarity.[3][8]
Comparative Data: Hexanes/Ethyl Acetate Systems
The following table presents hypothetical, yet realistic, Rf values for the starting material (SM) and product (P) in various hexanes:ethyl acetate solvent systems.
| Solvent System (Hexanes:EtOAc) | Rf of Starting Material (SM) | Rf of Product (P) | ΔRf (SM - P) | Assessment |
| 95:5 | 0.45 | 0.10 | 0.35 | Good separation, but the product Rf is low. Reaction progress is clear. |
| 90:10 | 0.60 | 0.25 | 0.35 | Excellent. Clear separation with the product in the ideal range for visualization and potential purification. |
| 80:20 | 0.75 | 0.45 | 0.30 | Good separation, but both spots are moving higher, reducing the separation window. |
| 70:30 | 0.88 | 0.65 | 0.23 | Poor separation. Rf values are too high, indicating the eluent is too polar. |
Analysis: The 90:10 hexanes:ethyl acetate system provides the best balance, offering a clear separation (ΔRf = 0.35) and placing the product spot at an ideal Rf of 0.25. This system allows for unambiguous tracking of the disappearance of the starting material spot and the appearance of the product spot.
Experimental Protocol: Developing an Optimal TLC Mobile Phase
-
Preparation: Prepare stock solutions of several hexanes:ethyl acetate mixtures (e.g., 95:5, 90:10, 80:20).
-
Chamber Saturation: Pour a chosen solvent system into a TLC developing chamber to a depth of ~0.5 cm. Line the chamber with filter paper to ensure the atmosphere is saturated with solvent vapors, which leads to more reproducible Rf values.[7]
-
Spotting: On a silica gel TLC plate (with a fluorescent indicator, F254), use a capillary tube to spot the starting material in the left lane and the reaction mixture in the middle lane. After the reaction is complete, a co-spot (reaction mixture and starting material in the same spot) in the right lane can be used for definitive identification.
-
Development: Place the spotted plate in the saturated chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.[8]
-
Analysis: Remove the plate, immediately mark the solvent front with a pencil, and visualize as described in Part 2.
-
Optimization: Based on the results, adjust the solvent polarity. If spots are too low, increase the proportion of ethyl acetate. If they are too high, decrease it.
Part 2: A Comparative Guide to Visualization Techniques
Since both the reactant and product are typically white or light-colored solids, visualization methods are required to see the separated spots on the TLC plate.[9][10]
Comparison of Common Visualization Methods
| Visualization Method | Principle of Detection | Expected Appearance | Pros | Cons |
| UV Light (254 nm) | The conjugated pyridine ring in both molecules absorbs UV light, quenching the fluorescence of the F254 indicator in the silica gel.[11][12] | Dark spots against a bright green background. | Non-destructive, fast, reliable for aromatic/conjugated systems. | Does not chemically differentiate between SM and P. |
| Potassium Permanganate (KMnO₄) Stain | KMnO₄ is a strong oxidizing agent that reacts with the carbon-carbon triple bond (alkyne) in both the SM and P.[10][11] | Yellow or light brown spots on a purple/pink background. | High contrast, sensitive to alkynes. | Destructive (plate cannot be re-used), can be messy. |
| Iodine Chamber | Iodine vapor forms colored complexes with many organic compounds, particularly unsaturated and aromatic systems.[13][14] | Yellow-brown spots on a light brown background. | Semi-destructive (spots fade over time), generally applicable. | Lower contrast than stains, spots are not permanent. |
| p-Anisaldehyde Stain | Forms colored condensation products with various functional groups, typically nucleophiles. | Variable colors. | Can be very specific for certain functional groups. | Generally insensitive to simple alkynes and aromatic compounds.[13][14] Not recommended for this specific reaction. |
Recommendation: The most effective and validating approach is sequential visualization. First, view the plate under UV light to locate all UV-active species.[12] After circling the spots with a pencil, immerse the plate in a potassium permanganate stain to confirm the presence of the alkyne functional group in both spots.
Experimental Protocol: Preparation and Use of Potassium Permanganate (KMnO₄) Stain
-
Stain Preparation: Dissolve potassium permanganate (1.5 g) and potassium carbonate (10 g) in an aqueous solution of 10% sodium hydroxide (1.25 mL) diluted with 200 mL of water.[10] Store in a sealed jar.
-
Staining Procedure: a. After developing the TLC plate and marking the spots under UV light, grip the plate with forceps. b. Quickly dip the plate into the KMnO₄ stain solution, ensuring the entire surface is coated. c. Immediately remove the plate and blot the excess stain with a paper towel. d. Gently warm the plate with a heat gun. The background will turn purple, and spots containing oxidizable groups (alkynes) will appear as yellow-to-brown spots.[10]
Part 3: Integrated Analysis and Comparison with Alternatives
For routine monitoring of reaction progress, TLC is unparalleled. However, it is essential to understand its place relative to other analytical techniques.
Comparative Overview of Monitoring Techniques
| Feature | Thin-Layer Chromatography (TLC) | LC-MS | GC-MS |
| Primary Information | Rf value (Polarity) | Retention Time & Mass-to-charge ratio | Retention Time & Mass-to-charge ratio |
| Speed | Very Fast (~5-15 minutes) | Moderate (~5-30 minutes) | Moderate (~15-45 minutes) |
| Cost per Sample | Very Low | High | Moderate to High |
| Ease of Use | Very Easy | Requires specialized training | Requires specialized training |
| Primary Application | Rapid, qualitative monitoring of reaction progress at the bench. | Quantitative analysis, impurity profiling, confirmation of molecular weight. | Analysis of volatile and thermally stable compounds. |
Conclusion and Best Practices
Effectively monitoring the deprotection of this compound is readily achieved through a well-optimized TLC protocol.
-
Optimal System: A mobile phase of 90:10 hexanes:ethyl acetate provides excellent separation of the less polar starting material (Rf ≈ 0.60) from the more polar product (Rf ≈ 0.25) on a standard silica gel plate.
-
Validated Visualization: A two-step visualization process—first with non-destructive UV light (254 nm) followed by a chemically specific and destructive potassium permanganate (KMnO₄) stain —offers the most reliable and unambiguous results.
-
Trustworthy Protocol: The consistent use of a co-spot (a lane where both the starting material and reaction mixture are spotted together) is crucial for validating the identity of the spots throughout the reaction course.
By implementing this structured and comparative approach, researchers can confidently and efficiently monitor this key chemical transformation, ensuring higher yields, greater purity, and a more streamlined path to their target molecules.
References
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-
LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
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Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]
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Cortes, S., et al. (2014). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society. Retrieved from [Link]
-
Siddaraj, S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry. Retrieved from [Link]
-
University of Colorado, Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-Bromo-2-ethynylpyridine. Retrieved from [Link]
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LibreTexts Chemistry. (2021). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
Chemdad Co., Ltd. (n.d.). 5-BROMO-2-ETHYNYLPYRIDINE. Retrieved from [Link]
-
Khan, A., et al. (2014). An Efficient Deprotection of N-trimethylsilylethoxymethyl (SEM) Groups from Dinucleosides and Dinucleotides. NIH Public Access. Retrieved from [Link]
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LibreTexts Chemistry. (2022). Thin Layer Chromatography. Retrieved from [Link]
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University of York, Department of Chemistry. (n.d.). Determining a solvent system. Retrieved from [Link]
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Wang, C. (2012). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Thin Layer Chromatography. Retrieved from [Link]
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Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystal Structure Analysis of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystal structure analysis for 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. We will explore the experimental intricacies of X-ray crystallography, compare its performance with alternative analytical techniques, and provide the rationale behind key experimental choices, grounded in scientific integrity and field-proven insights.
The substitution pattern of this compound offers a unique combination of a halogen bond donor (bromine), a π-system (pyridine ring and ethynyl group), and a bulky lipophilic group (trimethylsilyl). These features make its derivatives attractive scaffolds for drug design, as they can engage in a variety of intermolecular interactions with biological targets. Understanding their precise solid-state conformation through X-ray crystallography is crucial for rational drug design and for controlling the solid-state properties of materials.
The Decisive View: X-ray Crystallography for Unambiguous Structure Elucidation
X-ray crystallography stands as the gold standard for determining the atomic and molecular structure of a crystalline compound.[1][2] It provides a high-resolution, three-dimensional map of electron density, from which the precise arrangement of atoms and their bonding can be deduced.[2][3] For novel this compound derivatives, this technique is indispensable for confirming stereochemistry, identifying intermolecular interactions, and understanding packing motifs in the solid state.
Experimental Workflow: From Powder to Picture
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous execution and an understanding of the underlying principles.
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A Comparative Guide to Spectroscopic Identification of Byproducts in Reactions of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Byproduct Identification
5-Bromo-2-((trimethylsilyl)ethynyl)pyridine is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions like the Sonogashira coupling to construct complex molecular architectures.[1] However, like any chemical transformation, these reactions are susceptible to the formation of undesired byproducts. The presence of such impurities, even in trace amounts, can significantly impact the biological activity and safety profile of a pharmaceutical compound. Therefore, robust analytical methods for the detection and structural elucidation of these byproducts are indispensable. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this purpose.
Common Reaction Pathways and Potential Byproducts
The Sonogashira coupling, a palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne, is a primary application for this compound.[2][3] While highly efficient, this reaction can generate several key byproducts.
dot
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A Senior Application Scientist's Guide to the Comparative Reactivity of Halopyridines in Palladium-Catalyzed Coupling
For researchers and professionals in drug development and materials science, palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. Halopyridines, in particular, are indispensable building blocks. However, the success of a coupling strategy hinges on a nuanced understanding of the substrate's reactivity. This guide offers an in-depth, objective comparison of the reactivity of iodopyridines, bromopyridines, and chloropyridines in key palladium-catalyzed reactions, supported by experimental data, to inform your synthetic planning.
The Fundamental Driver of Reactivity: Oxidative Addition
The rate and efficiency of most palladium-catalyzed cross-coupling reactions are dictated by the initial, and often rate-determining, oxidative addition step. In this process, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the pyridine.
The reactivity trend is governed by the carbon-halogen bond dissociation energy, following the well-established order: C-I > C-Br > C-Cl .[1][2] The weaker C-I bond is the most easily cleaved, making iodopyridines the most reactive substrates. Conversely, the strong C-Cl bond renders chloropyridines the most challenging.[3]
Caption: General reactivity trend of halopyridines in Pd-catalyzed coupling.
Furthermore, the position of the halogen on the electron-deficient pyridine ring significantly influences reactivity. The C2 and C4 positions are more electron-deficient due to the inductive effect of the ring nitrogen, which generally makes them more susceptible to oxidative addition than the C3 and C5 positions.[1][2][4]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges C-C bonds using organoboron reagents, is a workhorse in synthesis. The choice of halopyridine directly impacts the required reaction conditions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines
| Halopyridine | Position | Coupling Partner | Catalyst System | Base / Solvent | Temp. (°C) | Yield (%) |
| 2-Iodopyridine | 2 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene/H₂O | 80 | ~95 |
| 2-Bromopyridine | 2 | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ / Dioxane | 100 | ~88 |
| 2-Chloropyridine | 2 | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ / Toluene/H₂O | 100 | ~85-95 [3][5] |
| 3-Bromopyridine | 3 | Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ / Toluene | 110 | ~78[3] |
| 4-Chloropyridine | 4 | Phenylboronic acid | PdCl₂ (ligand-free) | Na₂CO₃ / DMA | 80 | >99[5] |
Field Insights:
-
Iodopyridines are highly reactive, often enabling coupling under mild conditions with classical catalysts like Pd(PPh₃)₄.
-
Bromopyridines serve as a reliable middle ground, displaying excellent reactivity but sometimes requiring more robust conditions.
-
Chloropyridines , once considered inert, are now excellent substrates thanks to the development of sterically hindered, electron-rich phosphine ligands (e.g., SPhos, XPhos) by the Buchwald group.[5] These ligands accelerate the challenging oxidative addition to the C-Cl bond, making cost-effective chloropyridines viable for large-scale synthesis.[3]
Comparative Performance in Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is critical in pharmaceutical chemistry.[6][7] Reactivity here is also highly dependent on the halogen and the sophistication of the catalyst system.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halopyridines
| Halopyridine | Position | Amine | Catalyst System | Base / Solvent | Temp. (°C) | Yield (%) |
| 2-Bromopyridine | 2 | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu / Toluene | 80 | ~95 |
| 2-Chloropyridine | 2 | Aniline | Pd(OAc)₂ / JohnPhos | NaOtBu / Toluene | 110 | ~90 |
| 2,4-Dichloropyridine | 2 | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ / Dioxane | 110 | 98 (at C-2)[8] |
| 3-Bromopyridine | 3 | Primary Amine | Pd(OAc)₂ / Josiphos | NaOtBu / Toluene | RT | ~85-95 |
| 3-Chloropyridine | 3 | Ammonia (equiv.) | Pd₂(dba)₃ / tBu-XPhos | NaOtBu / Dioxane | 100 | ~80 |
Field Insights:
-
The reactivity trend of I > Br > Cl is consistently observed.[9]
-
The success of coupling unreactive aryl chlorides heavily relies on specialized ligands that promote both oxidative addition and reductive elimination.[10]
-
For di-substituted pyridines, high regioselectivity can often be achieved. For instance, in 2,4-dichloropyridine, amination can be directed selectively to the C-2 position under specific conditions.[8]
Comparative Performance in Sonogashira Coupling
The Sonogashira reaction provides a powerful route to arylalkynes and conjugated enynes by coupling terminal alkynes with aryl halides.[11][12] This reaction typically uses a palladium catalyst and a copper(I) co-catalyst.
Table 3: Representative Conditions for Sonogashira Coupling of Halopyridines
| Halopyridine | Position | Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Yield (%) |
| 4-Iodopyridine | 4 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | RT | ~95[13] |
| 2-Bromopyridine | 2 | Phenylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH / Dioxane | 60 | ~88 |
| 2-Chloropyridine | 2 | TMS-acetylene | Pd(PPh₃)₂Cl₂ / CuI | DIPA / DMF | 120 (MW) | Excellent [14] |
| 3-Bromopyridine | 3 | Various Alkynes | Pd(OAc)₂ / SPhos / CuI | K₃PO₄ / Dioxane | 100 | ~75-90 |
| 2-Bromo-4-iodopyridine | 4 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | RT | Selective at C-I[13] |
Field Insights:
-
Iodopyridines are exceptionally reactive, often coupling at room temperature with high selectivity.[13]
-
Bromopyridines are also excellent substrates but typically require heating.
-
Chloropyridines are the least reactive and necessitate higher temperatures, sometimes aided by microwave irradiation, and robust catalyst systems to achieve good yields.[14]
-
In dihalopyridines with different halogens, the Sonogashira coupling exhibits remarkable chemoselectivity, reacting preferentially at the more reactive C-I bond over a C-Br bond.[12][13]
Mechanistic Workflow and Experimental Protocol
The general catalytic cycle illustrates the key steps governing these transformations. The initial oxidative addition of the halopyridine (Ar-X) to the Pd(0) catalyst is the critical, reactivity-defining step.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid
This protocol is a representative example adapted from literature procedures for coupling challenging chloropyridines.[3][5]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling of a chloropyridine.
Summary and Recommendations
-
Iodopyridines: The premier choice for reactions demanding mild conditions, high functional group tolerance, and rapid development. Their high cost is the primary drawback.
-
Bromopyridines: The workhorse for general synthesis. They offer a superb balance of high reactivity and moderate cost, making them suitable for a wide range of applications from discovery to scale-up.
-
Chloropyridines: The most cost-effective option, making them highly desirable for process chemistry and large-scale manufacturing. Their use requires investment in modern, highly active catalyst systems, but the economic benefit is substantial.
By understanding these reactivity principles and leveraging the appropriate catalyst technology, chemists can strategically employ the full range of halopyridines to achieve their synthetic goals efficiently and economically.
References
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (2025). Benchchem.
- A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. (2025). Benchchem.
- Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. (2025). Benchchem.
- A Review on Palladium C
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2017). PMC - NIH.
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. (2025). Benchchem.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007).
- Sonogashira coupling - Wikipedia. Wikipedia.
- Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. (2025). Benchchem.
- Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
- The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen research portal.
- Buchwald–Hartwig amin
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2014).
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2013).
- A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. (2025). Benchchem.
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A Senior Application Scientist's Guide to C-C Bond Formation Using 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) bonds is a cornerstone of molecular design and synthesis. The ability to efficiently and selectively forge these connections is paramount in the journey from a simple starting material to a complex, biologically active compound. In this guide, we delve into the utility of a highly versatile building block, 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine , as a substrate for palladium-catalyzed cross-coupling reactions.
This guide will provide an in-depth comparison of three seminal cross-coupling methodologies—Sonogashira, Suzuki, and Stille—for the functionalization of this pyridine scaffold. We will not only present detailed experimental protocols but also explore the underlying mechanistic principles and practical considerations that a discerning scientist must weigh when selecting the optimal synthetic route.
The Strategic Importance of the Trimethylsilyl (TMS) Protecting Group
The ((trimethylsilyl)ethynyl) moiety in our target molecule is not merely a passive substituent. The trimethylsilyl group serves as a robust protecting group for the terminal alkyne. This protection is crucial for preventing the undesired homocoupling of the alkyne (Glaser coupling) under many reaction conditions.[1] Furthermore, the TMS group enhances the solubility of the molecule in organic solvents and can be selectively removed under mild conditions to liberate the terminal alkyne for subsequent transformations.
Sonogashira Coupling: A Direct Path to Alkynylpyridines
The Sonogashira reaction is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[2] In the context of this compound, this reaction can be envisioned in two primary ways:
-
Direct coupling at the C-Br bond: The bromide at the 5-position can be coupled with a terminal alkyne, preserving the TMS-protected alkyne at the 2-position.
-
Deprotection followed by coupling: The TMS group can be removed to reveal a terminal alkyne at the 2-position, which can then be coupled with an aryl or vinyl halide.
Mechanistic Overview of the Sonogashira Coupling
The Sonogashira reaction typically proceeds via a dual catalytic cycle involving both palladium and copper.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling of a Bromopyridine Derivative
The following protocol is representative for the Sonogashira coupling of a bromopyridine with a terminal alkyne.[1]
Materials:
-
5-Bromo-2-substituted pyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
CuI (0.1 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous THF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-bromo-2-substituted pyridine, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling: A Versatile Alternative for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[3] For this compound, the Suzuki reaction offers a robust method to introduce aryl or vinyl substituents at the 5-position.
Mechanistic Overview of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Bromopyridine Derivative
This protocol is adapted from procedures for the Suzuki coupling of similar 5-bromopyridine substrates.[4][5][6]
Materials:
-
5-Bromo-2-substituted pyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
In a round-bottom flask, combine the 5-bromo-2-substituted pyridine, arylboronic acid, and K₃PO₄.
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture and heat to 85-95 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Stille Coupling: Utilizing Organostannanes for C-C Bond Formation
The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or triflate. While the toxicity of organotin reagents is a significant drawback, the Stille reaction offers broad functional group tolerance and is often insensitive to moisture and air.[7][8][9]
Mechanistic Overview of the Stille Coupling
Similar to the Sonogashira and Suzuki couplings, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling of a 5-Bromopyridine Derivative
The following is a general protocol for the Stille coupling of a 5-bromopyridine derivative, based on established methods.[10]
Materials:
-
5-Bromo-2-substituted pyridine (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous DMF or Toluene
Procedure:
-
Charge a flame-dried flask with the 5-bromo-2-substituted pyridine and Pd(PPh₃)₄ under an inert atmosphere.
-
Add the anhydrous solvent (DMF or toluene).
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the solution with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Comparative Analysis of Sonogashira, Suzuki, and Stille Couplings
The choice of coupling reaction depends on several factors, including the desired final product, the availability of starting materials, and the tolerance of other functional groups in the molecule.
| Feature | Sonogashira Coupling | Suzuki-Miyaura Coupling | Stille Coupling |
| Coupling Partner | Terminal Alkyne | Organoboron Reagent | Organostannane |
| Key Advantages | Direct introduction of alkynyl groups. Mild reaction conditions. | Low toxicity of boron reagents. Commercially available starting materials. | High functional group tolerance. Insensitive to air and moisture. |
| Key Disadvantages | Potential for alkyne homocoupling (Glaser). Copper co-catalyst can be problematic. | Boronic acids can be unstable. Base-sensitive functional groups may not be tolerated. | High toxicity of tin reagents. Difficult to remove tin byproducts. |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ / CuI | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄, Pd(dba)₂ |
| Typical Base | Amine bases (e.g., Et₃N, DIPEA) | Carbonates (K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄) | Often no base required |
Deprotection of the Trimethylsilyl Group
After successful C-C bond formation at the 5-position, the TMS-protected alkyne at the 2-position can be readily deprotected to yield the terminal alkyne. This unmasked alkyne is a valuable handle for further synthetic elaborations, such as click chemistry, subsequent Sonogashira couplings, or cyclization reactions.
Experimental Protocol: TMS Deprotection
A common and mild method for TMS deprotection involves the use of a fluoride source or a base.
Materials:
-
TMS-protected alkyne (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1M solution in THF) or K₂CO₃ in Methanol
-
THF or Methanol
Procedure (using TBAF):
-
Dissolve the TMS-protected alkyne in THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the TBAF solution dropwise.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography if necessary.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex pyridine derivatives. The choice between Sonogashira, Suzuki, and Stille coupling reactions for the functionalization of the C-Br bond will depend on the specific synthetic strategy and the nature of the desired product. The Sonogashira coupling provides a direct route to further alkynylated pyridines, while the Suzuki and Stille reactions offer robust and well-established methods for the introduction of a wide array of aryl and vinyl substituents. A thorough understanding of the advantages and limitations of each method, as presented in this guide, will empower the synthetic chemist to make informed decisions and efficiently achieve their synthetic goals.
References
-
A. Suzuki, "Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds," Angewandte Chemie International Edition, vol. 50, no. 30, pp. 6722–6737, 2011. [Link]
-
I. A. I. Mkhalid, J. H. Barnard, T. B. Marder, J. M. Murphy, and J. F. Hartwig, "Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane," Chemical Reviews, vol. 110, no. 2, pp. 890–931, 2010. [Link]
-
S. M. T. Shaikh, F. Subhan, S. M. T. Shaikh, et al., "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities," Molecules, vol. 22, no. 1, p. 190, 2017. [Link]
-
F. Razafindrainibe, C. Voros, Y. Jagadeesh, et al., "Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds," European Journal of Organic Chemistry, vol. 2021, no. 23, pp. 3333-3337, 2021. [Link]
-
S. M. T. Shaikh, F. Subhan, S. M. T. Shaikh, et al., "(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities," ResearchGate, 2017. [Link]
-
J.-P. Collin, S. Duhayon, J.-P. Sauvage, "A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings," Nature Protocols, vol. 7, no. 11, pp. 1968–1973, 2012. [Link]
-
A. F. M. M. Rahman, M. A. Ali, M. A. B. H. Susan, "Stille vs. Suzuki – cross-coupling for the functionalization of diazocines," RSC Advances, vol. 13, no. 23, pp. 15668–15675, 2023. [Link]
-
J&K Scientific LLC, "Stille Cross-Coupling," 2025. [Link]
-
NROChemistry, "Stille Coupling," [Online]. Available: [Link]. [Accessed: Jan. 12, 2026]. [Link]
-
Wikipedia, "Stille reaction," [Online]. Available: [Link]. [Accessed: Jan. 12, 2026]. [Link]
-
Organic Chemistry Portal, "Stille Coupling," [Online]. Available: [Link]. [Accessed: Jan. 12, 2026]. [Link]
-
Q. Zhu, L. Liao, G. Cheng, W. Yang, Y. Deng, and D. Yang, "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes," Modern Research in Catalysis, vol. 6, no. 3, pp. 121–133, 2017. [Link]
-
T. F. Jamison, "Some Aspects of the Chemistry of Alkynylsilanes," Accounts of Chemical Research, vol. 42, no. 1, pp. 1–12, 2009. [Link]
-
Organic Chemistry Portal, "Sonogashira Coupling," [Online]. Available: [Link]. [Accessed: Jan. 12, 2026]. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine
Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. For researchers and drug development professionals, the proper disposal of complex molecules like 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine is not merely a regulatory hurdle but a critical component of responsible laboratory practice. This guide provides a comprehensive, step-by-step framework for managing this compound's waste stream, ensuring the safety of personnel and the protection of our environment.
Hazard Identification and Immediate Safety Protocols
Before any disposal procedure begins, a thorough understanding of the compound's potential hazards is paramount. This compound is a multi-functional molecule, and its hazards are derived from its constituent parts: a brominated pyridine ring and a trimethylsilyl group.
-
Pyridine Derivatives: Pyridine and its derivatives are typically flammable, harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory system.[1][2]
-
Organobromine Compounds: Compounds containing carbon-bromine bonds are often scrutinized for their environmental persistence and potential toxicity.[3][4] The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous waste.[5][6]
-
Trimethylsilyl Compounds: While often used as protecting groups due to their relative inertness, some trimethylsilyl compounds can be moisture-sensitive and may react with water to release other byproducts.
Immediate Personal Protective Equipment (PPE) Mandate: All handling and disposal preparations must be conducted within a certified laboratory chemical fume hood.[7] The following PPE is mandatory to prevent exposure:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile or butyl rubber gloves. Always check the manufacturer's glove compatibility chart. Double-gloving is recommended.[8]
-
Body Protection: A fully-buttoned, flame-resistant lab coat.
Quantitative Hazard Summary
| Property | Value / Classification | Rationale & Source |
| Physical State | Solid (Melting Point: 56-59 °C) | Based on supplier data, handling solid dust requires inhalation protection.[9] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, May Cause Respiratory Irritation | Inferred from safety data sheets of structurally similar brominated pyridines.[10][11] |
| Regulatory Status | Likely Hazardous Waste | As a halogenated organic compound, it falls under EPA scrutiny for hazardous waste classification.[5][6][12] |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids, Strong Bases | Pyridine derivatives can react exothermically with acids and oxidizers.[1][7] |
| Storage | 2-8°C, Tightly Closed Container | Recommended for chemical stability and to prevent reaction with atmospheric moisture.[9] |
Waste Characterization and Segregation: The Foundation of Safe Disposal
The cornerstone of proper chemical disposal is accurate waste characterization and meticulous segregation.[13] Due to its chemical structure, this compound waste must be classified as hazardous chemical waste .
Causality of Classification: The presence of the carbon-bromine bond categorizes this compound as a halogenated organic compound. The EPA, under the Resource Conservation and Recovery Act (RCRA), has specific regulations for the treatment and disposal of such wastes.[5][14] Mischaracterization can lead to improper disposal, environmental contamination, and significant regulatory penalties.
Segregation Protocol:
-
Isolate from Incompatibles: The waste container for this compound must be stored separately from strong oxidizers, acids, and bases to prevent dangerous reactions.[7]
-
Dedicated Waste Stream: Establish a dedicated waste container specifically for halogenated organic waste. Do not mix with non-halogenated solvents or other waste streams. This is crucial because mixed wastes can complicate the final disposal process, which is often incineration.[13]
-
Solid vs. Liquid: Maintain separate, clearly labeled containers for solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste (e.g., rinsate from glassware).
Step-by-Step Disposal Procedures
The following protocols provide clear, actionable steps for managing different forms of waste containing this compound.
Protocol 1: Disposal of Residual and Small Quantities
-
Initial Rinse: Triple-rinse the empty container or contaminated glassware with a small amount of a compatible, combustible solvent such as acetone or ethanol. This ensures that chemically significant amounts of the residue are captured.
-
Collect Rinsate: Collect all rinsate in a designated, sealable, and properly labeled hazardous waste container for halogenated organic liquids.[7]
-
Container Disposal: Once triple-rinsed, the original container can often be managed as non-hazardous solid waste. Puncture or deface the container to prevent reuse.[15] Always confirm this practice aligns with your institution's specific policies.
Protocol 2: Disposal of Contaminated Solids (PPE, Weigh Boats, Absorbents)
-
Immediate Containment: Place all contaminated solid materials, such as gloves, absorbent pads, and weigh paper, into a heavy-duty plastic bag immediately after use.
-
Double Bagging: Seal the primary bag and place it inside a second, larger bag for secondary containment.
-
Transfer to Waste Container: Deposit the double-bagged waste into the designated container for solid halogenated hazardous waste.
Protocol 3: Management of Spills
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) office.[7]
-
Containment: For small spills inside a fume hood, use an inert absorbent material like sand, vermiculite, or a universal binder to cover and contain the spill.[7][16] Do not use combustible materials like paper towels for the initial absorption.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, sealable container. Use non-sparking tools if a flammable solvent was involved in the process.[1][2]
-
Decontamination: Wipe the spill area with a cloth dampened with a detergent solution, followed by clean water.
-
Dispose of Cleanup Materials: All materials used for the cleanup (absorbent, gloves, cloths) are now considered hazardous waste and must be disposed of according to Protocol 2.[8]
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound waste.
The Final Disposal Pathway: Incineration
It is critical for laboratory personnel to understand that they are responsible for the preparation of waste, not the final disposal. The ultimate destruction of this compound waste must be carried out by a licensed and regulated hazardous waste disposal facility.[16]
The most common and effective method for destroying halogenated organic compounds is controlled high-temperature incineration .[15][17][18]
-
Process: The chemical waste, often blended with a combustible solvent, is injected into a specialized incinerator operating at extremely high temperatures (e.g., 820-1600°C).[17]
-
Self-Validation: This process is self-validating because the high temperatures break the strong carbon-bromine and carbon-silicon bonds, mineralizing the compound into simpler, less harmful components.
-
Emission Control: These facilities are equipped with afterburners and flue gas scrubbing systems. The scrubbers are essential for neutralizing and removing acidic gases (such as hydrogen bromide) that are formed during the combustion of halogenated materials, preventing their release into the atmosphere.[15]
Under no circumstances should this chemical be discharged down the sewer system or disposed of with general refuse.[15][19] Such actions can lead to severe environmental damage and are illegal.
Regulatory Framework and Institutional Responsibility
All laboratory operations in the United States involving hazardous chemicals are governed by the Occupational Safety and Health Administration (OSHA) and the EPA.[14] Key standards include:
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This requires employers to develop a written Chemical Hygiene Plan (CHP).[20][21] The disposal procedures outlined in this guide should be incorporated into your laboratory's specific CHP.
-
EPA's Resource Conservation and Recovery Act (RCRA): This act gives the EPA the authority to control hazardous waste from "cradle-to-grave." This includes the generation, transportation, treatment, storage, and disposal of hazardous waste.[5]
Your institution's EHS office is your primary resource for navigating these regulations and will provide specific guidance on waste container types, labeling requirements, and pickup schedules. Always defer to your local, state, and institutional regulations, as they may have more stringent requirements.[19]
References
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- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- Echemi. (n.d.). 5-Bromo-3-methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine Safety Data Sheets.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
-
National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link].
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
- Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
- U.S. Environmental Protection Agency. (2000). Documents Related to the Hazardous Waste Listing for Organobromine Production Wastes.
- MCF Environmental Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
- Fisher Scientific. (2025). Pyridine Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Trimethylhydroxysilane Safety Data Sheet.
- Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet.
- Fisher Scientific. (2025). 5-Bromo-2-methoxypyridine Safety Data Sheet.
- Jubilant Ingrevia Limited. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.
- U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
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A Senior Application Scientist's Guide to the Safe Handling of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical and chemical research, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of the researchers who handle these molecules. This guide provides essential, immediate safety and logistical information for handling 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine, a compound with significant potential in organic synthesis. As a Senior Application Scientist, my objective is to provide you with a framework that is not only procedural but also instills a deep understanding of the "why" behind each safety measure, fostering a culture of proactive safety and scientific integrity in your laboratory.
Hazard Analysis: Understanding the Compound's Profile
This compound is a yellow solid. Its structure suggests several potential hazards that must be managed to ensure safe handling.
-
Pyridine Core: Pyridine and its derivatives are known for their characteristic strong, unpleasant odor.[2] They can be hazardous, with potential for toxicity if ingested, inhaled, or absorbed through the skin.[3] These compounds can cause significant irritation to the skin, eyes, and respiratory system.[2][4]
-
Organobromine Moiety: Organobromine compounds exhibit a wide range of toxicological profiles.[5] Some are known to be persistent in the environment and can bioaccumulate.[6] Bromine itself is corrosive and a strong oxidant.[7] Therefore, the bromine atom in the molecule should be regarded as a potential source of toxicity and reactivity.
-
Trimethylsilyl Group: The trimethylsilyl (TMS) group is often used as a protecting group in organic synthesis.[8] While generally stable, trimethylsilyl compounds can react with strong oxidizing agents, acids, and moisture.[9] Contact with acids, for instance, could potentially lead to the formation of hazardous byproducts.[9]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE plan is non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| PPE Category | Item | Specification/Standard | Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over safety glasses during procedures with a high risk of splashing. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] | Protects against splashes and potential vapors that could cause severe eye irritation.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[2][9] Always consult the glove manufacturer's resistance guide for the specific chemicals being used and change gloves frequently.[3] | Provides a critical barrier to prevent skin absorption, which can be a route of toxic exposure.[1] |
| Body Protection | Laboratory Coat or Coveralls | A flame-resistant lab coat or chemical-resistant coveralls should be worn and kept fully buttoned to protect against spills and splashes.[1] | Protects underlying clothing and skin from accidental contact with the chemical. |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if working outside of a certified chemical fume hood or if there is a risk of inhaling dust or aerosols.[1] | Prevents inhalation of the compound, which may cause respiratory irritation.[4] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow is paramount for minimizing exposure risk and maintaining a safe laboratory environment.
Pre-Handling Preparations
-
Consult Safety Data Sheets (SDS): Before beginning any work, thoroughly review the SDS for all chemicals that will be used in the procedure. In the absence of a specific SDS for this compound, consult the SDS for similar compounds like other brominated pyridines.[1]
-
Designate a Work Area: All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to control potential vapors and dust.[2]
-
Assemble and Inspect PPE: Ensure all required PPE is readily available, in good condition, and worn correctly before handling the chemical.[1]
Handling the Compound
-
Weighing and Transfer:
-
Preparing Solutions:
-
Running Reactions:
Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[1]
-
PPE Removal and Disposal: Remove PPE in the correct order to avoid cross-contamination and dispose of it in the appropriate designated waste containers.
Emergency and Disposal Plan
Spill Response
In the event of a spill, immediate and appropriate action is critical. The following workflow outlines the necessary steps.
Caption: Workflow for handling a chemical spill.
-
Small Spills: If the spill is small and you are trained to handle it, wear the appropriate PPE (including respiratory protection if necessary), absorb the material with an inert absorbent, and place it in a sealed container for disposal as hazardous waste.[12]
-
Large Spills: For large spills, evacuate the area immediately, secure it, and contact your institution's Environmental Health and Safety (EHS) department.[12]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention.[13]
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal Route: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal contractor.[3] Adhere to all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in regular trash.[3]
By adhering to these rigorous safety protocols, you can confidently and safely unlock the synthetic potential of this compound, ensuring that your innovative research is built on a foundation of safety and scientific excellence.
References
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
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African Rock Art. 111770-80-0 | this compound. Retrieved from [Link]
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Washington State University. Pyridine Safety Data Sheet. Retrieved from [Link]
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Chemsrc. CAS#:111770-80-0 | 5-Bromo-2-[(trimethylsilyl)ethynyl]pyridine. Retrieved from [Link]
-
Wikipedia. Trimethylsilyl group. Retrieved from [Link]
- Movassaghi, M., & Hill, M. D. (2008). SYNTHESIS OF N-[1-PHENYL-3-(TRIMETHYLSILYL)-2-PROPYNYLIDENE]-BENZENAMINE. Organic Syntheses, 85, 88-95.
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Liverpool University Press. (2023, August 30). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Global Environment. Retrieved from [Link]
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ResearchGate. The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
